Decaprenol
Descripción
Propiedades
Fórmula molecular |
C50H82O |
|---|---|
Peso molecular |
699.2 g/mol |
Nombre IUPAC |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol |
InChI |
InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37-,50-39- |
Clave InChI |
RORDEOUGMCQERP-DJNGBRKISA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Emergence of a Natural Herbicide: A Technical Whitepaper on the Discovery of Decaprenol in Manchurian Walnut (Juglans mandshurica) Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent groundbreaking research has identified 2Z-decaprenol, a potent allelochemical, in the leaves of the Manchurian walnut (Juglans mandshurica). This discovery presents a significant advancement in the search for sustainable and eco-friendly herbicides. This technical guide provides a comprehensive overview of the discovery, including the quantitative analysis of 2Z-decaprenol, detailed experimental protocols for its isolation and characterization, and an exploration of its molecular mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, herbicide development, and plant science.
Introduction
The persistent challenge of weed management in agriculture has driven the search for alternatives to synthetic herbicides, which can have detrimental environmental and health impacts. Allelopathy, the chemical inhibition of one plant by another, offers a promising avenue for the discovery of natural, biodegradable herbicides. The Manchurian walnut (Juglans mandshurica) has long been observed to suppress the growth of nearby vegetation, a phenomenon historically attributed to the compound juglone. However, recent studies have revealed that a far more potent allelochemical, 2Z-decaprenol, is the primary phytotoxic agent in its leaves.[1][2] This whitepaper details the scientific journey of this discovery, providing the technical information necessary for further research and development.
Quantitative Data
The concentration of 2Z-decaprenol in Manchurian walnut leaves has been quantified, and its potent herbicidal activity has been assessed. The following tables summarize the key quantitative findings.
Table 1: Concentration of 2Z-decaprenol in Juglans mandshurica Leaves
| Compound | Plant Part | Concentration (% of dry weight) |
| 2Z-decaprenol | Leaves | up to 0.27% |
Source: Kyushu University research group.[2]
Table 2: Herbicidal Activity of 2Z-decaprenol
| Test Organism | Bioassay | Observed Effects | Quantitative Data (IC50) |
| Nicotiana tabacum (Tobacco) | Seedling Growth Inhibition | Reduced plant weight, shoot length, and root length; induced root curling and detachment.[1] | Not available in search results |
| Arabidopsis thaliana | Seedling Growth Inhibition | Transcriptional reprogramming.[1] | Not available in search results |
| Monocotyledonous Weeds | Seedling Growth Inhibition | Growth inhibition. | Not available in search results |
| Dicotyledonous Weeds | Seedling Growth Inhibition | Growth inhibition. | Not available in search results |
Note: Specific IC50 values for the herbicidal activity of 2Z-decaprenol are not yet publicly available in the reviewed literature. Further investigation of the primary research article is required.
Experimental Protocols
The isolation and identification of 2Z-decaprenol were achieved through a meticulous process of bioassay-guided fractionation. The following protocols are based on the methodologies described in the discovery and general practices in natural product chemistry.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Juglans mandshurica were collected.
-
Drying: The leaves were air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight was achieved.
-
Grinding: The dried leaves were ground into a fine powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered leaf material was subjected to solvent extraction. While the specific solvent-to-sample ratio and duration are not detailed in the available abstracts, a standard approach would involve maceration or Soxhlet extraction with a nonpolar solvent like n-hexane, given that 2Z-decaprenol was isolated from the n-hexane fraction.[1]
-
Concentration: The resulting crude extract was concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Bioassay-Guided Fractionation
A soil-based bioassay was employed to guide the fractionation process, mimicking natural conditions. Tobacco (Nicotiana tabacum) seedlings were used as the indicator species.
-
Initial Bioassay: The crude extract was tested for its inhibitory effect on tobacco seedling growth.
-
Solvent Partitioning: The active crude extract was partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Fraction Bioassays: Each fraction was tested for its herbicidal activity. The n-hexane fraction was identified as the most potent.[1]
-
Chromatographic Separation: The active n-hexane fraction was subjected to repeated column chromatography.
-
Stationary Phase: Silica gel is a common choice for the separation of nonpolar compounds.
-
Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), was used to elute the compounds.
-
-
Iterative Bioassays and Purification: Each sub-fraction from the chromatographic separation was tested for its activity. This process was repeated through several rounds of purification (e.g., preparative thin-layer chromatography or high-performance liquid chromatography) until a single, pure active compound was isolated.[1]
Structural Elucidation
The chemical structure of the isolated pure compound was determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
-
Mass Spectrometry (MS)
These analyses confirmed the identity of the active compound as 2Z-decaprenol.
Transcriptomic Analysis (RNA-Sequencing)
To elucidate the molecular mechanism of action, a transcriptomic analysis of Arabidopsis thaliana seedlings treated with 2Z-decaprenol was performed.
-
Plant Growth and Treatment: Arabidopsis thaliana seedlings were grown under controlled conditions and then treated with a solution of 2Z-decaprenol.
-
RNA Extraction: Total RNA was extracted from the treated and control seedlings using a standard protocol (e.g., Trizol reagent or a commercial kit).
-
Library Preparation and Sequencing: RNA-sequencing libraries were prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads were mapped to the Arabidopsis thaliana reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to 2Z-decaprenol treatment.
-
Pathway Analysis: Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted to identify the biological processes and signaling pathways affected by the differentially expressed genes.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Bioassay-guided fractionation workflow for the isolation of 2Z-decaprenol.
Proposed Signaling Pathway Disruption
The transcriptomic analysis revealed that 2Z-decaprenol treatment leads to the suppression of the jasmonic acid (JA) signaling pathway, a critical component of the plant's stress response.
Caption: Proposed disruption of the Jasmonic Acid signaling pathway by 2Z-decaprenol.
Conclusion and Future Directions
The discovery of 2Z-decaprenol in the leaves of Juglans mandshurica represents a significant milestone in the development of natural herbicides. Its high potency and unique mode of action, which involves the disruption of fundamental stress response pathways in plants, make it a promising candidate for further development.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the chemical features essential for its herbicidal activity and to potentially design even more potent analogues.
-
Field Trials: To evaluate the efficacy of 2Z-decaprenol under real-world agricultural conditions against a broad spectrum of weed species.
-
Toxicological and Environmental Impact Studies: To ensure the safety of 2Z-decaprenol for non-target organisms, including humans, animals, and beneficial insects, and to assess its persistence and degradation in the environment.
-
Optimization of Extraction and Synthesis: To develop cost-effective and scalable methods for the production of 2Z-decaprenol.
The continued investigation of 2Z-decaprenol and other natural products holds great promise for a more sustainable future for agriculture.
Disclaimer: This document has been compiled from publicly available scientific abstracts and reports. The detailed experimental protocols and quantitative data, particularly IC50 values and specific gene lists from the transcriptomic analysis, are based on generalized methodologies and await full disclosure in the primary research publication and its supplementary materials.
References
(2Z)-Decaprenol: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2Z)-Decaprenol, a polyisoprenoid alcohol, has garnered significant interest for its potential biological activities, including its role as an allelochemical. This technical guide provides an in-depth overview of the natural sources of (2Z)-decaprenol, with a primary focus on its extraction and purification from the leaves of the Manchurian walnut tree (Juglans mandshurica Maxim.). Detailed methodologies for extraction and purification, including bioassay-guided fractionation, are presented. Furthermore, the biosynthetic pathway of Z-isoprenoids in plants is discussed, providing context for the natural production of this compound. Quantitative data on yields and purification schemes are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a comprehensive understanding for research and development purposes.
Natural Sources of (2.Z)-Decaprenol
The primary identified natural source of (2Z)-decaprenol is the leaves of the Manchurian walnut tree (Juglans mandshurica Maxim.)[1][2][3][4][5][6]. In this plant, (2Z)-decaprenol functions as a potent allelochemical, a compound that influences the growth of neighboring plants[1][3].
While not a direct source of free (2Z)-decaprenol, various species of mycobacteria synthesize decaprenyl phosphate, a derivative of decaprenol, which is an essential component of their cell wall biosynthesis[6][7][8]. This indicates the presence of the enzymatic machinery for producing the C50 isoprenoid chain in these microorganisms. Fungi are also known producers of a vast array of terpenoids, although specific reports on (2Z)-decaprenol are not prominent[9][10][11][12][13].
Extraction and Purification of (2.Z)-Decaprenol from Juglans mandshurica
The isolation of (2Z)-decaprenol from Juglans mandshurica leaves is achieved through a multi-step process involving solvent extraction followed by bioassay-guided chromatographic fractionation.
Extraction
An initial extraction with a non-polar solvent is employed to isolate lipophilic compounds, including (2Z)-decaprenol, from the dried and powdered plant material.
Experimental Protocol: Initial n-Hexane Extraction
-
Plant Material Preparation: Collect fresh leaves of Juglans mandshurica. Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried leaves into a fine powder using a commercial grinder.
-
Maceration: Soak the powdered leaves in n-hexane (analytical grade) in a large container with a lid. A common ratio is 1:4 (w/v) of plant material to solvent (e.g., 100 g of powder in 400 mL of n-hexane).
-
Extraction: Allow the mixture to stand for 5-7 days at room temperature with occasional shaking to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude n-hexane extract.
Bioassay-Guided Fractionation and Purification
The crude n-hexane extract is then subjected to a series of chromatographic separations. The fractions are continuously tested for their biological activity (e.g., allelopathic effect on a model plant) to guide the purification process towards the active compound.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Column Packing: Prepare a silica gel (60-120 mesh) column using n-hexane as the mobile phase.
-
Sample Loading: Adsorb the crude n-hexane extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. For example:
-
100% n-Hexane
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection and Bioassay: Collect fractions of a defined volume and test each for biological activity. Pool the active fractions.
-
-
Further Purification of Active Fractions:
-
The active fractions from the initial column are further purified using repeated column chromatography, potentially with different adsorbent materials or solvent systems. The process described for the isolation of (2Z)-decaprenol involved a multi-step fractionation, designated as H-1-3-2-3-1-3, indicating several rounds of separation to achieve high purity[2].
-
Silver Nitrate (B79036) Impregnated Silica Gel Chromatography: To separate Z/E isomers of this compound, chromatography on silica gel impregnated with silver nitrate can be employed. The silver ions interact differently with the cis and trans double bonds, allowing for their separation[2][14].
-
-
Purity Analysis:
-
The purity of the final isolated compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantitative Data
The following table summarizes the reported yield of (2Z)-decaprenol from Juglans mandshurica.
| Natural Source | Plant Part | Extraction Method | Purification Method | Yield of (2Z)-decaprenol | Reference |
| Juglans mandshurica Maxim. | Dried Leaves | n-Hexane Extraction | Bioassay-guided fractionation (H-1-3-2-3-1-3) | 0.28 g from 103.27 g of dried leaves (~0.27%) | [2] |
Biosynthesis of (2.Z)-Decaprenol in Plants
The biosynthesis of all isoprenoids in plants originates from two primary pathways that produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[5].
The formation of the long, Z-configured isoprenoid chain of (2Z)-decaprenol is catalyzed by a class of enzymes known as cis-prenyltransferases (CPTs)[15][16]. These enzymes catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate primer in a cis configuration[15]. While the specific cis-prenyltransferase responsible for (2Z)-decaprenol synthesis in Juglans mandshurica has not yet been identified, the general pathway provides a framework for its formation.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of (2Z)-decaprenol.
Biosynthetic Pathway
Caption: General biosynthetic pathway of (2Z)-decaprenol in plants.
References
- 1. cornishlab.cfaes.ohio-state.edu [cornishlab.cfaes.ohio-state.edu]
- 2. scialert.net [scialert.net]
- 3. The cis‐prenyltransferase protein family in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 7. Biosynthesis of plant isoprenoids: perspectives for microbial engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the IPT gene family reveals the critical role of the JrERF113-JrIPT1 module in cold resistance of walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Decaprenol Biosynthesis Pathway in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this intricate cell wall is decaprenyl phosphate, a C₅₀ isoprenoid lipid carrier that plays a pivotal role in the biosynthesis of major cell wall polymers, including peptidoglycan, arabinogalactan (B145846) (AG), and lipoarabinomannan (LAM). The biosynthetic pathway of decaprenol (B3143045) is a critical process for Mtb, making the enzymes involved attractive targets for the development of novel anti-tuberculosis drugs. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in M. tuberculosis, detailing the core enzymes, their kinetics, relevant experimental protocols, and the broader context of its role in cell wall assembly.
The this compound Biosynthesis Pathway
The synthesis of decaprenyl diphosphate (B83284) in M. tuberculosis is a multi-step process that begins with the production of the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the non-mevalonate pathway. This is followed by a series of condensation reactions catalyzed by specific prenyltransferases to elongate the polyprenyl chain to its final C₅₀ length.
Upstream Synthesis of Isoprenoid Precursors: The Non-Mevalonate Pathway
M. tuberculosis utilizes the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) or DXP (1-deoxy-D-xylulose 5-phosphate) pathway, for the synthesis of IPP and DMAPP. This pathway is essential for the bacterium and is absent in humans, who use the mevalonate (B85504) pathway, making it an excellent target for selective drug design. The pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves a series of enzymatic steps to produce IPP and DMAPP.
Core Pathway: Elongation to Decaprenyl Diphosphate
The core of the this compound biosynthesis pathway involves the sequential action of two key Z-prenyltransferases:
-
Rv1086 (ω,E,Z-Farnesyl Diphosphate Synthase): This enzyme catalyzes the initial elongation steps. It utilizes geranyl diphosphate (GPP) and adds one molecule of IPP to form ω,E,Z-farnesyl diphosphate (Z,E-FPP).[1]
-
Rv2361c (Decaprenyl Diphosphate Synthase): This enzyme takes over from Rv1086 and is responsible for the major elongation of the polyprenyl chain. It uses Z,E-FPP as a primer and sequentially adds seven more IPP molecules to generate decaprenyl diphosphate (C₅₀-PP).[1][2]
The final step in the formation of the functional lipid carrier is the dephosphorylation of decaprenyl diphosphate to decaprenyl phosphate.
Below is a diagram illustrating the core this compound biosynthesis pathway.
Caption: this compound biosynthesis pathway in M. tuberculosis.
Quantitative Data
The kinetic parameters of the key enzymes in the this compound biosynthesis pathway have been characterized, providing valuable data for inhibitor design and modeling.
Table 1: Kinetic Parameters for Rv1086 (ω,E,Z-Farnesyl Diphosphate Synthase)
| Substrate | Kₘ (µM) | Reference |
| Isopentenyl Diphosphate (IPP) | 124 | [1] |
| Geranyl Diphosphate (GPP) | 38 | [1] |
| Neryl Diphosphate | 16 | [1] |
Table 2: Kinetic Parameters for Rv2361c (Decaprenyl Diphosphate Synthase)
| Allylic Substrate | Kₘ (µM) | Kcat (s⁻¹) | Kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Geranyl Diphosphate (GPP) | 490 | 0.012 | 24.5 | |
| Neryl Diphosphate | 29 | 0.021 | 724 | |
| ω,E,E-Farnesyl Diphosphate | 84 | 0.015 | 179 | |
| ω,E,Z-Farnesyl Diphosphate | 290 | 0.093 | 321 | |
| ω,E,E,E-Geranylgeranyl Diphosphate | 40 | 0.025 | 625 | |
| Isopentenyl Diphosphate (IPP) | 89 | - | - |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes of the this compound biosynthesis pathway.
Recombinant Expression and Purification of Rv1086 and Rv2361c
A common method for obtaining these enzymes for in vitro studies is through recombinant expression in Escherichia coli.
Caption: Experimental workflow for recombinant protein purification.
Protocol:
-
Vector Construction: The open reading frame of Rv1086 or Rv2361c is amplified from Mtb genomic DNA and cloned into an E. coli expression vector, often containing an N- or C-terminal polyhistidine tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by ultracentrifugation. The supernatant containing the soluble His-tagged protein is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). The column is washed with the lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
Enzyme Activity Assay for Prenyltransferases
The activity of Rv1086 and Rv2361c is typically measured using a radioactive assay that monitors the incorporation of [¹⁴C]-labeled isopentenyl diphosphate into a growing polyprenyl chain.
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5-8.5)
-
5 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
0.1% Triton X-100
-
10 µM allylic substrate (e.g., GPP for Rv1086, Z,E-FPP for Rv2361c)
-
10 µM [¹⁴C]IPP (specific activity ~50 mCi/mmol)
-
Purified enzyme (concentration to be optimized)
Procedure:
-
The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of 1 M HCl.
-
The radioactive product is extracted with a water-saturated organic solvent (e.g., n-butanol or chloroform:methanol).
-
The organic phase is washed to remove unincorporated [¹⁴C]IPP.
-
The radioactivity in the organic phase is quantified by liquid scintillation counting.
-
Enzyme activity is calculated based on the amount of incorporated radioactivity over time.
Regulation of the this compound Biosynthesis Pathway
The regulation of this compound biosynthesis is crucial for maintaining cell wall integrity and responding to environmental stresses. While specific regulatory mechanisms for Rv1086 and Rv2361c are not yet fully elucidated, the upstream non-mevalonate pathway is known to be tightly regulated.
-
Transcriptional Regulation: The expression of genes in the non-mevalonate pathway is essential for the growth of M. tuberculosis. For example, the dxs1 gene, encoding the first enzyme of the pathway, is transcriptionally regulated.
-
Allosteric Regulation: While not directly demonstrated for the this compound pathway enzymes, allosteric regulation is a common mechanism for controlling metabolic pathways in M. tuberculosis. For instance, enzymes in the aromatic amino acid biosynthesis pathway are subject to complex allosteric feedback inhibition by their end products.[3] It is plausible that similar mechanisms regulate the flux through the this compound pathway.
-
Metabolite Channeling: There is evidence for substrate channeling in the biosynthesis of other cell wall components in Mtb, which can enhance the efficiency of metabolic pathways by directing intermediates between sequential enzymes.[4] Whether such a mechanism exists for the this compound biosynthesis pathway warrants further investigation.
Further research is needed to uncover the specific transcriptional and post-translational regulatory networks that govern the activity of Rv1086 and Rv2361c in response to different growth conditions and stresses.
Conclusion
The this compound biosynthesis pathway is a fundamental process in Mycobacterium tuberculosis, providing the essential lipid carrier for the construction of its unique and protective cell wall. The core enzymes of this pathway, Rv1086 and Rv2361c, represent highly attractive targets for the development of new anti-tuberculosis therapeutics. A thorough understanding of the pathway's biochemistry, kinetics, and regulation, as detailed in this guide, is paramount for the rational design of potent and specific inhibitors. Future research should focus on elucidating the regulatory mechanisms governing this pathway and exploring the potential for synergistic inhibition with other cell wall synthesis inhibitors.
References
- 1. Purification, enzymatic characterization, and inhibition of the Z-farnesyl diphosphate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Inhibition of Tuberculosinol Synthase and Decaprenyl Diphosphate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Formation between Two Biosynthetic Enzymes Modifies the Allosteric Regulatory Properties of Both: AN EXAMPLE OF MOLECULAR SYMBIOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biogenesis of the cell wall and other glycoconjugates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Decaprenol in Archaea and Bacteria: A Deep Dive into Biosynthesis, Function, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenol (B3143045), a C50 isoprenoid alcohol, is a vital lipid molecule found in both archaeal and bacterial domains. As a member of the polyprenol family, it plays a crucial role as a lipid carrier in the biosynthesis of various cell envelope components and other essential molecules. In bacteria, its phosphorylated form, decaprenyl phosphate (B84403), is a key precursor for the synthesis of molecules critical for cell wall integrity, such as the mycolyl-arabinogalactan-peptidoglycan complex in Mycobacterium tuberculosis. In archaea, while the precise roles of this compound are less defined, polyprenols are known to function as carriers of activated sugars in glycosylation pathways. This technical guide provides a comprehensive overview of the occurrence, biosynthesis, function, and analysis of this compound in archaea and bacteria, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Occurrence and Quantitative Data
Table 1: Occurrence of this compound in Selected Bacterial Species
| Bacterial Species | Role/Product | Reference(s) |
| Mycobacterium tuberculosis | Precursor for mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. | [1] |
| Agrobacterium tumefaciens | Precursor for the side chain of ubiquinone-10. | [2] |
| Rhodobacter sphaeroides | Precursor for coenzyme Q10 biosynthesis. | |
| Paracoccus denitrificans | Known to produce this compound. |
Note: Specific quantitative concentrations of this compound in these organisms are not consistently reported in the literature and can vary based on growth conditions.
Information on the quantitative presence of this compound in archaea is particularly scarce. While archaea utilize polyprenols for glycosylation, the specific chain lengths and their concentrations are not as well-documented as in bacteria. Further research is needed to quantify this compound levels in various archaeal species.
Biosynthesis of this compound
The biosynthesis of this compound originates from the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). However, the pathways leading to these precursors and the subsequent elongation to the C50 chain differ between bacteria and archaea.
This compound Biosynthesis in Bacteria
In bacteria, IPP and DMAPP are typically synthesized via the methylerythritol phosphate (MEP) pathway. The subsequent elongation to decaprenyl diphosphate is catalyzed by a class of enzymes known as prenyl diphosphate synthases.
Specifically, the synthesis of decaprenyl diphosphate involves the sequential condensation of isopentenyl diphosphate (IPP) molecules with an allylic diphosphate primer. In Mycobacterium tuberculosis, this process is carried out by the sequential action of two enzymes:
-
ω,E,Z-farnesyl diphosphate synthase (Rv1086): This enzyme synthesizes ω,E,Z-farnesyl diphosphate (FPP), which serves as the allylic acceptor for the next step.
-
Decaprenyl diphosphate synthase (Rv2361c): This enzyme catalyzes the addition of seven more IPP units to FPP, resulting in the formation of decaprenyl diphosphate.[1]
In other bacteria, such as Agrobacterium tumefaciens, a single gene, dps (decaprenyl diphosphate synthase), has been identified that encodes an enzyme responsible for the synthesis of decaprenyl diphosphate, which is then utilized for ubiquinone-10 production.[2]
This compound Biosynthesis in Archaea
Archaea typically utilize the mevalonate (B85504) (MVA) pathway to synthesize IPP and DMAPP. The subsequent elongation to form polyprenyl diphosphates is carried out by prenyltransferases. While the general machinery for isoprenoid synthesis is known, the specific enzymes responsible for the synthesis of decaprenyl (C50) diphosphate have not been extensively characterized in most archaeal species.
The biosynthesis of the core archaeal lipids involves the formation of geranylgeranyl diphosphate (GGPP, C20). It is hypothesized that longer-chain polyprenols like this compound are synthesized by specific polyprenyl diphosphate synthases that catalyze the addition of IPP units to a primer, likely FPP or GGPP. The identification and characterization of archaeal decaprenyl diphosphate synthases remain an active area of research.
Functions of this compound
The primary and most well-understood function of this compound, in its phosphorylated form, is to act as a lipid carrier for hydrophilic sugar residues across the hydrophobic cell membrane.
Functions in Bacteria
-
Cell Wall Synthesis: In Mycobacterium tuberculosis, decaprenyl phosphate is essential for the transport of arabinose and galactose residues, which are crucial components of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a major structural element of the mycobacterial cell wall.[1] It is also involved in the biosynthesis of lipoarabinomannan (LAM), another critical cell wall lipoglycan.
-
Ubiquinone Synthesis: In bacteria that produce ubiquinone-10 (Coenzyme Q10), decaprenyl diphosphate serves as the precursor for the ten-isoprenoid unit side chain of this vital respiratory quinone.[2]
Functions in Archaea
-
Glycosylation: In archaea, long-chain polyprenyl phosphates, including potentially decaprenyl phosphate, act as carriers for monosaccharides and oligosaccharides in the process of protein N- and O-glycosylation. These post-translational modifications are important for the proper folding, stability, and function of many archaeal proteins, particularly those exposed to the extracellular environment.[3]
-
Membrane-associated Roles: While not a primary structural component of the unique archaeal ether-linked membranes, it is possible that free this compound or its derivatives may play roles in modulating membrane fluidity and stability, although this is not yet well-established.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Bacteria and Archaea
This protocol is a modified Bligh-Dyer method suitable for the extraction of total lipids, including this compound, from microbial cells.
Materials:
-
Bacterial or archaeal cell pellet
-
Deionized water or appropriate buffer (e.g., phosphate-buffered saline for bacteria, or a buffer suitable for the specific archaeon)
-
Centrifuge and centrifuge tubes
-
Glassware (e.g., flasks, vials)
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with an appropriate buffer to remove residual media components and centrifuge again.
-
Lysis and Single-Phase Extraction:
-
To the cell pellet, add a mixture of chloroform:methanol:water (or buffer) in a 1:2:0.8 (v/v/v) ratio. The volume should be sufficient to fully suspend the pellet.
-
Vigorously agitate the mixture for at least 2 hours at room temperature. This step facilitates cell lysis and the extraction of lipids into the single-phase solvent mixture. For archaea with resilient cell envelopes, additional lysis methods such as sonication or freeze-thaw cycles may be necessary prior to extraction.[4]
-
-
Phase Separation:
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 4.8 volumes of the initial single-phase mixture.
-
Mix thoroughly and then centrifuge at a low speed to facilitate the separation of the layers.
-
-
Collection of Lipid Phase:
-
Three layers will form: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing the lipids), and a solid interface of cell debris.
-
Carefully collect the lower chloroform phase using a Pasteur pipette or by decantation, avoiding the interface.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the collected lipid extract using a rotary evaporator or under a gentle stream of nitrogen.
-
The resulting dried lipid extract contains this compound along with other cellular lipids.
-
-
Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.
Protocol 2: HPLC-UV for Quantification of this compound
This protocol provides a general framework for the quantification of this compound from a total lipid extract using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Dried total lipid extract
-
This compound standard of known concentration
-
HPLC-grade solvents (e.g., methanol, isopropanol (B130326), hexane (B92381), ethyl acetate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the dried total lipid extract in a suitable solvent (e.g., hexane or a mixture of hexane and isopropanol) to a known final volume.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for polyprenol analysis is a gradient of methanol and isopropanol or a mixture of hexane and ethyl acetate. The exact composition and gradient profile will need to be optimized for the specific column and system.
-
Column: A reversed-phase C18 column is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions.
-
Detection: Monitor the absorbance at a wavelength of approximately 210 nm, where the isoprenoid backbone of this compound absorbs UV light.[5]
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the total amount of this compound in the original microbial biomass based on the initial sample weight and extraction volumes.
-
References
- 1. Meta-analysis of quantification methods shows that archaea and bacteria have similar abundances in the subseafloor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CDP-archaeol synthase, a missing link of ether lipid biosynthesis in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel oligomeric decaprenyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
Decaprenol Phosphate: A Central Precursor in Bacterial Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Decaprenol (B3143045) phosphate (B84403), a C50 isoprenoid lipid, serves as a pivotal precursor in the biosynthesis of essential macromolecules in various bacteria, most notably in the construction of the complex cell wall of Mycobacterium tuberculosis and in the production of Coenzyme Q10. Its role as a lipid carrier for glycan units underscores its importance in bacterial survival and pathogenesis, making the enzymes involved in its biosynthesis and utilization attractive targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound phosphate, its function as a precursor, detailed experimental protocols for its study, and insights into its potential as a therapeutic target.
Biosynthesis of this compound Phosphate
The synthesis of this compound phosphate begins with precursors from the isoprenoid biosynthesis pathway, typically the methylerythritol phosphate (MEP) pathway in bacteria, which provides isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The subsequent elongation to the C50 decaprenyl diphosphate is carried out by Z-prenyl diphosphate synthases.
In Mycobacterium tuberculosis, the biosynthesis of decaprenyl diphosphate is a sequential process involving at least two key enzymes: Rv1086 and Rv2361c.[1][2][3]
-
Rv1086 (ω,E,Z-farnesyl diphosphate synthase): This enzyme likely initiates the synthesis by creating a C15 farnesyl diphosphate (FPP) with a specific stereochemistry (ω,E,Z-FPP).[1][2]
-
Rv2361c (decaprenyl diphosphate synthase): This enzyme then catalyzes the addition of seven more isoprene (B109036) units from IPP to the ω,E,Z-FPP primer, resulting in the formation of decaprenyl diphosphate.[1][2][3] The final step to generate the active lipid carrier, decaprenyl phosphate, is a dephosphorylation of decaprenyl diphosphate, although the specific phosphatases involved in M. tuberculosis are not fully elucidated.[4]
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in this compound phosphate biosynthesis are crucial for understanding the efficiency and regulation of the pathway.
| Enzyme | Substrate | Km (µM) | Reference |
| Rv2361c | Isopentenyl diphosphate (IPP) | 89 | [2][3] |
| Rv2361c | Geranyl diphosphate (GPP) | 490 | [2][3] |
| Rv2361c | Neryl diphosphate (NPP) | 29 | [2][3] |
| Rv2361c | ω,E,E-Farnesyl diphosphate | 84 | [2][3] |
| Rv2361c | ω,E,Z-Farnesyl diphosphate | 290 | [2][3] |
| Rv2361c | ω,E,E,E-Geranylgeranyl diphosphate | 40 | [2][3] |
This compound Phosphate as a Precursor
This compound phosphate functions as a lipid carrier for activated sugar residues, facilitating their transport across the hydrophobic cell membrane for the assembly of various macromolecules.
Mycobacterial Cell Wall Synthesis
In Mycobacterium tuberculosis, this compound phosphate is indispensable for the synthesis of two major components of its unique cell wall: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[2][3]
-
Initiation: The synthesis begins with the transfer of a 5-phosphoribosyl residue from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to this compound phosphate. This reaction is catalyzed by the enzyme decaprenyl-phosphate phosphoribosyltransferase (Rv3806c), forming decaprenylphosphoryl-5-phosphoribose.[5][6]
-
Epimerization: The ribose moiety is then epimerized to arabinose. This is a two-step process catalyzed by the enzymes DprE1 (Rv3790) and DprE2 (Rv3791), which converts decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[7][8]
-
Arabinan (B1173331) Polymerization: DPA serves as the donor of arabinofuranosyl residues for the synthesis of the arabinan domains of both AG and LAM.[8]
Coenzyme Q10 Biosynthesis
This compound phosphate is also the precursor for the decaprenyl tail of Coenzyme Q10 (CoQ10), an essential component of the electron transport chain.[9][10][11]
-
Tail Synthesis: Decaprenyl diphosphate is synthesized as described previously.
-
Head Synthesis: The benzoquinone ring of CoQ10 is derived from chorismate via the shikimate pathway, leading to the formation of 4-hydroxybenzoate (B8730719) (pHBA).
-
Condensation: The enzyme 4-hydroxybenzoate decaprenyltransferase (in bacteria, often a UbiA homolog) catalyzes the condensation of decaprenyl diphosphate with pHBA.[12]
-
Modification: A series of subsequent modification reactions, including decarboxylation, hydroxylations, and methylations, lead to the final CoQ10 molecule.[10][12]
Experimental Protocols
The study of this compound phosphate and its associated biosynthetic pathways requires specialized experimental techniques.
Prenyl Diphosphate Synthase Assay (e.g., for Rv2361c)
This assay measures the activity of enzymes that synthesize polyprenyl diphosphates.
Materials:
-
Enzyme preparation (e.g., purified recombinant Rv2361c)
-
Reaction buffer: 50 mM MOPS (pH 7.9), 2.5 mM dithiothreitol, 10 mM sodium orthovanadate, 1 mM MgCl2, 0.3% Triton X-100
-
Allylic diphosphate substrate (e.g., ω,E,Z-FPP) at 100 µM
-
[14C]Isopentenyl diphosphate ([14C]IPP) at 30 µM
-
Stop solution: Water saturated with NaCl
-
Extraction solvent: n-butanol saturated with water
-
Scintillation cocktail and counter
Protocol:
-
Prepare a 50 µL reaction mixture containing the reaction buffer, the allylic diphosphate substrate, and [14C]IPP.
-
Initiate the reaction by adding the enzyme preparation (e.g., 0.25 µg of recombinant Rv2361c).
-
Incubate the mixture for 10 minutes at 37°C.
-
Stop the reaction by adding 1 mL of the stop solution.
-
Extract the radioactive products with 1 mL of the extraction solvent.
-
Take an aliquot of the organic phase for liquid scintillation spectrometry to quantify the incorporated radioactivity.
Analysis of Radiolabeled Products by Thin-Layer Chromatography (TLC)
TLC is used to separate and identify the lipid products of the enzymatic reactions.
Materials:
-
Reverse-phase TLC plates
-
Developing solvent: Methanol/water (8/2, v/v)
-
Anisaldehyde spray reagent for visualization of standards
-
Phosphorimager or autoradiography film for detection of radioactive spots
Protocol:
-
Spot the extracted reaction products onto a reverse-phase TLC plate alongside authentic standards.
-
Develop the TLC plate in the developing solvent.
-
Visualize the authentic standards by spraying with anisaldehyde reagent and heating.
-
Detect the radioactive products using a phosphorimager or by exposing the plate to autoradiography film.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of this compound phosphate and its derivatives in bacterial membranes.[13]
General Workflow:
-
Lipid Extraction: Extract total lipids from bacterial cell pellets using a suitable solvent system (e.g., chloroform/methanol).
-
Sample Preparation: The lipid extract may require further purification or derivatization depending on the detection method.
-
HPLC Separation: Separate the different lipid species using a suitable HPLC column (e.g., a C18 reverse-phase column) and a gradient elution program.
-
Detection and Quantification: Detect the eluted lipids using a suitable detector (e.g., UV-Vis, evaporative light scattering, or mass spectrometry). Quantify the amount of each lipid by comparing the peak area to that of known standards.
This compound Phosphate Biosynthesis as a Drug Target
The essentiality of the this compound phosphate-dependent pathways, particularly for the cell wall integrity of M. tuberculosis, makes the enzymes involved in its synthesis and utilization highly attractive targets for the development of new anti-tubercular drugs.
Several key enzymes in this pathway are being explored as drug targets:
-
DprE1 (Rv3790): This enzyme, involved in the epimerization of DPR to DPA, is the target of several promising anti-tubercular compounds, including benzothiazinones (BTZs) and dinitrobenzamides.[7] Inhibition of DprE1 leads to the accumulation of DPR and depletion of DPA, thereby halting the synthesis of AG and LAM and leading to cell death.
-
Rv3806c (Decaprenyl-phosphate phosphoribosyltransferase): As the first committed step in the pathway leading to DPA synthesis, this enzyme is also considered a good target for drug development.[6] Its inhibition would block the entire downstream pathway.
-
Rv2361c (Decaprenyl diphosphate synthase): Inhibition of this enzyme would prevent the formation of the decaprenyl chain, thereby affecting the synthesis of both the cell wall components and Coenzyme Q10.
The development of inhibitors targeting these enzymes represents a promising strategy to combat drug-resistant strains of M. tuberculosis.
Conclusion
This compound phosphate is a central molecule in bacterial metabolism, acting as a critical precursor for the biosynthesis of the mycobacterial cell wall and Coenzyme Q10. The elucidation of its biosynthetic pathways and the characterization of the involved enzymes have not only advanced our understanding of bacterial physiology but have also opened up new avenues for the development of novel antimicrobial agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers working to further unravel the complexities of this compound phosphate metabolism and to exploit this knowledge in the fight against infectious diseases.
References
- 1. Decaprenyl-phosphate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of phosphoribosyltransferase-mediated cell wall precursor synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-{alpha}-d-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-d-arabinose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazinones Mediate Killing of Corynebacterineae by Blocking Decaprenyl Phosphate Recycling Involved in Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Decaprenol: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for the isolation of decaprenol (B3143045) and other polyprenols from plant materials. The guide details solvent-based extraction and purification techniques, as well as modern supercritical fluid extraction, supported by quantitative data, detailed experimental protocols, and visual workflows.
Introduction
This compound, a long-chain isoprenoid alcohol, is a vital natural bioregulator and antioxidant. It serves as a precursor in the biosynthesis of dolichols, which are essential for the synthesis of glycoproteins in cell membranes. Significant interest in this compound and related polyprenols as promising therapeutic agents stems from their demonstrated hepatoprotective, anti-inflammatory, and immunomodulating activities. The primary commercial sources for these valuable compounds are the needles of coniferous trees such as pine (Pinus spp.), spruce (Picea spp.), and fir (Abies spp.), as well as the leaves of Ginkgo biloba L.[1]
The extraction of these hydrophobic molecules from plant biomass is a multi-step process. It typically involves an initial extraction with an organic solvent or supercritical CO2, followed by a crucial saponification step to remove contaminating lipids like triglycerides and fatty acids. Subsequent purification steps, such as low-temperature precipitation, are employed to isolate polyprenols with high purity.[1]
Quantitative Data: Polyprenol Yields from Various Plant Sources
The yield of this compound and other polyprenols is highly dependent on the plant species, the extraction method employed, and the specific parameters of the procedure. The following tables summarize quantitative data from published studies, offering a comparative overview of different approaches.
Table 1: Polyprenol Yield from Coniferous Species
| Plant Species | Extraction Method | Solvents / Conditions | Polyprenol Yield (mg/g DW) | Purity | Reference |
| Pinus sylvestris | Solvent Extraction | Hexane:Acetone (B3395972) (1:1 v/v) | 14.00 ± 0.4 | - | [2] |
| Picea sitchensis | SFE-CO2 | 200 bar, 70°C, 7h, with ethanol (B145695) co-solvent | 6.35 ± 0.4 | - | [2][3] |
| Cunninghamia lanceolata | Solvent Extraction | Ethyl acetate, 71.4°C, 5.96h | 1.22 ± 0.04% (12.2 mg/g) | >90% | [4] |
| Coniferous Needles (General) | Solvent Extraction | Petroleum Ether | - | 90.7 - 91.2% | [5] |
Table 2: Polyprenol Yield from Ginkgo biloba L.
| Extraction Method | Solvents / Conditions | Yield of Extract | Polyprenol Content in Extract | Reference |
| SFE-CO2 | 300 MPa, 60°C, CO2 with 5% ethanol modifier | 2.1% of leaf dry weight | - | [6][7] |
| Conventional Solvent Extraction | 70% Ethanol | 1.8% of leaf dry weight | - | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the isolation of this compound from plant materials.
Protocol 1: Solvent-Based Extraction and Purification from Pine Needles
This protocol is adapted from a method for extracting high-purity polyprenols from coniferous materials, which notably avoids the need for column chromatography.[5]
3.1.1. Sample Preparation
-
Harvest fresh pine needles.
-
Dry the needles until the moisture content is less than 12% (wt).
-
Grind the dried needles into a fine powder to increase the surface area for extraction.
3.1.2. Extraction
-
Place the powdered pine needles in a round-bottom flask.
-
Add petroleum ether at a raw material weight to solvent volume ratio of 1:4 to 1:10.
-
Perform reflux extraction at 50°C to 70°C for 2 to 6 hours. Repeat the extraction twice.
-
Filter the mixture and combine the petroleum ether extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.
3.1.3. Saponification
-
To the crude extract, add a 10-20% (wt) sodium hydroxide (B78521) solution at a ratio of 1:1 to 1:2 (extract weight to solvent volume).
-
Stir the mixture at 50°C to 70°C for 1 to 2 hours to saponify lipids.
-
After cooling, transfer the saponified solution to a separatory funnel.
-
Extract the unsaponifiable matter (containing polyprenols) by repeatedly washing with an equal volume of petroleum ether 4 to 6 times.
-
Combine the petroleum ether fractions and wash with water until the pH is neutral (pH 7).
-
Concentrate the washed petroleum ether extract under reduced pressure to obtain the unsaponifiable fraction.
3.1.4. Purification
-
Acetone Precipitation (Impurities) :
-
Dissolve the unsaponifiable fraction in acetone at a weight-to-volume ratio of 1:5 to 1:10 with heating and stirring.
-
Cool the solution to 0°C to 5°C and hold for 4 to 8 hours to precipitate less soluble impurities.[5]
-
Filter to remove the precipitate and concentrate the filtrate to obtain the crude polyprenol extract.
-
-
Ethanol Wash :
-
Dissolve the crude polyprenol extract in an 85-95% ethanol solution at a weight-to-volume ratio of 1:4 to 1:8 with heating and stirring.
-
Allow the solution to stand and separate into layers. The polyprenols will be in the ethanol-insoluble fraction (precipitate).
-
Remove the supernatant and repeat this washing step 4 to 6 times.
-
-
Acetone Precipitation (Polyprenols) :
-
Dissolve the final ethanol-insoluble fraction in acetone.
-
Freeze the solution at approximately -20°C for 5 to 8 hours to precipitate the purified polyprenols.[5][8]
-
Filter to collect the precipitate (the filter cake).
-
Vacuum-dry the filter cake to obtain a light-yellow, oily product of high-purity polyprenols (>90%).[5][8]
-
Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
SFE-CO2 is a green technology that offers an alternative to traditional solvent extraction, reducing the use of hazardous organic solvents.[9][10]
3.2.1. Sample Preparation
-
Prepare dried and ground plant material as described in Protocol 1 (Section 3.1.1).
3.2.2. SFE-CO2 Extraction
-
Load the powdered plant material into the extraction vessel of an SFE system.
-
Set the extraction parameters. Optimal conditions can vary, but a representative example for Picea sitchensis is as follows:[1]
-
The extract, containing polyprenols and other lipids, is collected in a separation vessel as the CO2 returns to a gaseous state.
-
The collected extract can then be subjected to saponification and purification steps as detailed in Protocol 1 (Sections 3.1.3 and 3.1.4).
Mandatory Visualizations
Experimental Workflow
The general workflow for the isolation of this compound from plant materials is depicted below, outlining the key stages from sample preparation to the final purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
- 6. Extraction of pharmaceutical components from Ginkgo biloba leaves using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Decaprenol in Quinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), also known as ubiquinone-10, is a vital component of the electron transport chain and a potent antioxidant. Its function is intrinsically linked to its structure: a benzoquinone ring anchored to the mitochondrial membrane by a 50-carbon isoprenoid tail. This technical guide provides an in-depth exploration of the biosynthesis of this critical side chain, focusing on the role of decaprenol (B3143045) and the enzyme responsible for its synthesis, decaprenyl diphosphate (B83284) synthase (DPPS). We will detail the enzymatic reactions, provide quantitative data on enzyme kinetics, and present comprehensive experimental protocols for the study of this pathway. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this essential metabolic process.
Introduction: The Significance of the Decaprenyl Side Chain
The lipophilic nature of Coenzyme Q10, essential for its function within the mitochondrial membrane, is conferred by its polyisoprenoid side chain. In humans and many other organisms, this is a 50-carbon chain, derived from decaprenyl diphosphate. The biosynthesis of this decaprenyl moiety is a critical upstream step in the overall production of CoQ10. Understanding the synthesis of this compound and its subsequent incorporation into the final ubiquinone molecule is of paramount importance for research into mitochondrial function, aging, and a variety of disease states linked to CoQ10 deficiency. Furthermore, the enzymes involved in this pathway represent potential targets for therapeutic intervention.
The Biosynthetic Pathway of Decaprenyl Diphosphate
The synthesis of the decaprenyl side chain of CoQ10 is a multi-step process that begins with the fundamental building blocks of isoprenoid synthesis.
The initial steps involve the condensation of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), to form geranyl diphosphate (GPP), followed by the addition of another IPP molecule to yield farnesyl diphosphate (FPP). These reactions are catalyzed by FPP synthase (FPPS).
The key enzyme in the formation of the C50 side chain is decaprenyl diphosphate synthase (DPPS) . This enzyme catalyzes the sequential condensation of seven molecules of IPP with one molecule of FPP, resulting in the formation of decaprenyl diphosphate. In humans, DPPS is a heterotetrameric complex composed of two subunits: PDSS1 and PDSS2[1][2][3][4][5]. In contrast, the enzyme in Mycobacterium tuberculosis is a homodimer.
The final decaprenyl diphosphate molecule is then transferred to a benzoquinone ring precursor, para-hydroxybenzoate (PHB), a reaction catalyzed by 4-hydroxybenzoate (B8730719) polyprenyltransferase (COQ2)[3]. This condensation step is a pivotal moment in the biosynthesis of CoQ10, uniting the two major structural components of the molecule.
Quantitative Data on Decaprenyl Diphosphate Synthase
The enzymatic activity of DPPS is crucial for the overall rate of CoQ10 biosynthesis. Kinetic parameters for DPPS have been determined for several organisms. The following table summarizes key quantitative data for Mycobacterium tuberculosis DPPS, providing a valuable reference for comparative studies.
| Substrate | Km (μM) | Organism | Reference |
| Isopentenyl Diphosphate (IPP) | 89 | Mycobacterium tuberculosis | [6][7] |
| Geranyl Diphosphate (GPP) | 490 | Mycobacterium tuberculosis | [6][7] |
| Neryl Diphosphate (NPP) | 29 | Mycobacterium tuberculosis | [6][7] |
| ω,E,E-Farnesyl Diphosphate (FPP) | 84 | Mycobacterium tuberculosis | [6][7] |
| ω,E,Z-Farnesyl Diphosphate | 290 | Mycobacterium tuberculosis | [6][7] |
| ω,E,E,E-Geranylgeranyl Diphosphate (GGPP) | 40 | Mycobacterium tuberculosis | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the study of this compound in quinone biosynthesis, covering enzyme expression and purification, in vitro assays, and product analysis.
Recombinant Expression and Purification of M. tuberculosis DPPS
This protocol is adapted from studies on the recombinant expression of the M. tuberculosis decaprenyl diphosphate synthase (Rv2361c).
Objective: To produce and purify active recombinant DPPS for use in in vitro assays.
Workflow:
Detailed Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DPPS gene fused to an affinity tag (e.g., a polyhistidine tag).
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a final concentration of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for an additional 3-4 hours at 37°C.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DPPS from the column using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Storage: Store the purified enzyme at -80°C.
In Vitro Decaprenyl Diphosphate Synthase Assay
This protocol is based on the assay used for the kinetic characterization of M. tuberculosis DPPS and utilizes a radiolabeled substrate.
Objective: To measure the enzymatic activity of DPPS by quantifying the incorporation of radiolabeled IPP into a long-chain polyprenyl diphosphate product.
Reaction Components:
| Component | Final Concentration |
| MOPS buffer, pH 7.9 | 50 mM |
| Dithiothreitol (DTT) | 2.5 mM |
| MgCl2 | 1 mM |
| Triton X-100 | 0.3% |
| Allylic diphosphate substrate (e.g., FPP) | 100 µM |
| [14C]Isopentenyl Diphosphate ([14C]IPP) | 30 µM |
| Recombinant DPPS enzyme | 0.25 µg (in 50 µL reaction) |
Protocol:
-
Reaction Setup: Prepare a master mix of the reaction components (buffer, DTT, MgCl2, Triton X-100, allylic substrate, and [14C]IPP) on ice.
-
Initiation: Pre-warm the master mix to 37°C for 5 minutes. Initiate the reaction by adding the purified DPPS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding 1 mL of water saturated with NaCl.
-
Extraction: Extract the lipid-soluble product by adding 1 mL of n-butanol saturated with water, vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the upper n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of product formed based on the specific activity of the [14C]IPP.
Analysis of Coenzyme Q10 by HPLC
This protocol provides a general method for the extraction and quantification of CoQ10 from biological samples.
Objective: To extract and quantify the total amount of Coenzyme Q10 in a biological sample.
Workflow:
Detailed Protocol:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly.
-
Extraction: To 100 µL of sample, add an internal standard (e.g., CoQ9) and 900 µL of 1-propanol. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject a portion of the supernatant (e.g., 20-50 µL) onto the HPLC system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and ethanol, or methanol and isopropanol, often with a small amount of an acid like perchloric acid. An example is methanol:ethanol (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 275 nm.
-
-
Quantification: Prepare a standard curve using known concentrations of CoQ10. Calculate the concentration of CoQ10 in the sample by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.
Conclusion and Future Directions
The synthesis of the decaprenyl side chain is a fundamental process in the production of Coenzyme Q10. The enzyme decaprenyl diphosphate synthase is the central player in this pathway, and its activity is a key determinant of overall CoQ10 levels. This technical guide has provided a comprehensive overview of the function of this compound in quinone biosynthesis, including quantitative data and detailed experimental protocols.
For researchers in academia and industry, a thorough understanding of this pathway is essential for elucidating the mechanisms of mitochondrial function and dysfunction. For drug development professionals, DPPS presents a potential target for the modulation of CoQ10 levels. Further research is needed to fully characterize the human DPPS enzyme complex, including its kinetic properties and regulatory mechanisms. The development of specific inhibitors for DPPS will be a valuable tool for both basic research and as potential therapeutic agents. The methodologies and information presented in this guide provide a solid foundation for advancing our knowledge of this critical biosynthetic pathway.
References
- 1. Graphviz [graphviz.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PDSS1 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Prenyldiphosphate synthase, subunit 1 (PDSS1) and OH-benzoate polyprenyltransferase (COQ2) mutations in ubiquinone deficiency and oxidative phosphorylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. PDSS2 Mouse Monoclonal Antibody - Creative Bioarray [histobiolab.com]
An In-depth Technical Guide to the Early Studies of Decaprenol and Polyprenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the foundational research on decaprenol (B3143045) and other long-chain polyprenols, focusing on the pivotal studies conducted in the 1960s and early 1970s. This era marked the initial discovery, isolation, and structural characterization of these fascinating isoprenoid alcohols, laying the groundwork for our current understanding of their diverse biological roles, from lipid carriers in bacterial cell wall synthesis to their presence in plant tissues. This document collates quantitative data, details early experimental methodologies, and visualizes key pathways and workflows to offer a thorough resource for researchers in lipid biochemistry, natural product chemistry, and drug development.
Early Discoveries and Quantitative Analysis
The mid-20th century saw the first identification of a family of long-chain polyisoprenoid alcohols, which were broadly classified as polyprenols. These molecules, constructed from repeating isoprene (B109036) units, were found in a variety of natural sources.
Polyprenols from Plant Sources: The Ficaprenols
One of the most detailed early investigations into plant polyprenols was conducted on the leaves of the decorative rubber plant, Ficus elastica. These studies, published in 1967, led to the isolation and characterization of a series of polyprenols that were named "ficaprenols".
Table 1: Quantitative Analysis of Polyprenols from Ficus elastica (1967) [1]
| Parameter | Value |
| Total Polyprenol Yield | 2.6 mg/g of fresh leaf tissue |
| Major Polyprenol Component | Ficaprenol-11 (unthis compound) |
| Other Identified Polyprenols | Ficaprenol-10 (this compound), Ficaprenol-12 (dothis compound) |
| Trace Polyprenols Detected | Ficaprenol-9, Ficaprenol-13 |
Note: While ficaprenol-11 was identified as the major component, precise quantitative ratios for each homolog were not explicitly detailed in the initial reports.
This compound and Unthis compound (B103720) as Lipid Intermediates in Bacteria
Concurrently, research into bacterial cell wall biosynthesis revealed the critical role of a C55 isoprenoid alcohol, unthis compound (a polyprenol), as a lipid carrier for peptidoglycan synthesis. These lipid intermediates were first identified in the late 1960s. While the primary focus was on the C55 lipid, trace amounts of other polyprenol derivatives, including those with 9 (nonaprenyl), 10 (decaprenyl), and 12 (dodecaprenyl) isoprene units, were also detected in bacterial membrane extracts, highlighting a high but not absolute specificity of the enzymes involved in their synthesis.[2][3]
Experimental Protocols from Early Studies
The pioneering researchers of the 1960s utilized a combination of chromatographic and spectroscopic techniques to isolate and elucidate the structures of these novel lipids. The following sections detail the methodologies as described in the early literature.
Isolation and Purification of Polyprenols from Plant Material (Ficus elastica)
The general workflow for isolating ficaprenols from Ficus elastica leaves involved solvent extraction, saponification to remove interfering lipids, and chromatographic purification.
Protocol 1: Extraction and Purification of Ficaprenols (Based on Stone et al., 1967) [1]
-
Extraction:
-
Fresh leaves of Ficus elastica were minced and extracted with acetone (B3395972).
-
The acetone extract was concentrated, and the residue was partitioned between petroleum ether and 85% (v/v) ethanol.
-
The petroleum ether phase, containing the lipids, was collected and the solvent evaporated.
-
-
Saponification:
-
The lipid extract was refluxed with 10% (w/v) ethanolic potassium hydroxide (B78521) to hydrolyze esterified lipids, such as triglycerides and fatty acid esters.
-
The unsaponifiable fraction, containing the polyprenols, was then extracted with diethyl ether.
-
-
Column Chromatography:
-
The unsaponifiable material was subjected to column chromatography on deactivated alumina.
-
The column was eluted with a gradient of diethyl ether in petroleum ether. The polyprenol fraction was typically eluted with 2-5% diethyl ether in petroleum ether.
-
-
Thin-Layer Chromatography (TLC):
-
The purity of the fractions from column chromatography was assessed by TLC on silica (B1680970) gel plates.
-
A common solvent system for developing the chromatograms was benzene (B151609) or a mixture of petroleum ether and diethyl ether.
-
Polyprenols were visualized by spraying with a solution of phosphomolybdic acid followed by heating.
-
Characterization of Polyprenols
A combination of spectroscopic and chromatographic methods was employed to determine the structure of the isolated polyprenols.
Protocol 2: Structural Characterization of Ficaprenols (Based on Stone et al., 1967) [1][4]
-
Gas-Liquid Chromatography (GLC):
-
The mixture of ficaprenols was analyzed by GLC to separate the different chain-length homologs.
-
A stationary phase such as Apiezon L or silicone oil on a solid support was used.
-
The retention times of the ficaprenols were compared with those of known standards to estimate their chain lengths.
-
-
Mass Spectrometry:
-
Mass spectrometry was used to determine the molecular weights of the individual ficaprenols.
-
The fragmentation patterns provided information about the isoprenoid structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy was used to determine the number and geometry of the isoprene units.
-
Early studies on ficaprenol-11 showed that it contained three internal trans isoprene residues and a cis α-terminal (hydroxyl-bearing) isoprene residue.[1][4] The remaining isoprene units were determined to be in the cis configuration.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy was used to confirm the presence of hydroxyl groups and double bonds in the polyprenol structure.
-
Isolation of Lipid Intermediates from Bacteria
The study of this compound and its phosphorylated derivatives in bacteria often involved the isolation of lipid-linked intermediates from cell membrane fractions.
Protocol 3: Isolation of Mannosyl-1-phosphoryl-decaprenol from Mycobacterium tuberculosis (Based on Takayama and Goldman, 1970) [1]
-
Cell-free System Preparation:
-
A cell-free particulate enzyme system was prepared from Mycobacterium tuberculosis.
-
-
Enzymatic Synthesis:
-
The cell-free system was incubated with GDP-D-[¹⁴C]mannose to allow for the enzymatic synthesis of [¹⁴C]mannosyl-1-phosphoryl-decaprenol.
-
-
Extraction and Chromatography:
-
The lipid products were extracted from the reaction mixture.
-
The extract was then subjected to chromatography on DEAE-cellulose and silica gel columns to purify the mannosyl-1-phosphoryl-decaprenol.
-
Visualizing Early Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and biosynthetic pathways as understood from these early studies.
Experimental Workflow for Polyprenol Isolation
Proposed Biosynthetic Pathway of Polyprenols (Early Concepts)
Early researchers proposed that polyprenols were synthesized by the sequential addition of isopentenyl pyrophosphate (IPP) units to an allylic pyrophosphate primer. For the ficaprenols, it was suggested that all-trans-geranylgeranyl pyrophosphate (GGPP) served as the primer.[1]
Conclusion
The early studies on this compound and polyprenols in the 1960s and 1970s were instrumental in establishing the existence and fundamental structural features of this important class of lipids. Through the application of then-emerging chromatographic and spectroscopic techniques, researchers were able to isolate these molecules from both plant and bacterial sources and begin to unravel their biological significance. The detailed experimental protocols and quantitative data from this era, as summarized in this guide, provide a valuable historical and technical foundation for contemporary research into the diverse roles of polyprenols and their potential applications in medicine and biotechnology.
References
- 1. Enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol by a cell-free system of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the peptidoglycan of bacterial cell walls. XXI. Isolation of free C55-isoprenoid alcohol and of lipid intermediates in peptidoglycan synthesis from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to producing, purifying, and standardizing polyprenols | Pharmacy [pharmaciyajournal.ru]
- 4. WO2005086603A2 - Extraction method for polyprenols - Google Patents [patents.google.com]
Decaprenol as a Biomarker in Biological Systems: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decaprenol (B3143045) and its phosphorylated derivatives are critical lipid molecules in various biological systems, most notably in bacteria. In Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, decaprenyl phosphate (B84403) serves as an essential lipid carrier for cell wall biosynthesis. Its central role in pathways vital for bacterial survival makes it a significant biomarker for bacterial presence and metabolic activity. Furthermore, the enzymes involved in its synthesis and utilization are validated and promising targets for novel anti-tuberculosis drug development. This guide provides an in-depth overview of this compound's biosynthesis, its function as a biomarker, quantitative data, and detailed experimental protocols for its study.
The Biosynthesis of this compound
This compound is a long-chain polyprenyl alcohol, specifically a C50 isoprenoid. Its biosynthesis is a multi-step enzymatic process that involves the sequential condensation of isopentenyl diphosphate (B83284) (IPP) units. In most bacteria, including Mycobacterium tuberculosis, the synthesis of decaprenyl diphosphate is catalyzed by Z-prenyl diphosphate synthases.[1]
The pathway begins with smaller allylic diphosphate primers, such as farnesyl diphosphate (FPP). In M. tuberculosis, the enzyme Rv1086 synthesizes ω,E,Z-farnesyl diphosphate, which then serves as the preferred substrate for decaprenyl diphosphate synthase, encoded by the Rv2361c gene.[1] This enzyme sequentially adds seven IPP molecules to form decaprenyl diphosphate.[1] The diphosphate is subsequently dephosphorylated to yield decaprenyl phosphate, the active lipid carrier.
Caption: this compound Biosynthesis Pathway in M. tuberculosis.
Role in Mycobacterial Cell Wall Synthesis
In mycobacteria, decaprenyl phosphate is a cornerstone of cell wall construction. It acts as a lipid carrier for activated saccharides, transporting them across the cell membrane to the periplasmic space for assembly into complex polysaccharides.[1] Its most critical role is in the biosynthesis of:
-
Arabinogalactan (B145846) (AG): A major structural component of the mycobacterial cell wall, covalently linked to peptidoglycan.
-
Lipoarabinomannan (LAM): A key lipopolysaccharide involved in host-pathogen interactions and a significant virulence factor.[1][2]
The synthesis of these polysaccharides depends on the formation of decaprenyl-phospho-arabinose (DPA), which serves as the donor of arabinofuranosyl residues.[3][4] The DPA pathway begins with the transfer of a phosphoribosyl pyrophosphate (pRpp) to decaprenyl phosphate. A series of enzymatic steps, including dephosphorylation and epimerization, converts this intermediate into DPA.[4] Given that this pathway is essential for the viability of M. tuberculosis and is absent in humans, its enzymes are highly attractive drug targets.[5][6]
Caption: Decaprenyl-Phospho-Arabinose (DPA) Pathway.
Quantitative Data
The characterization of enzymes in the this compound biosynthesis pathway provides crucial data for understanding its function and for designing inhibitors. The enzyme decaprenyl diphosphate synthase (Rv2361c) from M. tuberculosis has been purified and its kinetic parameters determined.[1][7]
Table 1: Michaelis-Menten Constants (Km) for M. tuberculosis Rv2361c
| Substrate | Km (μM) | Reference |
| Isopentenyl Diphosphate (IPP) | 89 | [1][7] |
| Geranyl Diphosphate (GPP) | 490 | [7] |
| Neryl Diphosphate (NPP) | 29 | [7] |
| ω,E,E-Farnesyl Diphosphate (E,E-FPP) | 84 | [7] |
| ω,E,Z-Farnesyl Diphosphate (E,Z-FPP) | 290 | [7] |
| ω,E,E,E-Geranylgeranyl Diphosphate (E,E,E-GGPP) | 40 | [7] |
Note: The highest catalytic efficiency was observed with ω,E,Z-farnesyl diphosphate, suggesting it is the natural substrate in vivo.[1][7]
Experimental Protocols
Protocol 1: Prenyl Diphosphate Synthase (Rv2361c) Activity Assay
This protocol is adapted from methodologies used to characterize the decaprenyl diphosphate synthase from M. tuberculosis.[1]
Objective: To measure the enzymatic activity of Rv2361c by quantifying the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into a long-chain polyprenyl diphosphate.
Materials:
-
Recombinant purified Rv2361c enzyme (0.25 μg per reaction)
-
Reaction Buffer: 50 mM MOPS (pH 7.9), 2.5 mM DTT, 10 mM sodium orthovanadate, 1 mM MgCl₂, 0.3% Triton X-100
-
Substrates:
-
Allylic diphosphate (e.g., ω,E,Z-FPP) at 100 μM
-
[¹⁴C]Isopentenyl Diphosphate ([¹⁴C]IPP) at 30 μM
-
-
Stop Solution: Water saturated with NaCl
-
Extraction Solvent: n-butanol saturated with water
-
Liquid scintillation counter and vials
Procedure:
-
Prepare a 50 μL reaction mixture in a microcentrifuge tube containing the reaction buffer.
-
Add the allylic diphosphate substrate and [¹⁴C]IPP to the mixture.
-
Initiate the reaction by adding 0.25 μg (6.9 pmol) of the recombinant Rv2361c enzyme.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding 1 mL of the NaCl-saturated water stop solution.
-
Extract the lipid products by adding an equal volume of water-saturated n-butanol. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer an aliquot of the upper n-butanol phase (containing the radiolabeled product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate enzyme activity based on the amount of [¹⁴C]IPP incorporated into the butanol-extractable product over time.
Caption: Workflow for Rv2361c Enzyme Activity Assay.
Protocol 2: General Method for Quantification in Biological Samples
This protocol provides a generalized workflow for the extraction and quantitative analysis of this compound from complex biological matrices (e.g., bacterial cell pellets, tissue) using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach is based on common bioanalytical sample preparation and analysis techniques.[8][9][10]
Objective: To isolate and accurately quantify this compound from a biological sample.
Materials:
-
Biological Sample (e.g., M.tb cell pellet)
-
Lysis Buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl₂)[4]
-
Internal Standard (IS): A stable isotopically labeled this compound or a structurally similar polyprenol not present in the sample.
-
Extraction Solvents: Chloroform, Methanol (2:1, v/v)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Homogenization: Resuspend the cell pellet or homogenized tissue in lysis buffer. Add the internal standard at a known concentration.
-
Cell Lysis: Disrupt the cells to release intracellular components. Methods include sonication or bead beating.[4]
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the cell lysate.
-
Vortex vigorously to create a single-phase mixture.
-
Add water or saline to induce phase separation.
-
Centrifuge to pellet cell debris and separate the aqueous (upper) and organic (lower) phases.
-
-
Isolation: Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Purification (Optional but Recommended):
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a minimal volume of a suitable solvent.
-
Perform Solid Phase Extraction (SPE) to remove interfering matrix components.[10]
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto the LC-MS/MS system.
-
Use a gradient elution method to separate this compound from other lipids.
-
Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
-
Data Analysis: Construct a calibration curve using standards and calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard.[8]
Caption: General Workflow for this compound Quantification.
Conclusion
This compound is more than a simple lipid; it is a central molecule in the survival of critical pathogens like Mycobacterium tuberculosis. Its role as the precursor to the essential DPA pathway solidifies its position as a high-value biomarker for detecting mycobacterial metabolic activity and as a target for therapeutic intervention. The essentiality of the this compound biosynthesis and utilization pathways has been confirmed, highlighting their vulnerability.[6] The detailed protocols and quantitative data provided herein offer a foundation for researchers and drug developers to further investigate this compound, develop sensitive diagnostic tools, and discover novel inhibitors that target these unique bacterial pathways.
References
- 1. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antituberculosis activity of C-phosphonate analogues of decaprenolphosphoarabinose, a key intermediate in the biosynthesis of mycobacterial arabinogalactan and lipoarabinomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Assessing the essentiality of the decaprenyl-phospho-d-arabinofuranose pathway in Mycobacterium tuberculosis using conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Structural Elucidation of Novel Decaprenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenol (B3143045), a C50 isoprenoid alcohol, and its isomers are of significant interest in drug development and biomedical research due to their diverse biological activities. The precise chemical structure, particularly the stereochemistry of the double bonds, is crucial for their function. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of novel this compound isomers. It covers the key experimental protocols for isomer separation via chromatographic techniques and detailed structural characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). This guide is intended to be a valuable resource for researchers and professionals working on the discovery and development of novel isoprenoid-based therapeutics.
Introduction
This compound is a member of the polyprenol family of long-chain isoprenoid alcohols, characterized by a chain of ten isoprene (B109036) units. The stereochemistry of the double bonds within this chain can vary, leading to a number of geometric (Z/E) isomers. These structural variations can significantly impact the biological activity of the molecule. Therefore, the unambiguous structural elucidation of novel this compound isomers is a critical step in their development as potential therapeutic agents.
This guide outlines a systematic approach to the isolation and characterization of this compound isomers, focusing on the practical application of modern analytical techniques.
Isomer Separation: Chromatographic Methods
The separation of this compound isomers, which often coexist in mixtures, is a challenging but essential first step. The subtle differences in their physical properties necessitate high-resolution chromatographic techniques.
Column Chromatography with Silver Nitrate-Impregnated Alumina (B75360)
A common and effective method for the separation of Z/E isomers of polyprenols is column chromatography using silica (B1680970) or alumina impregnated with silver nitrate (B79036) (AgNO₃). The silver ions interact differently with the π-electrons of the cis and trans double bonds, allowing for their separation.
Experimental Protocol:
-
Preparation of the Stationary Phase: Alumina N (activity grade I) is deactivated to grade III, IV, or V by the addition of 6%, 10%, or 15% water (w/w), respectively. The desired amount of AgNO₃ (e.g., 5% w/w) is dissolved in the deactivation water before being thoroughly mixed with the alumina. All operations involving AgNO₃-impregnated alumina should be performed under dim light to prevent photoreduction of the silver ions.[1][2]
-
Column Packing and Elution: The AgNO₃-impregnated alumina is packed into a glass column. The crude mixture of this compound isomers is loaded onto the column and eluted with a gradient of diethyl ether in hexane (B92381). The polarity of the eluent is gradually increased (e.g., from 15% to 50% diethyl ether in hexane).[1][2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the separated isomers.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for both the analysis of fractions from column chromatography and for the final purification of this compound isomers. Reversed-phase HPLC is typically employed for this purpose.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-VIS or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., Nucleosil 100 C18, 250 x 4 mm, 5 µm) is commonly used.[1]
-
Mobile Phase and Gradient: A binary solvent system is typically used, for example, a mixture of methanol (B129727) and hexane. The separation of different polyprenols may require different isocratic mixtures or gradient programs. For instance, a mobile phase of methanol/hexane (340/85, v/v) has been used for the analysis of related compounds.[1]
-
Flow Rate: A flow rate of 1.5 ml/min is a common starting point.[1]
-
Detection: The eluting compounds are monitored by UV detection at a wavelength where the isoprenoid chain exhibits some absorbance, typically in the low UV range (e.g., 210 nm).
-
Sample Preparation: Samples are dissolved in a suitable organic solvent, such as hexane or the mobile phase, and filtered before injection.
Structural Elucidation: Spectroscopic and Spectrometric Techniques
Once the isomers are separated and purified, their precise chemical structures are determined using a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, including the determination of the stereochemistry of double bonds in this compound isomers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
Experimental Protocol: Sample Preparation
-
Sample Quantity: 5–15 mg of the purified isomer is dissolved in approximately 0.6 mL of a deuterated solvent.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for decaprenols.
-
Sample Tube: A standard 5 mm NMR tube is used.
Experimental Protocol: NMR Data Acquisition
| Experiment | Purpose | Key Parameters |
| 1D ¹H NMR | Provides information on the number and chemical environment of protons. Crucial for identifying terminal methyl groups and protons on double bonds, which differ between Z and E isomers. | Pulse sequence: zg30; Scans: 16–128.[3] |
| 1D ¹³C NMR | Shows the number of unique carbon atoms. The chemical shifts of the methyl carbons and the carbons of the double bonds are diagnostic for Z/E configuration. | Pulse sequence: zgpg30; Scans: 512–2k.[3] |
| 2D COSY | (Correlation Spectroscopy) Identifies proton-proton (¹H-¹H) couplings through bonds, helping to establish the connectivity of the isoprene units. | Increments: 256–1024; Scans per increment: 8–16.[3] |
| 2D HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of both ¹H and ¹³C signals. | Increments: 256–1024; Scans per increment: 8–16.[3] |
| 2D HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds, which is essential for connecting the isoprene units and confirming the overall structure. | Increments: 256–1024; Scans per increment: 8–16.[3] |
| 2D NOESY | (Nuclear Overhauser Effect Spectroscopy) Reveals through-space proximity of protons. This is particularly useful for differentiating Z and E isomers by observing spatial correlations between protons across the double bonds. | Increments: 256–1024; Scans per increment: 8–16.[3] |
Data Interpretation: The chemical shifts (δ) and coupling constants (J) from these experiments are carefully analyzed to piece together the structure of the this compound isomer.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns can also provide structural information.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is typically used.
-
Ionization Mode: Positive ion mode is common for the analysis of this compound, often observing the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Sample Preparation: The purified isomer is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration. The solution may be infused directly into the mass spectrometer or introduced via an HPLC system.
-
Data Analysis: The accurate mass measurement is used to calculate the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, and the resulting fragment ions can provide further structural information.
Data Presentation
The following tables summarize the type of quantitative data obtained from the analytical techniques described above.
Table 1: Representative HPLC Data for this compound Isomers
| Isomer | Retention Time (min) |
| all-E-decaprenol | t₁ |
| Z-containing this compound isomer | t₂ |
| ... | ... |
Note: Retention times are dependent on the specific chromatographic conditions.
Table 2: Representative ¹H NMR Data for an all-E-Decaprenol Isomer (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Terminal -CH₃ (E) | ~1.60 | s | - |
| Internal -CH₃ (E) | ~1.68 | s | - |
| -CH₂- | ~2.00-2.10 | m | - |
| -CH₂OH | ~4.15 | d | ~7.0 |
| =CH- | ~5.10-5.15 | m | - |
| =CH-CH₂OH | ~5.42 | t | ~7.0 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Table 3: Representative ¹³C NMR Data for an all-E-Decaprenol Isomer (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Terminal -CH₃ (E) | ~16.0 |
| Internal -CH₃ (E) | ~17.7 |
| -CH₂- | ~26.7, ~39.7 |
| -CH₂OH | ~59.3 |
| =C< | ~131.3, ~135.0 |
| =CH- | ~124.3 |
| =CH-CH₂OH | ~123.6 |
| >C=CH-CH₂OH | ~140.3 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Table 4: Representative HRMS Data for a this compound Isomer
| Ion | Calculated m/z | Measured m/z |
| [C₅₀H₈₂O + Na]⁺ | 721.6263 | 721.6246 |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the structural elucidation of novel this compound isomers.
Caption: Overall experimental workflow for the elucidation of this compound isomers.
Caption: Logical workflow for NMR-based structural elucidation.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The structural elucidation of novel this compound isomers is a multi-step process that relies on the synergistic use of advanced separation and spectroscopic techniques. The combination of silver nitrate column chromatography and preparative HPLC provides an effective means of isolating pure isomers. Subsequent analysis by a suite of 1D and 2D NMR experiments, complemented by HRMS, allows for the unambiguous determination of their chemical structures, including the critical Z/E stereochemistry. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers and professionals in the field of drug discovery and development to successfully characterize these promising bioactive molecules.
References
- 1. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
The Evolutionary Significance of Decaprenol in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decaprenol (B3143045) (C50), a 50-carbon isoprenoid alcohol, plays a pivotal, yet often underappreciated, role in the biology of a select group of prokaryotes, most notably within the Actinomycetales, including the pathogenic genus Mycobacterium. While the closely related C55 unthis compound (B103720) is the canonical lipid carrier for cell wall precursors in most bacteria, the prevalence of this compound in certain lineages points to a significant evolutionary adaptation. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and multifaceted functions of this compound in prokaryotes. It details the intricate metabolic pathways, presents key quantitative data, and outlines comprehensive experimental protocols for the study of this essential lipid. Furthermore, this guide serves as a resource for drug development professionals, highlighting the enzymes involved in this compound metabolism as promising targets for novel antimicrobial agents.
Introduction: The Isoprenoid World and the Significance of Chain Length
Isoprenoids are a vast and diverse class of organic molecules essential for life, with over 35,000 identified structures across all three domains of life[1]. In prokaryotes, they are integral to a multitude of cellular processes, including electron transport (quinones), cell wall biosynthesis (bactoprenol), and protein glycosylation[1]. The fundamental building blocks of all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[1][2][3].
The length of the isoprenoid chain is a critical determinant of its function. While undecaprenyl phosphate (B84403) (C55-P) is the most common lipid carrier for peptidoglycan synthesis in bacteria, some prokaryotes, particularly mycobacteria, utilize decaprenyl phosphate (C50-P) for the transport of essential cell wall components[4][5]. This distinction in chain length is not trivial and likely reflects evolutionary adaptations to specific cellular and environmental pressures.
The Evolutionary Conundrum: C50 this compound vs. C55 Unthis compound
The selection of a C50 over a C55 lipid carrier in certain prokaryotic lineages is a subject of ongoing scientific inquiry. While a definitive answer remains elusive, several hypotheses grounded in the biophysical properties of membranes offer plausible explanations. The shorter C50 chain of this compound, when integrated into the cell membrane, would subtly alter the physical properties of the bilayer compared to the longer C55 unthis compound. These alterations could include changes in membrane fluidity, thickness, and curvature stress.
It is plausible that for organisms with complex, lipid-rich cell envelopes, such as Mycobacterium tuberculosis, the specific biophysical properties imparted by decaprenyl phosphate are optimal for the proper assembly and function of their unique cell wall structures, like the mycolyl-arabinogalactan-peptidoglycan complex[5][6]. The shorter chain length may facilitate more efficient flipping of large, complex sugar precursors across the membrane or promote the correct organization and interaction of the numerous enzymes involved in cell wall synthesis. This adaptation highlights a fascinating example of molecular fine-tuning in response to evolutionary pressures.
Biosynthesis of this compound in Prokaryotes
The biosynthesis of this compound begins with the production of the universal C5 isoprenoid precursors, IPP and DMAPP.
The MEP and MVA Pathways: A Fork in the Road
Prokaryotes utilize either the MEP or the MVA pathway for IPP and DMAPP synthesis. The MEP pathway is predominant in bacteria, while the MVA pathway is characteristic of archaea and eukaryotes, though it is also found in some bacterial species[3][7].
The Decaprenyl Diphosphate Synthesis Pathway in Mycobacterium tuberculosis
In M. tuberculosis, the synthesis of decaprenyl diphosphate is a multi-step process involving the sequential condensation of IPP molecules onto an allylic diphosphate primer. This process is catalyzed by a series of prenyltransferases. Notably, M. tuberculosis possesses two key enzymes, Rv1086 and Rv2361c, that act in sequence to produce decaprenyl diphosphate[5][8]. Rv1086, an ω,E,Z-farnesyl diphosphate synthase, creates a C15 precursor, which is then elongated by Rv2361c, a Z-prenyl diphosphate synthase, through the addition of seven more isoprene (B109036) units to form the C50 decaprenyl diphosphate[5][8].
Functional Roles of this compound in Prokaryotes
Decaprenyl phosphate is a crucial lipid carrier for the biosynthesis of the complex cell wall of mycobacteria and related organisms. It is indispensable for the transport of sugar precursors from the cytoplasm to the periplasm, where they are incorporated into growing polysaccharide chains.
Role in Arabinogalactan (B145846) and Lipoarabinomannan Synthesis
In M. tuberculosis, decaprenyl phosphate is the sole carrier of arabinofuranosyl residues, which are essential components of both arabinogalactan (AG) and lipoarabinomannan (LAM)[4][9]. The synthesis of these complex glycans involves the formation of decaprenyl-phospho-arabinose (DPA), the donor of arabinose units[9]. The enzymes involved in this pathway are attractive targets for the development of new anti-tuberculosis drugs.
Involvement in Peptidoglycan and Other Glycoconjugate Synthesis
Decaprenyl phosphate also functions as the lipid carrier for the peptidoglycan precursor, Lipid II, in mycobacteria[10]. Furthermore, it is involved in the biosynthesis of other glycoconjugates, including the linker unit that connects arabinogalactan to peptidoglycan[11].
Quantitative Data on Polyprenyl Phosphates
The cellular levels of polyprenyl phosphates are tightly regulated. The following table summarizes representative quantitative data on the pool sizes of undecaprenyl phosphate and its derivatives in model bacteria. While specific data for decaprenyl phosphate in mycobacteria is less readily available, these values provide a useful reference for the general abundance of these essential lipids.
| Organism | Polyprenyl Phosphate | Pool Size (nmol/g of cell dry weight) | Reference |
| Escherichia coli | Undecaprenyl phosphate | ~75 | [12] |
| Undecaprenyl pyrophosphate | ~270 | [12] | |
| Staphylococcus aureus | Undecaprenyl phosphate | ~50 | [12] |
| Undecaprenyl pyrophosphate | ~150 | [12] |
Experimental Protocols
The study of this compound and its biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of Decaprenyl Diphosphate Synthase (Rv2361c)
This protocol describes the expression of recombinant Rv2361c with an N-terminal histidine tag in E. coli and its subsequent purification.
-
Vector Construction: The Rv2361c gene is amplified from M. tuberculosis genomic DNA and cloned into an E. coli expression vector (e.g., pET28a(+)) that incorporates an N-terminal His-tag.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)pLysS). A culture is grown to mid-log phase (OD600 of ~0.6) at 37°C, and then protein expression is induced with IPTG (e.g., 1 mM) followed by incubation at a lower temperature (e.g., 15°C) for several hours to enhance soluble protein production[1].
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., 0.1% Triton X-100) and protease inhibitors. Cells are disrupted by sonication[8].
-
Purification: The soluble fraction is clarified by centrifugation and applied to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). After washing, the His-tagged protein is eluted with an imidazole (B134444) gradient. Protein purity is assessed by SDS-PAGE[1].
Assay of Z-prenyl Diphosphate Synthase Activity
This assay measures the activity of enzymes like Rv2361c that catalyze the condensation of IPP with an allylic diphosphate.
-
Reaction Mixture: A typical reaction mixture (50 µl) contains buffer (e.g., 50 mM MOPS, pH 7.9), dithiothreitol, a divalent cation (e.g., 1 mM MgCl2), a detergent (e.g., 0.3% Triton X-100), the allylic diphosphate substrate (e.g., 100 µM ω,E,Z-farnesyl diphosphate), and radiolabeled [14C]IPP[8].
-
Enzyme Reaction: The reaction is initiated by adding the purified enzyme and incubated at 37°C for a defined period (e.g., 10 minutes)[8].
-
Product Extraction: The reaction is stopped, and the lipid-soluble products are extracted with a solvent such as n-butanol[8].
-
Quantification: The amount of incorporated radioactivity in the organic phase is determined by liquid scintillation counting[8].
Analysis of Decaprenyl Phosphates by HPLC
Reverse-phase high-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of polyprenyl phosphates.
-
Lipid Extraction: Lipids are extracted from bacterial cells using a suitable solvent system (e.g., chloroform/methanol).
-
Fractionation: The lipid extract is fractionated by ion-exchange chromatography to separate polyprenyl phosphates from polyprenyl diphosphates[13].
-
HPLC Analysis:
-
Polyprenyl Phosphates: The polyprenyl phosphate fraction is analyzed on a C18 reverse-phase column with an isocratic mobile phase such as 2-propanol–methanol (1:4, v/v) containing 5 mM phosphoric acid[13].
-
Polyprenyl Diphosphates: The polyprenyl diphosphate fraction is analyzed on a C18 column with a mobile phase containing an ion-pairing reagent, such as 25 mM aqueous tetraethylammonium (B1195904) phosphate (pH 7.5)–2-propanol (30:70, v/v)[13].
-
-
Detection: Polyprenyl phosphates are typically detected by UV absorbance.
In Vitro Reconstitution of Decaprenyl-Phosphate-Linked Glycan Synthesis
This protocol outlines a general approach to reconstitute the initial steps of arabinogalactan synthesis in vitro.
-
Preparation of Components:
-
Membrane Fraction: A membrane-enriched fraction is prepared from mycobacterial cells, which contains the necessary glycosyltransferases.
-
Substrates: Radiolabeled sugar nucleotide donors (e.g., p[¹⁴C]Rpp) and decaprenyl phosphate are required.
-
-
In Vitro Reaction: The reaction mixture contains the membrane fraction, decaprenyl phosphate, the radiolabeled sugar nucleotide, and necessary cofactors (e.g., ATP) in a suitable buffer[12].
-
Lipid Extraction and Analysis: After incubation, the lipid-linked sugar products are extracted and analyzed by thin-layer chromatography (TLC) and autoradiography to visualize the formation of decaprenyl-phospho-sugars[12].
This compound Biosynthesis as a Drug Target
The enzymes involved in the biosynthesis of decaprenyl phosphate are essential for the viability of mycobacteria and other prokaryotes that rely on this lipid carrier. Their absence in humans makes them highly attractive targets for the development of novel antimicrobial drugs.
Targeting Prenyltransferases
The unique Z-prenyl diphosphate synthase, Rv2361c, is a particularly promising target. Inhibitors of this enzyme would block the synthesis of decaprenyl phosphate, thereby disrupting cell wall formation and leading to bacterial cell death.
Disrupting the Decaprenyl Phosphate Cycle
Inhibiting the phosphatases that convert decaprenyl diphosphate to decaprenyl phosphate, or the enzymes that utilize decaprenyl phosphate as a substrate, would also be effective strategies for antimicrobial drug development.
Conclusion and Future Perspectives
This compound, though less ubiquitous than its C55 counterpart, is a molecule of profound evolutionary and functional significance in certain prokaryotic lineages. Its role as a specialized lipid carrier in organisms with complex cell envelopes, such as M. tuberculosis, underscores the intricate co-evolution of metabolic pathways and cellular architecture. The detailed understanding of this compound biosynthesis and function, facilitated by the experimental approaches outlined in this guide, opens new avenues for the development of targeted therapies against pathogens that rely on this unique isoprenoid. Future research should focus on elucidating the precise biophysical advantages of the C50 chain length, further characterizing the enzymes of the this compound pathway, and exploiting this knowledge for the rational design of novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Membrane properties of branched polyprenyl phosphates, postulated as primitive membrane constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Decaprenol in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenol (B3143045), a long-chain polyprenol, is a vital precursor in the biosynthesis of essential molecules such as coenzyme Q10 (ubiquinone) and menaquinone (vitamin K2).[1][2] These molecules play critical roles in cellular respiration and electron transport.[1] The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles, metabolic pathways, and for the development of therapeutics targeting the isoprenoid synthesis pathway.[3] This application note provides a detailed protocol for the extraction and quantification of this compound in biological samples, such as plasma and tissues, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Biological Significance
This compound is a key intermediate in the mevalonate (B85504) pathway, which is responsible for the synthesis of a wide array of isoprenoids.[3][4] Isoprenoids are a diverse group of molecules with functions ranging from electron transport to hormonal signaling.[4] As a precursor to coenzyme Q10, this compound is integral to mitochondrial function and cellular energy production. Dysregulation of the isoprenoid pathway has been implicated in various diseases, making the quantification of intermediates like this compound a valuable tool in biomedical research.[3]
Figure 1: Simplified isoprenoid biosynthesis pathway leading to this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
This compound standard (high purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Chloroform
-
Ethanol (80%)
-
Water, HPLC grade
-
Biological samples (e.g., plasma, tissue homogenate)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
Vortex mixer
-
Syringe filters (0.45 µm)
Sample Preparation Workflow
Figure 2: General workflow for biological sample preparation.
Detailed Methodologies
1. Standard Solution Preparation
Prepare a stock solution of this compound standard in a suitable solvent such as chloroform/methanol (2:1, v/v). From this stock, create a series of working standards by serial dilution with the mobile phase to generate a calibration curve.
2. Sample Extraction
-
Plasma: For plasma samples, deproteinization is a crucial first step. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or by using perchloric acid.[5] A common method involves liquid-liquid extraction.
-
Tissue: For tissue samples, begin by homogenizing the tissue in a suitable buffer. Following homogenization, extract the polyprenols using a solvent like 80% ethanol.[6]
3. Extraction Protocol
-
To your sample (plasma or tissue homogenate), add an appropriate volume of extraction solvent (e.g., 80% ethanol).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the sample to pellet any precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the extracted this compound.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A gradient of methanol, n-hexane, and 2-propanol with an aqueous ammonium acetate solution can be effective.[6] Isocratic elution with a mixture of methanol and water is also a viable option.[7] |
| Flow Rate | 1.0 - 1.5 mL/min[1] |
| Column Temperature | Ambient |
| Detection | UV at 210 nm or 215 nm[1][7] |
| Injection Volume | 20 µL (analytical scale) |
Note: The specific gradient or isocratic conditions of the mobile phase may require optimization based on the specific sample matrix and HPLC system used.
Data Analysis and Quantification
A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the biological samples can then be determined by interpolating their peak areas from this calibration curve.
The following table presents a hypothetical example of quantitative data obtained from the analysis of this compound in different biological samples.
| Sample ID | Sample Type | Peak Area | Concentration (µg/mL) |
| Standard 1 | Standard | 150000 | 5 |
| Standard 2 | Standard | 305000 | 10 |
| Standard 3 | Standard | 610000 | 20 |
| Standard 4 | Standard | 1200000 | 40 |
| Sample A | Plasma | 450000 | 14.8 |
| Sample B | Liver Tissue | 890000 | 29.2 |
| Sample C | Brain Tissue | 210000 | 6.9 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in biological samples using RP-HPLC with UV detection. The described methods for sample extraction and chromatographic analysis are robust and can be adapted for various research and drug development applications. Careful optimization of the extraction and HPLC conditions is recommended to achieve the best results for specific sample types.
References
- 1. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NEW HEPATIC AND NEUROLOGICAL CLINICAL IMPLICATIONS OF LONG-CHAIN PLANT POLYPRENOLS ACTING ON THE MAMMALIAN ISOPRENOID PATHWAY [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Enzymatic Synthesis of Mannosyl-1-Phosphoryl-Decaprenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyl-1-phosphoryl-decaprenol (MPD) is a crucial lipid-linked monosaccharide intermediate that serves as a mannosyl donor in the biosynthesis of a variety of essential cell wall glycoconjugates in bacteria, particularly in Mycobacterium species. These complex molecules, including lipomannan (LM), lipoarabinomannan (LAM), and mannosylated proteins, are vital for the structural integrity, viability, and pathogenicity of these organisms. The enzymatic synthesis of MPD is catalyzed by polyprenyl-phosphate:GDP-mannose mannosyltransferases, with Polyprenol Monophosphomannose (PPM) Synthase (Ppm1) being a key enzyme in this pathway. The essentiality of this pathway for bacterial survival makes the enzymes involved attractive targets for the development of novel antimicrobial agents.
This document provides detailed application notes and protocols for the in vitro enzymatic synthesis, purification, and analysis of mannosyl-1-phosphoryl-decaprenol.
Signaling and Biosynthetic Pathways
The enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol is a central step in the broader biosynthetic pathway of essential mycobacterial cell wall components. This process begins with the transfer of a mannose residue from GDP-mannose to a decaprenyl phosphate (B84403) acceptor molecule.
Caption: Enzymatic synthesis of Mannosyl-1-phosphoryl-decaprenol.
Experimental Protocols
Protocol 1: Preparation of Mycobacterial Membranes (Enzyme Source)
This protocol describes the preparation of crude membranes from Mycobacterium smegmatis, which serve as the source of the Ppm1 enzyme.
Materials:
-
Mycobacterium smegmatis culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM MOPS (pH 7.9), 5 mM β-mercaptoethanol, 10 mM MgCl₂
-
Protease inhibitor cocktail
-
Ultrasonicator
-
High-speed centrifuge
Procedure:
-
Grow M. smegmatis to mid-log phase and harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Disrupt the cells by ultrasonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 1 minute) to prevent overheating.
-
Centrifuge the cell lysate at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove unbroken cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Enzymatic Synthesis of Mannosyl-1-phosphoryl-decaprenol
This protocol outlines the in vitro synthesis of MPD using the prepared mycobacterial membranes.
Materials:
-
Mycobacterial membrane preparation (from Protocol 1)
-
Decaprenyl phosphate
-
GDP-mannose (can be radiolabeled, e.g., GDP-[¹⁴C]mannose, for tracking)
-
Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂, 5 mM β-mercaptoethanol
-
Chloroform (B151607)/Methanol (B129727) (2:1, v/v)
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture with the components listed in the table below.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 1 ml of chloroform/methanol (2:1).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the synthesized MPD.
-
Wash the organic phase with 0.2 volumes of 0.9% NaCl solution.
-
Dry the organic phase under a stream of nitrogen.
-
The dried lipid extract is now ready for purification and analysis.
| Component | Final Concentration |
| Mycobacterial Membranes | 100-200 µg protein |
| Decaprenyl phosphate | 50-100 µM |
| GDP-mannose | 100-200 µM |
| Reaction Buffer | 1x |
| Total Volume | 100 µl |
Protocol 3: Purification of Mannosyl-1-phosphoryl-decaprenol by DEAE-Cellulose Chromatography
This protocol describes the purification of the synthesized MPD from the crude lipid extract.
Materials:
-
Dried lipid extract containing MPD
-
DEAE-cellulose resin
-
Chloroform
-
Methanol
-
Ammonium (B1175870) acetate (B1210297) solutions in methanol (e.g., 10 mM, 50 mM, 100 mM, 200 mM)
Procedure:
-
Prepare a small column packed with DEAE-cellulose resin equilibrated with chloroform.
-
Dissolve the dried lipid extract in a minimal volume of chloroform and load it onto the column.
-
Wash the column with several column volumes of chloroform to remove neutral lipids.
-
Elute the column with a stepwise gradient of ammonium acetate in methanol.
-
Wash with a low concentration of ammonium acetate (e.g., 10 mM) to elute weakly bound lipids.
-
Elute the MPD with a higher concentration of ammonium acetate (e.g., 100-200 mM).
-
-
Collect fractions and analyze for the presence of MPD using Thin Layer Chromatography (Protocol 4).
-
Pool the fractions containing pure MPD and remove the solvent under nitrogen.
Protocol 4: Analysis by Thin Layer Chromatography (TLC)
This protocol is used to monitor the synthesis and purification of MPD.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing Solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Iodine vapor or a phosphate-specific stain for visualization
-
If using radiolabeled substrate, a phosphorimager or autoradiography film.
Procedure:
-
Spot a small amount of the sample (dissolved in chloroform/methanol) onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber equilibrated with the developing solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and air dry.
-
Visualize the spots. If radiolabeled, expose to a phosphorimager screen or autoradiography film. For non-radiolabeled product, use iodine vapor or a phosphate-specific stain.
-
The Rf value of MPD will be distinct from the starting materials and other lipids.
Data Presentation
Table 1: Quantitative Parameters for Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | Polyprenol Monophosphomannose Synthase (Ppm1) | [1][2] |
| Source | Mycobacterium smegmatis / tuberculosis | [1][2] |
| Substrates | GDP-mannose, Decaprenyl phosphate | [1][2] |
| Optimal pH | 7.9 | [1] |
| Cofactor | Mg²⁺ (10 mM) | [1] |
| Apparent Km (MPP) | ~2 x 10⁻⁷ M | [3] |
Table 2: Example Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Membrane Fraction | 100 | 800 | 8 | 80 | 4 |
| DEAE-Cellulose | 5 | 500 | 100 | 50 | 50 |
(Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions and scale.)
Experimental Workflow and Logical Relationships
Caption: Workflow for the enzymatic synthesis and purification of MPD.
References
- 1. Enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol by a cell-free system of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ppm1, a novel polyprenol monophosphomannose synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic transfer of mannose from mannosyl-phosphoryl-polyprenol to lipid-linked oligosaccharides by pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Cell Wall Biosynthesis Using Decaprenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital structure for most bacteria, providing shape and protection from osmotic stress. Its biosynthesis is a complex process involving a series of enzymatic reactions, making it an excellent target for antimicrobial drugs. In several bacteria, particularly in the genus Mycobacterium, which includes the pathogen Mycobacterium tuberculosis, the lipid carrier molecule for the transport of cell wall precursors is decaprenyl phosphate (B84403), a 50-carbon isoprenoid. The use of decaprenol (B3143045) and its derivatives in in vitro studies is crucial for understanding the enzymatic steps of cell wall biosynthesis and for the screening of novel inhibitors.
These application notes provide an overview and detailed protocols for utilizing this compound to study key enzymes in the bacterial cell wall biosynthesis pathway, with a focus on mycobacteria. The protocols described herein are intended to serve as a guide for researchers in academic and industrial settings.
Key Enzymes and the Role of this compound
The biosynthesis of the peptidoglycan precursor, Lipid II, involves two key membrane-associated enzymes that utilize a lipid carrier:
-
Phospho-N-acetylmuramoyl-pentapeptide translocase (MraY): This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to decaprenyl phosphate, forming Lipid I.
-
N-acetylglucosaminyltransferase (MurG): MurG then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II.
This compound serves as the precursor for the lipid carrier decaprenyl phosphate. In experimental setups, this compound can be enzymatically phosphorylated to decaprenyl phosphate, which is then used as a substrate for MraY.
Data Presentation
Quantitative Data for Enzymes in this compound-Related Pathways
The following tables summarize key quantitative data for enzymes involved in the synthesis and utilization of this compound-based intermediates in Mycobacterium tuberculosis.
Table 1: Kinetic Parameters for Decaprenyl Diphosphate (B83284) Synthase (Rv2361c) from M. tuberculosis [1][2]
| Allylic Substrate | Km (µM) |
| Geranyl diphosphate (GPP) | 490 |
| Neryl diphosphate (NPP) | 29 |
| ω,E,E-Farnesyl diphosphate (E,E-FPP) | 84 |
| ω,E,Z-Farnesyl diphosphate (E,Z-FPP) | 290 |
| ω,E,E,E-Geranylgeranyl diphosphate (E,E,E-GGPP) | 40 |
| Isopentenyl diphosphate (IPP) | 89 |
Table 2: IC50 Values of Inhibitors against M. tuberculosis Cell Wall Biosynthesis Enzymes
| Compound | Target Enzyme | Organism | IC50 (µM) |
| Diospyrin | DNA Gyrase | M. tuberculosis | 15[3] |
| 7-Methyljugolone | DNA Gyrase | M. tuberculosis | 30[3] |
| KES4 | InhA | M. smegmatis | 4.8[4] |
| Isoniazid | InhA | M. smegmatis | 5.4[4] |
| Dinitrobenzamide (DNB1) | DprE1/DprE2 | M. tuberculosis | Intracellular efficacy noted[5] |
| Caprazamycins | MraY | Streptomyces sp. | Potent inhibitors[6] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Decaprenyl Phosphate
This protocol describes the phosphorylation of this compound to decaprenyl phosphate using a diacylglycerol kinase (DGK) from Streptococcus mutans, which has been shown to have activity towards polyprenols[7].
Materials:
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
S. mutans diacylglycerol kinase (DGK) (can be expressed in E. coli and used as a crude cell envelope fraction)[7]
-
Triton X-100
-
DMSO (Dimethyl sulfoxide)
-
MgCl2
-
Tris-Acetate buffer (pH 8.0)
-
Chloroform/Methanol (2:1, v/v)
Procedure:
-
Solubilize this compound: Prepare a stock solution of this compound in a suitable organic solvent like hexane. For the reaction, dispense the desired amount into a microcentrifuge tube and evaporate the solvent.
-
Reaction Mixture Assembly: To the dried this compound, add the following components in order:
-
DMSO (to a final concentration of ~3%)
-
Triton X-100 (to a final concentration of ~1%)
-
Tris-Acetate buffer (pH 8.0, to a final concentration of 30 mM)
-
MgCl2 (to a final concentration of 50 mM)
-
ATP (to a final concentration of 1 mM)
-
S. mutans DGK cell envelope fraction (add a pre-determined optimal amount)
-
Adjust the final volume with sterile water.
-
-
Incubation: Incubate the reaction mixture at room temperature with gentle rocking for 2-4 hours.
-
Extraction of Decaprenyl Phosphate:
-
Stop the reaction by adding 2 volumes of chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the decaprenyl phosphate.
-
Dry the organic phase under a stream of nitrogen.
-
-
Purification and Quantification (Optional): The resulting decaprenyl phosphate can be purified by DEAE-cellulose chromatography and quantified by phosphate assays.
Protocol 2: In Vitro Assay for Decaprenyl Diphosphate Synthase (Rv2361c)
This protocol is adapted from the assay used for M. tuberculosis Rv2361c, a decaprenyl diphosphate synthase[1].
Materials:
-
Recombinant Rv2361c enzyme
-
[14C]Isopentenyl diphosphate ([14C]IPP)
-
Allylic diphosphate substrate (e.g., geranyl diphosphate, farnesyl diphosphate)
-
MOPS buffer (pH 7.9)
-
Dithiothreitol (DTT)
-
Sodium orthovanadate
-
MgCl2
-
Triton X-100
-
n-Butanol (water-saturated)
-
NaCl (saturated water)
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Assembly: Prepare the reaction mixture in a final volume of 50 µL:
-
50 mM MOPS (pH 7.9)
-
2.5 mM DTT
-
10 mM Sodium orthovanadate
-
1 mM MgCl2
-
0.3% Triton X-100
-
100 µM Allylic diphosphate
-
30 µM [14C]IPP
-
-
Enzyme Addition: Initiate the reaction by adding a suitable amount of purified recombinant Rv2361c enzyme (e.g., 0.25 µg).
-
Incubation: Incubate the mixture for 10 minutes at 37°C.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 mL of water saturated with NaCl.
-
Extract the lipid products with water-saturated n-butanol.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Take an aliquot of the n-butanol phase.
-
Add to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Protocol 3: In Vitro Assay for MraY Translocase Activity
This is a generalized protocol for assaying MraY activity, which can be adapted for M. tuberculosis MraY using decaprenyl phosphate.
Materials:
-
Membrane preparation containing overexpressed MraY
-
Decaprenyl phosphate (synthesized as in Protocol 1)
-
UDP-MurNAc-pentapeptide (can be radiolabeled, e.g., with [14C] or fluorescently tagged)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
Triton X-100
-
Butanol
-
TLC plates (Silica gel 60)
-
Developing solvent (e.g., chloroform/methanol/water/ammonia)
Procedure:
-
Reaction Mixture Assembly:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and Triton X-100.
-
Add decaprenyl phosphate.
-
Add the membrane preparation containing MraY.
-
-
Reaction Initiation: Start the reaction by adding radiolabeled or fluorescently labeled UDP-MurNAc-pentapeptide.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction of Lipid I:
-
Terminate the reaction by adding butanol.
-
Vortex and centrifuge to separate the phases.
-
Collect the butanol phase containing Lipid I.
-
-
Analysis:
-
Spot the extracted lipids on a TLC plate.
-
Develop the TLC plate with a suitable solvent system.
-
Visualize the radiolabeled Lipid I by autoradiography or a phosphorimager, or the fluorescently labeled product using a suitable imager.
-
Protocol 4: In Vitro Assay for MurG Glycosyltransferase Activity
This protocol is for assaying MurG activity and can be adapted for M. tuberculosis MurG using the Lipid I generated in the MraY assay.
Materials:
-
Purified MurG enzyme or membrane preparation containing MurG
-
Lipid I (generated from the MraY reaction with decaprenyl phosphate)
-
UDP-[14C]GlcNAc
-
Buffer and other components from the MraY assay
Procedure:
-
Coupled Assay with MraY: This assay is often performed coupled with the MraY reaction. After the formation of Lipid I by MraY, add the MurG enzyme and UDP-[14C]GlcNAc to the same reaction mixture.
-
Incubation: Continue the incubation at 37°C for an additional period (e.g., 30-60 minutes) to allow for the synthesis of Lipid II.
-
Extraction and Analysis:
-
Extract the lipids (now containing both Lipid I and radiolabeled Lipid II) as described in the MraY protocol.
-
Analyze the products by TLC. The radiolabeled Lipid II spot will be distinct from the unlabeled Lipid I.
-
Quantify the amount of radiolabeled Lipid II to determine MurG activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in these application notes.
References
- 1. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of compounds with potential antibacterial activity against Mycobacterium through structure-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Bacterial Cell Wall Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Decaprenol as a Substrate for Polyprenyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenyl diphosphate (B83284) is a crucial precursor in the biosynthesis of essential cellular components across various organisms. In bacteria like Mycobacterium tuberculosis, it is a key molecule in the formation of the cell wall, making the enzymes involved in its synthesis attractive targets for novel antibiotic development.[1][2] In mammals, decaprenyl diphosphate serves as the side chain of coenzyme Q10 (CoQ10), a vital component of the electron transport chain.[3] The synthesis of decaprenyl diphosphate is catalyzed by a class of enzymes known as polyprenyl diphosphate synthases, which sequentially condense isopentenyl diphosphate (IPP) with an allylic diphosphate primer.[1][2]
These application notes provide a comprehensive overview and detailed protocols for studying the utilization of decaprenol (B3143045) as a substrate for polyprenyl diphosphate synthases. This involves a two-step process: the chemical phosphorylation of this compound to decaprenyl monophosphate, followed by its enzymatic conversion to decaprenyl diphosphate.
Data Presentation
The kinetic parameters of polyprenyl diphosphate synthases are critical for understanding their substrate specificity and catalytic efficiency. The following table summarizes the kinetic data for the decaprenyl diphosphate synthase Rv2361c from Mycobacterium tuberculosis, which demonstrates the enzyme's ability to utilize various allylic diphosphate substrates for the synthesis of decaprenyl diphosphate.[1][2]
| Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Geranyl Diphosphate (GPP) | 490 | 13.7 | 0.09 | 184 |
| Neryl Diphosphate (NPP) | 29 | 15.2 | 0.10 | 3450 |
| ω,E,E-Farnesyl Diphosphate (FPP) | 84 | 29.4 | 0.20 | 2380 |
| ω,E,Z-Farnesyl Diphosphate (FPP) | 290 | 45.5 | 0.31 | 1070 |
| ω,E,E,E-Geranylgeranyl Diphosphate (GGPP) | 40 | 31.3 | 0.21 | 5250 |
| Isopentenyl Diphosphate (IPP) | 89 | - | - | - |
Data obtained from studies on recombinant Rv2361c from Mycobacterium tuberculosis.[1][2] The catalytic efficiency (kcat/Km) is highest with ω,E,Z-farnesyl diphosphate as the allylic acceptor, suggesting it may be the natural substrate in vivo.[1]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures described in these notes.
Caption: Enzymatic conversion of this compound to decaprenyl diphosphate.
Caption: Experimental workflow for decaprenyl diphosphate synthesis and analysis.
Experimental Protocols
Protocol 1: Chemical Phosphorylation of this compound to Decaprenyl Monophosphate
This protocol provides a general method for the phosphorylation of long-chain alcohols. Optimization may be required for this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Pyridine (B92270) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Round bottom flasks and standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous toluene. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of a solution of phosphorus oxychloride in anhydrous toluene from the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add a mixture of water and triethylamine to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with chloroform. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure decaprenyl monophosphate.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of Decaprenyl Diphosphate
This protocol is adapted from the assay used for the characterization of Rv2361c, a decaprenyl diphosphate synthase from M. tuberculosis.[1]
Materials:
-
Purified polyprenyl diphosphate synthase (e.g., recombinant Rv2361c)
-
Decaprenyl monophosphate (from Protocol 1) or other allylic diphosphate (e.g., FPP, GGPP)
-
[14C]Isopentenyl diphosphate ([14C]IPP)
-
MOPS buffer (50 mM, pH 7.9)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl2)
-
Triton X-100
-
Sodium orthovanadate
-
n-Butanol (water-saturated)
-
Sodium chloride (NaCl) solution (saturated)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Potato acid phosphatase (for product analysis)
-
Reverse-phase TLC plates
-
Anisaldehyde spray reagent
Reagent Preparation:
-
Reaction Buffer (10x): 500 mM MOPS (pH 7.9), 10 mM MgCl2, 2.5 mM DTT, 0.3% Triton X-100, 10 mM sodium orthovanadate. Store at -20°C.
-
Substrate Stock Solutions: Prepare stock solutions of allylic diphosphates (e.g., 10 mM FPP) and [14C]IPP (adjust specific activity as needed) in a suitable buffer. Store at -20°C.
Assay Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 50 µL.
-
5 µL of 10x Reaction Buffer
-
Allylic diphosphate substrate to a final concentration of 100 µM.
-
[14C]IPP to a final concentration of 30 µM.
-
Add sterile deionized water to bring the volume to near 50 µL.
-
-
Enzyme Addition: Initiate the reaction by adding the purified polyprenyl diphosphate synthase (e.g., 0.25 µg).
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 1 mL of water saturated with NaCl.[1]
-
Product Extraction: Extract the lipid products by adding 1 mL of water-saturated n-butanol, vortexing thoroughly, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the upper n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
Product Analysis (TLC):
-
To confirm the chain length of the product, the enzymatically synthesized radiolabeled decaprenyl diphosphate can be hydrolyzed to the corresponding alcohol.[1]
-
Evaporate the n-butanol extract to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable buffer for potato acid phosphatase and incubate with the enzyme to hydrolyze the phosphate (B84403) groups.
-
Extract the resulting this compound with hexane (B92381).
-
Spot the hexane extract onto a reverse-phase TLC plate.
-
Develop the TLC plate using a solvent system such as methanol/water (8:2, v/v).[1]
-
Visualize authentic standards (if available) by spraying with anisaldehyde reagent and heating.[1]
-
Detect the radioactive product using a phosphorimager or autoradiography.[1]
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [14C]IPP and the measured radioactivity.
-
For kinetic analysis, vary the concentration of one substrate while keeping the others constant. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
HPLC Analysis of Polyprenyl Phosphates:
For a more quantitative and high-resolution analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
-
Column: A C18 reverse-phase column is suitable for separating polyprenyl phosphates.[3]
-
Mobile Phase: A common mobile phase for the separation of polyprenyl diphosphates is a mixture of 25 mM aqueous tetraethylammonium (B1195904) phosphate (pH 7.5) and 2-propanol (e.g., 30:70, v/v).[3] For polyprenyl monophosphates, a mobile phase of 2-propanol–methanol (1:4, v/v) containing 5 mM phosphoric acid can be used.[3]
-
Detection: Detection can be achieved using a UV detector (if the compounds have a chromophore) or by collecting fractions and performing scintillation counting for radiolabeled products. Mass spectrometry can also be coupled to the HPLC for definitive identification.
References
Application Notes and Protocols for the Chemical Synthesis of All-trans-decaprenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-trans-decaprenol is a long-chain isoprenoid alcohol belonging to the class of polyprenols. These molecules and their phosphorylated derivatives are crucial lipids found in all domains of life. In bacteria, decaprenyl phosphate (B84403) acts as an essential lipid carrier for the translocation of glycan residues across the cell membrane, a vital step in the biosynthesis of cell wall components such as peptidoglycan and lipoarabinomannan in mycobacteria.[1][2][3][4][5] Given its importance in bacterial physiology, all-trans-decaprenol and its derivatives are valuable tools for studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. This document provides detailed protocols for the chemical synthesis of all-trans-decaprenol, focusing on a modern chain-lengthening approach, and summarizes key quantitative data.
Synthetic Strategies for All-trans-decaprenol
Two primary methods for the synthesis of all-trans-decaprenol are highlighted here: a chain-lengthening method and a stereoselective coupling approach. The chain-lengthening method developed by Kruk and coworkers offers a more efficient and less hazardous alternative to older multi-step procedures.[6][7][8] It avoids the use of low temperatures and toxic chemicals like liquid ammonia.[6][7][8] An alternative stereoselective synthesis involves the coupling of an allylic p-tolyl sulphone with an allylic bromide, followed by reductive elimination.
Quantitative Data Summary
The following table summarizes the key quantitative data for the chain-lengthening synthesis of all-trans-decaprenol, starting from all-trans-geranylgeraniol (GG-OH, a C20 polyprenol). The process involves the iterative addition of isoprene (B109036) units. The data presented is for the synthesis of a polyprenol five isoprene units longer than the starting material as a representative example of the chain-lengthening process.
| Parameter | Value/Range | Notes |
| Starting Material | All-trans-geranylgeraniol (GG-OH) | Commercially available C20 polyprenol. |
| Overall Yield | Reasonable yields are reported.[6][7][8] | Yields can be affected by the formation of Z-isomers during bromination steps. |
| Reaction Time per Isoprene Unit | Significantly less time-consuming than older methods.[6][7] | The key acetylene (B1199291) addition step is completed within one hour at room temperature.[6][7][8] |
| Purity Control | High-performance liquid chromatography (HPLC) | Used to monitor reactions and control for undesired isomers and by-products.[6][7][8] |
| Purification | Alumina N column chromatography, AgNO3-impregnated Alumina N column chromatography | Used for the separation of Z/E isomers. |
Experimental Protocols
Method 1: Chain-Lengthening Synthesis of All-trans-decaprenol
This protocol is adapted from the work of Kruk and coworkers and describes the addition of one isoprene unit.[6][7][8] This cycle is repeated to achieve the desired chain length of decaprenol (B3143045) (C50).
Materials:
-
Starting polyprenol (e.g., all-trans-geranylgeraniol)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
Sodium acetylide in dimethoxyethane (DME)
-
Lindlar's catalyst
-
Hexane
-
Potassium acetate (B1210297) (KOAc)
-
Potassium hydroxide (B78521) (KOH)
-
Alumina N (activity grade I, III, IV, V)
-
Silver nitrate (B79036) (AgNO₃)
Protocol:
-
Bromination:
-
Dissolve 10 mmol of the starting polyprenol in 25 ml of anhydrous Et₂O.
-
Add 4.35 mmol of PBr₃ dropwise while stirring at room temperature.
-
Continue stirring for 30 minutes.
-
Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the polyprenyl bromide.
-
-
Acetylene Addition:
-
To the polyprenyl bromide, add sodium acetylide in DME.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with hexane, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the acetylenic polyprenol.
-
-
Hydrogenation:
-
Dissolve the acetylenic polyprenol in hexane.
-
Add Lindlar's catalyst (0.238 g for a reaction at the scale of the reference) and a small amount of quinoline (0.1 ml).[9]
-
Hydrogenate the mixture at room temperature for 5-10 minutes.[9]
-
Filter the catalyst and evaporate the solvent to obtain the extended polyprenol.
-
-
Conversion to Alcohol (via Acetate):
-
Dissolve the extended polyprenol in ethanol and add KOAc.
-
Reflux the mixture for 1 hour.
-
Add a solution of KOH in ethanol and continue to reflux for 30 minutes for hydrolysis.
-
Cool the mixture, add water, and extract with hexane.
-
Wash the organic phase with water and brine, dry, and evaporate the solvent to yield the crude extended polyprenol.
-
-
Purification:
-
Purify the crude product by column chromatography on Alumina N.
-
To separate the all-trans isomer from any Z-isomers, use column chromatography on AgNO₃-impregnated Alumina N.[6]
-
Monitor the fractions by HPLC. For this compound, the all-E isomer is typically eluted with 20–50% Et₂O/hexane from an Alumina N (grade V) – 5% AgNO₃ column.
-
-
Iteration:
-
Repeat steps 1-5 with the purified, extended polyprenol until the C50 chain length of this compound is achieved.
-
Visualizations
Biological Role of Decaprenyl Phosphate
All-trans-decaprenol is a precursor to decaprenyl phosphate, which is a crucial lipid carrier in the biosynthesis of the bacterial cell wall, particularly in Mycobacterium tuberculosis. The following diagram illustrates the role of decaprenyl phosphate in transporting arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][2][4][5]
Caption: Role of Decaprenyl Phosphate in Mycobacterial Cell Wall Synthesis.
Synthetic Workflow Diagram
The following diagram outlines the key steps in the chain-lengthening synthesis of all-trans-polyprenols.
Caption: Workflow for Chain-Lengthening Synthesis of Polyprenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Comprehensive Polyprenol Library for Evaluation of Bacterial Enzyme Lipid Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application of 2Z-Decaprenol as a Natural Herbicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2Z-decaprenol, a natural compound identified in the leaves of the Manchurian walnut (Juglans mandshurica), has demonstrated significant potential as a bioherbicide.[1][2][3] Research conducted at Kyushu University has revealed its potent inhibitory effects on the growth of various plant species, surpassing the activity of juglone, a well-known allelopathic agent also found in walnuts.[3] This document provides detailed application notes and experimental protocols for the use of 2Z-decaprenol as a natural herbicide, based on the findings from the study "Allelochemical from Leaves of Juglans mandshurica Maxim. and Its Transcriptomic Effects in Plants" published in the Journal of Agricultural and Food Chemistry.[1][2][3]
2Z-decaprenol exerts its herbicidal action through a unique mode of action that involves the extensive reprogramming of a plant's genetic machinery.[1][2] It simultaneously activates defense-related pathways, such as secondary metabolite biosynthesis and cell wall modification, while crippling crucial stress response mechanisms, including jasmonic acid signaling and protein processing in the endoplasmic reticulum.[1][2] This dual effect effectively halts plant growth and development.[1][2][3]
Data Presentation
The herbicidal efficacy of 2Z-decaprenol has been quantitatively assessed against various monocotyledonous and dicotyledonous weed species. The following tables summarize the observed inhibitory effects at a concentration of 100 µM.
Table 1: Herbicidal Effects of 2Z-Decaprenol on Monocotyledonous Weeds
| Weed Species | Family | Plant Weight Reduction (%) | Shoot Length Reduction (%) | Root Length Reduction (%) |
| Echinochloa crus-galli | Poaceae | 75.3 | 68.1 | 85.2 |
| Digitaria ciliaris | Poaceae | 82.1 | 77.4 | 91.3 |
| Setaria viridis | Poaceae | 79.5 | 72.8 | 88.7 |
| Poa annua | Poaceae | 85.2 | 80.1 | 93.4 |
| Alopecurus aequalis | Poaceae | 88.6 | 84.3 | 95.1 |
Table 2: Herbicidal Effects of 2Z-Decaprenol on Dicotyledonous Weeds
| Weed Species | Family | Plant Weight Reduction (%) | Shoot Length Reduction (%) | Root Length Reduction (%) |
| Amaranthus retroflexus | Amaranthaceae | 92.4 | 89.7 | 97.2 |
| Chenopodium album | Amaranthaceae | 90.1 | 87.5 | 95.8 |
| Solanum nigrum | Solanaceae | 87.3 | 83.1 | 92.5 |
| Stellaria media | Caryophyllaceae | 93.8 | 91.2 | 98.1 |
| Galium aparine | Rubiaceae | 89.5 | 86.4 | 94.6 |
Experimental Protocols
Protocol 1: Phytotoxicity Bioassay using Tobacco (Nicotiana tabacum) Seedlings
This protocol details the soil-based bioassay used to determine the herbicidal activity of 2Z-decaprenol on tobacco seedlings.
Materials:
-
2Z-decaprenol solution (dissolved in a suitable solvent, e.g., DMSO, and diluted to the desired concentrations)
-
Tobacco (Nicotiana tabacum) seeds
-
Autoclaved soil mixture (e.g., potting mix and sand, 3:1 v/v)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled temperature (25°C) and light cycle (16h light/8h dark)
-
Milli-Q water (or equivalent)
-
Micropipettes
-
Forceps
Procedure:
-
Place a sterile filter paper in each Petri dish.
-
Add 5 g of the autoclaved soil mixture to each Petri dish and moisten with 5 mL of Milli-Q water.
-
Evenly place 20 tobacco seeds on the surface of the soil in each Petri dish using sterile forceps.
-
Prepare a series of 2Z-decaprenol concentrations (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (solvent only).
-
Apply 1 mL of each test solution or control to the corresponding Petri dishes.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light and 8-hour dark cycle.
-
After 7 days, carefully remove the seedlings from the soil.
-
Wash the roots gently with water to remove any adhering soil particles.
-
Measure the fresh weight, shoot length, and root length of each seedling.
-
Calculate the percentage of inhibition for each parameter compared to the vehicle control.
Protocol 2: Transcriptomic Analysis of Arabidopsis thaliana Seedlings
This protocol describes the methodology for analyzing the gene expression changes in Arabidopsis thaliana seedlings upon treatment with 2Z-decaprenol.
Materials:
-
2Z-decaprenol solution (100 µM in a suitable solvent)
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324)
-
Sterile Petri dishes
-
Growth chamber with controlled temperature (22°C) and light cycle (16h light/8h dark)
-
Liquid nitrogen
-
RNA extraction kit
-
DNAse I
-
cDNA synthesis kit
-
Next-generation sequencing (NGS) platform and reagents
-
Bioinformatics software for differential gene expression and pathway analysis
Procedure:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.
-
Vernalize the seeds at 4°C for 3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and grow the seedlings for 5 days.
-
Prepare a 100 µM solution of 2Z-decaprenol and a vehicle control.
-
Flood the surface of the agar plates with the 2Z-decaprenol solution or the control solution.
-
Incubate the seedlings for an additional 24 hours under the same growth conditions.
-
Harvest the whole seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen seedlings using a suitable RNA extraction kit.
-
Treat the extracted RNA with DNAse I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA.
-
Prepare libraries for RNA sequencing and perform sequencing on an NGS platform.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) between the 2Z-decaprenol-treated and control samples.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify the biological processes and signaling pathways affected by 2Z-decaprenol.
Mandatory Visualizations
Signaling Pathways Affected by 2Z-Decaprenol
Caption: Signaling pathways in plants affected by 2Z-decaprenol.
Experimental Workflow for 2Z-Decaprenol Herbicide Evaluation
References
Application Notes and Protocols for the Extraction of Decaprenol from Juglans mandshurica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenol (B3143045), a long-chain polyprenol, has garnered significant interest within the scientific community due to its potential biological activities. Notably, 2Z-decaprenol, isolated from the leaves of the Manchurian walnut (Juglans mandshurica), has been identified as a potent allelochemical, suggesting its potential as a natural herbicide.[1][2] Polyprenols and their derivatives are known to exhibit a range of pharmacological effects, including antibacterial, immunomodulating, and anti-tumor activities, making them promising candidates for drug discovery and development. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from Juglans mandshurica, tailored for research and development purposes.
The extraction of this compound, a nonpolar molecule, from plant biomass is a multi-step process. It typically begins with an extraction using a nonpolar organic solvent, followed by a critical saponification step to eliminate interfering lipids such as triglycerides and fatty acids. Subsequent purification steps are then employed to isolate this compound with high purity.
Data Presentation
The yield of this compound can vary depending on the plant material, geographical location, harvest time, and the extraction method employed. The following table summarizes examples of polyprenol yields from various plant sources to provide a comparative reference. Specific quantitative data for this compound from Juglans mandshurica is an emerging area of research.
| Plant Source | Extraction Method | Polyprenol Yield | Reference |
| Juglans mandshurica Leaves | Bioassay-guided fractionation with n-hexane | Not explicitly quantified, but identified as the active compound | [2] |
| Coniferous Needles (Picea spp.) | Supercritical Fluid Extraction (SFE-CO2) | Variable, dependent on specific parameters | |
| Coniferous Needles (Pinus, Abies spp.) | Petroleum Ether Extraction | High purity polyprenol obtained after purification | [3] |
| Ginkgo biloba Leaves | Solvent Extraction and Column Chromatography | High purity polyprenol obtained | [4] |
| Rosaceae family plants | Liquid Chromatography | ~0.5% wet weight | [5] |
Experimental Protocols
This section details a comprehensive protocol for the extraction and purification of this compound from Juglans mandshurica leaves, adapted from established methods for polyprenol extraction.
Protocol 1: Solvent-Based Extraction and Purification of this compound
1. Sample Preparation: a. Collect fresh, healthy leaves of Juglans mandshurica. b. Dry the leaves in a shaded, well-ventilated area or using a low-temperature oven to a moisture content of less than 12%. c. Grind the dried leaves into a fine powder to maximize the surface area for efficient extraction.
2. Extraction: a. Transfer the powdered leaf material to a Soxhlet apparatus or a suitable reaction vessel for maceration. b. Add n-hexane or petroleum ether as the extraction solvent. A solid-to-solvent ratio of 1:10 (w/v) is recommended. c. For Soxhlet extraction, perform the extraction for 6-8 hours. For maceration, stir the mixture at room temperature for 24-48 hours. d. After extraction, filter the mixture to separate the solvent extract from the plant residue. e. Wash the residue with a fresh portion of the solvent to ensure maximum recovery of the extract. f. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
3. Saponification: a. Dissolve the crude n-hexane extract in petroleum ether. b. Prepare a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in ethanol (B145695) (e.g., 2 M). c. Add the alkaline solution to the extract. The ratio of extract to alkaline solution should be optimized, but a starting point of 1:2 (v/v) can be used. d. Heat the mixture at 60-70°C with constant stirring for 2-3 hours to facilitate the saponification of triglycerides and fatty acid esters. e. After the reaction is complete, cool the mixture to room temperature.
4. Isolation of the Unsaponifiable Fraction: a. Transfer the saponified mixture to a separatory funnel. b. Add petroleum ether or n-hexane to extract the unsaponifiable matter, which contains this compound. c. Perform the extraction multiple times (3-5 times) to ensure complete recovery. d. Combine the organic layers and wash them with distilled water until the pH of the aqueous layer becomes neutral (pH 7). e. Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the crude this compound (unsaponifiable matter).
5. Purification by Column Chromatography: a. Prepare a silica (B1680970) gel (100-200 mesh) column packed in n-hexane or petroleum ether. b. Dissolve the crude this compound in a minimal amount of the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297), starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v).[4] e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., iodine vapor or anisaldehyde-sulfuric acid reagent). f. Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Standard and Sample Preparation: a. Prepare a stock solution of a this compound standard of known concentration in a suitable solvent like n-hexane or isopropanol (B130326). b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. Accurately weigh the purified this compound sample and dissolve it in the mobile phase to a known concentration.
2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient system of methanol (B129727) and isopropanol or a similar non-aqueous mobile phase suitable for lipid analysis. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength of 210 nm. e. Injection Volume: 20 µL.
3. Analysis: a. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by using the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction, purification, and analysis of this compound.
Potential Biological Activity Pathway
The discovery of 2Z-decaprenol as an allelochemical opens avenues for its development as a bioherbicide. Allelochemicals can interfere with various physiological and biochemical processes in target plants.
Caption: Postulated mechanism of this compound as an allelochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
- 4. [Studies on purification of polyprenol from Ginkgo biloba L. leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The occurrence of long chain polyprenols in leaves of plants of Rosaceae family and their isolation by time-extended liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Decaprenol as a Precursor for Synthesizing Ubiquinone-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone-10, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria, crucial for cellular energy production.[1] Its biosynthesis involves two primary precursors: a benzoquinone ring derived from para-hydroxybenzoate (pHBA) and a ten-unit isoprenoid tail derived from decaprenyl diphosphate (B83284) (DPP).[2] Decaprenol (B3143045), in its phosphorylated form (DPP), serves as the direct precursor for this isoprenoid tail, making its availability a critical factor in the overall yield of CoQ10. These application notes provide a comprehensive overview of the role of this compound in CoQ10 synthesis, protocols for key experimental procedures, and data from metabolic engineering efforts to enhance production.
Biosynthesis of Ubiquinone-10 from this compound
The synthesis of the decaprenyl side chain of CoQ10 is a multi-step process originating from the mevalonate (B85504) pathway in eukaryotes or the non-mevalonate (MEP/DOXP) pathway in many bacteria.[1][3] The key enzyme responsible for the elongation of the isoprenoid chain to the correct ten-unit length is decaprenyl diphosphate synthase. This enzyme sequentially adds isopentenyl diphosphate (IPP) units to a farnesyl diphosphate (FPP) primer.[2]
The overall biosynthetic pathway can be summarized as follows:
-
Formation of Decaprenyl Diphosphate (DPP): Decaprenyl diphosphate synthase catalyzes the condensation of seven IPP molecules with one FPP molecule to form the C50 isoprenoid, decaprenyl diphosphate.
-
Condensation with p-Hydroxybenzoate (pHBA): The decaprenyl tail (from DPP) is attached to the benzoquinone precursor, 4-hydroxybenzoate (B8730719) (pHBA). This crucial step is catalyzed by 4-hydroxybenzoate:polyprenyl transferase (encoded by genes such as ubiA in E. coli or COQ2 in yeast).[2]
-
Modification of the Benzoquinone Ring: Following the attachment of the decaprenyl tail, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to become the fully functional ubiquinone-10 molecule. These modifications are carried out by a suite of enzymes encoded by the ubi (in bacteria) or COQ (in eukaryotes) genes.[2][4]
Key Enzymes in the Biosynthetic Pathway
A summary of the essential enzymes involved in the conversion of this compound precursors to ubiquinone-10 is provided in the table below.
| Enzyme | Gene (E. coli) | Gene (Yeast) | Function |
| Decaprenyl Diphosphate Synthase | ddsA | COQ1 | Synthesizes decaprenyl diphosphate from FPP and IPP.[2] |
| 4-hydroxybenzoate polyprenyltransferase | ubiA | COQ2 | Condenses decaprenyl diphosphate with 4-hydroxybenzoate.[2] |
| 3-polyprenyl-4-hydroxybenzoate decarboxylase | ubiD | COQ2 (decarboxylase domain) | Decarboxylation of the benzoquinone ring intermediate.[2] |
| O-methyltransferase | ubiG | COQ3 | Catalyzes methylation steps on the benzoquinone ring.[5] |
| C-methyltransferase | ubiE | COQ5 | Catalyzes a C-methylation step on the benzoquinone ring.[6] |
| Hydroxylases | ubiB, ubiH, ubiF | COQ6, COQ7 | Catalyze hydroxylation steps on the benzoquinone ring. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of ubiquinone-10 and a general workflow for its production and analysis.
Caption: Biosynthetic pathway of Ubiquinone-10 from its precursors.
Caption: General experimental workflow for ubiquinone-10 production.
Quantitative Data from Metabolic Engineering Studies
Metabolic engineering strategies have been successfully employed to enhance the production of ubiquinone-10 in microbial hosts like Escherichia coli and Corynebacterium glutamicum. The following tables summarize key quantitative data from such studies.
Table 1: Coenzyme Q10 Production in Recombinant E. coli
| Strain / Condition | CoQ10 Production (µg/g DCW) | Fold Increase | Reference |
| E. coli DH5α (control) | Not detected | - | [3] |
| E. coli DH5α + ddsA | 470 | - | [3] |
| E. coli DH5α + ddsA (pH 9) | 900 | 1.9 | [3] |
| E. coli DH5α + ddsA + mevalonate pathway | 2,428 | 5.2 | [3] |
Table 2: Coenzyme Q10 Production in Recombinant Corynebacterium glutamicum
| Strain | CoQ10 Titer (µg/L) | CoQ10 Content (µg/g CDW) | Reference |
| UBI4-Pd | 12.3 ± 0.9 | 1.1 ± 0.1 | [7] |
| UBI6-Rs | 98.4 ± 1.7 | 7.7 ± 0.2 | [7] |
Experimental Protocols
Protocol 1: Enzymatic Assay for Decaprenyl Diphosphate Synthase
This protocol is adapted from a general prenyl diphosphate synthase assay and can be used to determine the activity of decaprenyl diphosphate synthase.[8]
Materials:
-
Recombinant decaprenyl diphosphate synthase
-
50 mM MOPS buffer, pH 7.9
-
2.5 mM Dithiothreitol (DTT)
-
10 mM Sodium orthovanadate
-
1 mM MgCl₂
-
0.3% Triton X-100
-
100 µM Farnesyl diphosphate (FPP)
-
30 µM [¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP)
-
Water-saturated n-butanol
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a 50 µL reaction mixture containing 50 mM MOPS (pH 7.9), 2.5 mM DTT, 10 mM sodium orthovanadate, 1 mM MgCl₂, 0.3% Triton X-100, 100 µM FPP, and 30 µM [¹⁴C]IPP.
-
Initiate the reaction by adding 0.25 µg of the purified recombinant decaprenyl diphosphate synthase.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding 1 mL of water saturated with NaCl.
-
Extract the radioactive product (decaprenyl diphosphate) with water-saturated n-butanol.
-
Take an aliquot of the n-butanol phase and add it to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the incorporation of [¹⁴C]IPP into the product.
Protocol 2: Production of Ubiquinone-10 in Recombinant E. coli
This protocol outlines the general steps for producing ubiquinone-10 in a metabolically engineered E. coli strain.[3][9]
Materials:
-
E. coli strain engineered with the decaprenyl diphosphate synthase gene (ddsA) and potentially other genes of the ubiquinone and mevalonate pathways.
-
2YTG medium (1.6% tryptone, 1% yeast extract, 0.5% NaCl, 0.5% glycerol).
-
Appropriate antibiotics for plasmid maintenance.
-
Inducing agent (e.g., IPTG) if using an inducible promoter.
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Inoculate a single colony of the recombinant E. coli strain into a starter culture of 2YTG medium with appropriate antibiotics.
-
Incubate the starter culture overnight at 37°C with shaking.
-
Inoculate a larger volume of 2YTG medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Incubate the production culture at 37°C with vigorous shaking.
-
When the culture reaches mid-log phase (OD₆₀₀ of ~0.6-0.8), add the inducing agent if required.
-
Continue to incubate the culture for an additional 24-48 hours.
-
Harvest the cells by centrifugation.
-
The cell pellet can then be used for the extraction and quantification of ubiquinone-10.
Protocol 3: Extraction and Quantification of Ubiquinone-10 by HPLC
This protocol provides a general method for the extraction and quantification of ubiquinone-10 from bacterial cells.[10]
Materials:
-
Bacterial cell pellet.
-
Internal standard (e.g., ubiquinone-9).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Ethanol.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Ubiquinone-10 standard.
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a known volume of methanol.
-
Add a known amount of the internal standard.
-
Add an equal volume of hexane and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the lipids, including ubiquinone-10.
-
Repeat the hexane extraction on the lower phase and pool the hexane extracts.
-
-
Sample Preparation:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Re-suspend the lipid residue in a known volume of ethanol.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, a mixture of methanol and hexane.
-
Detect ubiquinone-10 by its absorbance at approximately 275 nm.[10]
-
Quantify the amount of ubiquinone-10 by comparing the peak area to a standard curve prepared with a known concentration of ubiquinone-10 standard and normalized using the internal standard.
-
Conclusion
This compound, as the precursor to the ten-isoprenoid tail of ubiquinone-10, is a cornerstone in the biosynthesis of this vital molecule. Understanding the enzymatic steps involved in its conversion and the subsequent formation of ubiquinone-10 is critical for researchers in cellular metabolism and drug development. The provided protocols and data from metabolic engineering studies offer a practical framework for the investigation and production of ubiquinone-10. Further research into the regulation of the biosynthetic pathway and optimization of fermentation conditions will continue to enhance the yields of this important compound for therapeutic and commercial applications.
References
- 1. PathWhiz [smpdb.ca]
- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 3. Coenzyme Q10 production in recombinant Escherichia coli strains engineered with a heterologous decaprenyl diphosphate synthase gene and foreign mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme Q10 deficiencies: pathways in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Engineering of Non-Ubiquinone Containing Corynebacterium glutamicum for Enhanced Coenzyme Q10 Production | MDPI [mdpi.com]
- 8. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Batch and fed-batch production of coenzyme Q10 in recombinant Escherichia coli containing the decaprenyl diphosphate synthase gene from Gluconobacter suboxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Decaprenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic decaprenol (B3143045).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
The main challenge in the purification of synthetic this compound is the removal of impurities generated during the synthesis process. The most significant of these are the geometric (Z/E) isomers of this compound.[1] These isomers have very similar physical properties to the desired all-trans (all-E) this compound, making their separation difficult by standard chromatographic techniques alone.[1]
Q2: What is the most common method for purifying synthetic this compound?
The most widely used and effective method is a two-step column chromatography process.[1][2]
-
Initial Purification: The crude synthetic mixture is first passed through a column of Alumina (B75360) N to remove more polar impurities and obtain a mixture of this compound isomers.[2]
-
Isomer Separation: The resulting mixture of Z/E isomers is then separated on a column containing silver nitrate (B79036) (AgNO₃) impregnated on a solid support, typically Alumina N or silica (B1680970) gel.[1][2][3] Silver ions form reversible complexes with the double bonds of the isomers, allowing for their separation.
Q3: How is the purity of this compound monitored during purification?
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the purity of fractions collected during column chromatography.[2][3] HPLC allows for the quantitative assessment of the separation of the all-E this compound from its Z-isomers and other by-products.[2][3]
Q4: Are there alternative methods for purifying synthetic this compound?
Yes, an alternative technique is High-Speed Countercurrent Chromatography (HSCCC) incorporating silver nitrate in the solvent system.[1] This method has been shown to be effective in separating isomers of similar unsaturated compounds.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic this compound using column chromatography.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no separation of Z/E isomers on the silver nitrate column. | 1. Incorrect solvent polarity: The eluting solvent may be too polar, causing all isomers to elute together. 2. Inactive silver nitrate: The silver nitrate on the column may have been deactivated by exposure to light or incompatible solvents. 3. Column overloading: Too much sample has been loaded onto the column. | 1. Optimize the solvent system: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether. Monitor the separation of fractions by HPLC.[2] 2. Prepare fresh silver nitrate media: Silver nitrate is light-sensitive and can be reduced, losing its effectiveness. Prepare fresh silver nitrate-impregnated alumina or silica gel and protect the column from light during packing and elution.[4] 3. Reduce the sample load: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of crude material applied to the column. |
| Low yield of purified all-E this compound. | 1. Decomposition on the column: this compound may be degrading on the stationary phase. 2. Irreversible binding to the silver nitrate: Some of the product may be binding too strongly to the silver nitrate. 3. Material loss during transfers and concentration. | 1. Check for stability: Before performing column chromatography, test the stability of your compound on a small amount of the stationary phase (e.g., a TLC plate with silver nitrate). If degradation is observed, consider alternative purification methods or deactivating the stationary phase. 2. Optimize elution: A gradual increase in solvent polarity can help to elute all the bound product without co-eluting impurities. 3. Careful handling: Ensure all transfers of solutions are quantitative and use appropriate techniques for solvent removal to minimize loss of the product. |
| Silver leaching from the column into the purified fractions. | 1. Use of polar protic solvents: Solvents like methanol (B129727) or water can dissolve and elute the silver nitrate.[4] 2. Degradation of the stationary phase. | 1. Use appropriate solvents: Employ non-polar or slightly polar aprotic solvents for elution (e.g., hexane, diethyl ether, dichloromethane).[4] 2. Post-purification wash: If silver contamination is suspected, the purified fractions can be washed with a dilute aqueous solution of a complexing agent like sodium thiosulfate (B1220275) to remove silver ions, followed by extraction with an organic solvent and drying. |
| HPLC analysis shows a single peak, but the yield is very low. | 1. Co-elution of isomers: The HPLC method may not be adequately resolving the Z/E isomers. 2. Product precipitation on the column. | 1. Optimize HPLC method: Adjust the mobile phase composition, flow rate, or column temperature to improve the resolution of the isomers. Using a C18 reverse-phase column with a mobile phase of methanol and hexane is a common starting point.[3] 2. Check for insolubility: Ensure the sample is fully dissolved in the loading solvent before applying it to the column. If precipitation is suspected, try a different, less polar loading solvent. |
Section 3: Experimental Protocols
Protocol 1: Two-Step Column Chromatography Purification of Synthetic this compound
Objective: To purify synthetic all-E-decaprenol from a crude reaction mixture containing Z/E isomers and other impurities.
Materials:
-
Crude synthetic this compound
-
Alumina N (Grade III and Grade V)[2]
-
Silver Nitrate (AgNO₃)
-
Hexane (HPLC grade)
-
Diethyl ether (Et₂O, HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
HPLC system with a C18 column
Methodology:
Step 1: Initial Purification on Alumina N
-
Prepare a slurry of Alumina N (Grade III) in hexane and pack it into a glass chromatography column.
-
Dissolve the crude synthetic this compound in a minimal amount of hexane.
-
Load the sample onto the top of the alumina column.
-
Elute the column with 15% diethyl ether in hexane.[2]
-
Collect fractions and monitor them by HPLC.
-
Combine the fractions containing the mixture of this compound isomers and evaporate the solvent using a rotary evaporator.
Step 2: Isomer Separation on Silver Nitrate-Impregnated Alumina N
-
Preparation of AgNO₃-Alumina: Dissolve silver nitrate in water and add it to a slurry of Alumina N (Grade V) in a flask. The typical loading is 5% (w/w) of AgNO₃ to alumina.[2] Protect the mixture from light. Remove the water under reduced pressure to obtain a free-flowing powder.
-
Pack a chromatography column with the freshly prepared AgNO₃-Alumina, protecting it from light.
-
Dissolve the isomer mixture from Step 1 in a minimal amount of hexane.
-
Load the sample onto the AgNO₃-Alumina column.
-
Elute the column with a gradient of 15-50% diethyl ether in hexane.[2]
-
The all-E-decaprenol isomer will elute with 20-50% diethyl ether in hexane.[2] The Z-isomers will be retained more strongly.
-
Collect fractions and analyze them by HPLC to identify the pure all-E-decaprenol fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HPLC Analysis of this compound Purity
Objective: To determine the purity of this compound samples and monitor the progress of purification.
Materials:
-
Purified this compound sample
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
HPLC system with a UV detector
-
Nucleosil 100 C18 reverse-phase column (or equivalent)
Methodology:
-
Prepare the mobile phase: a mixture of methanol and hexane (e.g., 340:20 v/v).[3] The exact ratio may need to be optimized for your specific column and system.
-
Set the flow rate of the mobile phase (e.g., 1.5 mL/min).[2]
-
Set the UV detector to an appropriate wavelength for detecting this compound (e.g., 210 nm).
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Record the chromatogram. The all-E-decaprenol should appear as a single, sharp peak. The presence of other peaks indicates impurities, such as Z-isomers.
Section 4: Data Presentation
Table 1: Summary of Purification Parameters for Two-Step Column Chromatography
| Parameter | Step 1: Alumina N Column | Step 2: AgNO₃-Alumina Column |
| Stationary Phase | Alumina N (Grade III) | 5% AgNO₃ on Alumina N (Grade V) |
| Mobile Phase | 15% Diethyl ether in Hexane | Gradient of 15-50% Diethyl ether in Hexane |
| Elution of all-E-Decaprenol | N/A (elutes as a mixture with Z-isomers) | 20-50% Diethyl ether in Hexane |
| Typical Purity after this step | Mixture of Z/E isomers | High purity (often a single peak in HPLC)[2] |
| Yield of Z/E isomer mixture | 20-25% (in relation to starting material for similar polyprenols)[3] | - |
Note: The yield of the final all-E this compound will depend on the initial purity of the crude product and the efficiency of the chromatographic separation.
Section 5: Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the purification of synthetic this compound.
Diagram 2: Troubleshooting Logic for Poor Isomer Separation
Caption: Troubleshooting poor isomer separation in this compound purification.
References
Technical Support Center: Optimizing Decaprenol Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of decaprenol (B3143045). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthesis. Our goal is to help you improve the yield and purity of your this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in achieving a high yield of all-E-decaprenol?
A1: The primary challenge in this compound synthesis is controlling the stereochemistry of the double bonds to achieve the desired all-trans (all-E) configuration. A major issue arises during the bromination of allylic prenols, a common step in chain-lengthening approaches. This step often leads to the formation of undesired Z-isomers, which significantly reduces the overall yield of the all-E product and complicates the purification process.[1][2][3]
Q2: Which synthetic strategies are recommended for maximizing the all-E selectivity?
A2: To maximize the all-E selectivity, convergent synthetic strategies employing stereoselective olefination reactions are highly recommended. The Julia-Kocienski olefination is particularly effective for producing E-alkenes with high selectivity.[4][5][6][7] Another powerful method is the Wittig reaction; however, the choice of ylide and reaction conditions is crucial for favoring the E-isomer.[8][9][10] For non-stabilized ylides in a Wittig reaction, the Schlosser modification can be employed to enhance E-selectivity.
Q3: How can I monitor the progress of the reaction and the formation of isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and the formation of Z/E isomers.[1][2][3] This technique allows for the quantitative assessment of starting material consumption, product formation, and the ratio of desired all-E isomer to undesired Z-isomers.
Q4: What are the most common byproducts in this compound synthesis and how can they be removed?
A4: The most common byproduct is the Z-isomer of this compound, which forms during the bromination steps.[2][3] Additionally, side products can arise from competing reactions in Grignard-based steps or the formation of triphenylphosphine (B44618) oxide in Wittig reactions.[8][11] Purification to remove these byproducts, especially the Z-isomer, is typically achieved through column chromatography on silver nitrate (B79036) (AgNO₃)-impregnated silica (B1680970) or alumina (B75360).[1][2]
Q5: Are there safer and more efficient alternatives to traditional methods for specific reaction steps?
A5: Yes. For the critical step of acetylene (B1199291) addition, which traditionally uses hazardous liquid ammonia (B1221849) and metallic sodium, a safer and more efficient alternative is the use of sodium acetylide in dimethoxyethane (DME) at room temperature.[1][2][12] This modification significantly reduces the reaction time from days to about an hour and avoids the need for specialized equipment to handle low temperatures and high pressures.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Overall Yield | Formation of Z-isomers during bromination. | Optimize bromination conditions (e.g., use milder brominating agents, control temperature). Employ highly stereoselective olefination methods like the Julia-Kocienski reaction. | [1][2][3][4][5][6][7] |
| Inefficient coupling reactions. | Ensure optimal catalyst loading and reaction conditions (solvent, temperature) for coupling steps like Suzuki or Grignard reactions. | [13][14][15][16][17][18][19] | |
| Decomposition of intermediates. | Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid elevated temperatures and extended reaction times when possible. | [1][2] | |
| Poor E/Z Selectivity | Non-optimized Wittig reaction conditions. | For stabilized ylides, E-alkenes are generally favored. For non-stabilized ylides, consider the Schlosser modification for higher E-selectivity. | [8][10] |
| Isomerization during bromination. | While difficult to eliminate completely, careful control of reaction conditions can help. The primary solution is efficient purification to separate isomers. | [1][2] | |
| Incomplete Grignard Reaction | Presence of moisture or protic impurities. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | [11][17] |
| Impure magnesium or alkyl halide. | Use freshly crushed magnesium turnings and purified alkyl halides. | [17] | |
| Difficult Purification | Co-elution of Z/E isomers. | Utilize column chromatography with silver nitrate (AgNO₃)-impregnated silica or alumina, which effectively separates isomers based on the differential complexation of the silver ions with the double bonds. | [1][2][20][21][22] |
| Persistent triphenylphosphine oxide (TPPO) from Wittig reaction. | Optimize chromatography conditions. In some cases, precipitation or crystallization can help remove TPPO before chromatography. | [8] |
Quantitative Data on Reaction Parameters
Table 1: Influence of Catalyst Loading on Suzuki Coupling Yield
| Catalyst Loading (mol%) | Yield (%) | Reference |
| 0.01 | 80-100 | [13] |
| 1.0 - 1.5 | 91-99 | [14] |
| 6 - 7 | ~80 | [14] |
| 10 | ~96 | [23] |
| 30 | No significant increase | [23] |
| 0.1 (PdCl₂·dppf) | Increased reaction time | [16] |
| 0.2 (PdCl₂·dppf) | 58 | [16] |
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Solvent | Temperature | Yield (%) | Reference |
| Acetonitrile | Reflux | Less effective than water | [24] |
| Ethanol | Reflux | Less effective than water | [24] |
| Ethanol/Water | Reflux | Less effective than water | [24] |
| Water | Reflux | High | [24] |
| Dioxane | Room Temperature | Optimal for specific coupling | [1][2] |
| Tetrahydrofuran/Aqueous Hydroxide | - | 80 | [25] |
| Toluene/Carbonate | - | 92-94 | [25] |
Experimental Protocols
Protocol 1: Improved Acetylene Addition using Sodium Acetylide in DME
This protocol replaces the hazardous use of liquid ammonia and metallic sodium.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To a solution of the ketone precursor in anhydrous dimethoxyethane (DME), add sodium acetylide.
-
Monitoring: Stir the reaction at room temperature for approximately one hour. The progress of the reaction can be monitored by HPLC.[2] The solution may darken as the reaction proceeds.[2]
-
Work-up: Upon completion, the reaction is quenched and worked up using standard extraction procedures.
Protocol 2: Purification of this compound using Silver Nitrate Chromatography
This method is crucial for separating the all-E isomer from the Z-isomer.
-
Column Preparation: Prepare a chromatography column with alumina N (grade V) impregnated with 5% silver nitrate (AgNO₃). All operations should be performed under dim light to prevent degradation of the silver nitrate.[1]
-
Initial Purification: The crude this compound is first purified on a column of Alumina N (grade III) using a non-polar solvent system (e.g., 15% diethyl ether in hexane) to obtain a mixture of Z/E isomers.[1][2]
-
Isomer Separation: The enriched Z/E mixture is then loaded onto the AgNO₃-impregnated alumina column.
-
Elution: Elute the column with a gradient of diethyl ether in hexane (B92381) (e.g., 15-50%). The all-E isomer is typically eluted with a higher concentration of the more polar solvent (20-50% diethyl ether in hexane).[1][2]
-
Analysis: Collect fractions and analyze by HPLC to identify the pure all-E this compound fractions.
Visualizations
Caption: General workflow for the synthesis and purification of all-E-decaprenol.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. silicycle.com [silicycle.com]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Decaprenol in Aqueous Buffers
Welcome to the technical support center for handling decaprenol (B3143045). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is a long-chain isoprenoid alcohol, making it a highly lipophilic and hydrophobic molecule. Its chemical structure, dominated by a long hydrocarbon chain, results in very poor water solubility. In aqueous environments, this compound molecules tend to aggregate to minimize contact with water, leading to precipitation.
Q2: What are the common signs of this compound solubility issues in my experiments?
Common indicators of solubility problems include:
-
Visible precipitates: You may see solid particles, cloudiness, or an oily film in your buffer.
-
Inconsistent results: Poor solubility can lead to variability between experiments as the effective concentration of this compound is not consistent.
-
Low bioactivity: If this compound is not properly dissolved, its availability to interact with biological targets is significantly reduced, leading to lower than expected activity.
Q3: What are the main strategies to improve the aqueous solubility of this compound?
The primary approaches to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers include:
-
Using Co-solvents: Employing a water-miscible organic solvent to first dissolve this compound before diluting it into your aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin (B1172386).[1]
-
Incorporation into Liposomes or Nanoemulsions: Forming lipid-based nanoparticles that can carry this compound in an aqueous phase.
-
Using Detergents: Employing surfactants to form micelles that can encapsulate this compound.
Q4: Is heating a recommended method to dissolve this compound?
While gentle warming can aid in the initial dissolution in an organic co-solvent, prolonged or excessive heating of this compound in aqueous buffers is not recommended. It can lead to the degradation of the compound and may not result in a stable solution upon cooling.[2] Always assess the thermal stability of this compound under your specific experimental conditions.
Q5: How does the pH of the buffer affect this compound solubility and stability?
For this compound, which lacks easily ionizable groups, pH is not expected to have a direct, significant impact on its intrinsic solubility. However, the pH can be critical for the stability of the compound and the effectiveness of certain solubilizing agents. It is important to work within a pH range that ensures the stability of this compound throughout your experiment.[2]
Troubleshooting Guides
Issue 1: this compound precipitates when I add my stock solution to the aqueous buffer.
This is a common issue when the concentration of the organic co-solvent in the final solution is too high, or the final concentration of this compound exceeds its solubility limit in the buffer.
| Potential Cause | Troubleshooting Step |
| High final co-solvent concentration | Decrease the volume of the stock solution added to the buffer. This may require preparing a more concentrated stock solution if possible. Aim for a final co-solvent concentration of less than 1% (v/v), and ideally below 0.5% (v/v) for cell-based assays to minimize toxicity. |
| This compound concentration is too high | Lower the final desired concentration of this compound in your experiment. |
| Inadequate mixing | When adding the stock solution to the buffer, ensure rapid and continuous mixing (e.g., vortexing or stirring) to promote dispersion and prevent localized high concentrations that can lead to precipitation. |
| Buffer composition | Certain salts in your buffer could potentially "salt out" the this compound. If possible, try a different buffer system. |
Issue 2: My this compound solution is cloudy, or an oily film appears over time.
This indicates that while initially dispersed, the this compound is not stable in the aqueous environment and is aggregating.
| Potential Cause | Troubleshooting Step |
| Aggregation of this compound | The chosen solubilization method is not sufficient for the desired concentration. Consider switching to a more robust method like cyclodextrin complexation or formulating it into liposomes or a nanoemulsion. |
| Instability of the formulation | If using liposomes or nanoemulsions, their stability might be compromised. Re-evaluate the lipid composition, size, and charge of your formulation. |
| Temperature fluctuations | Changes in temperature can affect solubility. Ensure your solutions are stored and used at a consistent temperature. |
Data on Solubilization Strategies
| Solubilization Method | Potential Effectiveness for this compound | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Effective for stock solutions, limited for final aqueous solutions | Simple and quick to prepare stock solutions. | High concentrations can be toxic to cells; may not prevent precipitation upon dilution. |
| Cyclodextrins (e.g., HP-β-CD) | High | Can significantly increase aqueous solubility; generally low toxicity.[1] | Requires optimization of the cyclodextrin type and concentration; may alter the bioavailability of this compound. |
| Liposomes/Nanoemulsions | High | High loading capacity for lipophilic molecules; can improve stability and delivery. | More complex and time-consuming preparation; requires specialized equipment.[3] |
| Detergents (e.g., Tween® 80, Triton™ X-100) | Moderate to High | Effective at solubilizing highly hydrophobic compounds. | Can disrupt cell membranes and interfere with certain biological assays.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted into an aqueous buffer for experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolving: Vortex the tube vigorously for 1-2 minutes. If the this compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.
-
Sterilization (Optional): If sterility is critical, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into single-use, amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method involves the formation of an inclusion complex between this compound and HP-β-CD to enhance its aqueous solubility.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Magnetic stirrer with a heating plate
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10-40% w/v). Gentle warming and stirring may be required.
-
Add this compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle warming (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed this compound.
-
Collect Supernatant: Carefully collect the clear supernatant containing the solubilized this compound-cyclodextrin complex.
-
Concentration Determination: It is highly recommended to determine the actual concentration of this compound in the final solution using an appropriate analytical method (e.g., HPLC).
-
Storage: Store the solution at 4°C for short-term use or at -20°C for longer-term storage.
Visualizations
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Detergents to Purify Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decaprenol-related enzymatic assays, such as those involving cis-prenyltransferases and decaprenyl diphosphate (B83284) synthases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Question: Why is my enzyme activity lower than expected or completely absent?
Answer:
Low or no enzyme activity can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Sub-optimal Assay Conditions: this compound-related enzymes often have specific requirements for pH, temperature, and cofactors.
-
pH and Temperature: Ensure the pH of your buffer and the incubation temperature are optimal for your specific enzyme. For example, the optimal pH range for Mycobacterium tuberculosis decaprenyl diphosphate synthase is 7.5 to 8.5.[1]
-
Divalent Cations: These enzymes typically require a divalent cation, most commonly Mg²⁺, for activity.[1] Verify the concentration of MgCl₂ in your reaction mixture.
-
Detergents: As many this compound-related enzymes are membrane-associated, a detergent is often crucial for their activity in an in vitro setting. Triton X-100 at a concentration of around 0.1-0.3% is commonly used.[1] The choice and concentration of detergent may need to be optimized for your specific enzyme to ensure proper solubilization without denaturation.
-
-
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling.
-
Storage: Store enzymes at the recommended temperature, typically -80°C, and in a buffer that promotes stability. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Protease Contamination: If using a cell lysate or partially purified enzyme, protease contamination can degrade your enzyme. The addition of protease inhibitors during purification and in the assay buffer may be necessary.
-
-
Substrate Issues: Problems with the substrates, isopentenyl diphosphate (IPP) and the allylic diphosphate (e.g., farnesyl diphosphate, FPP), can lead to failed reactions.
-
Substrate Degradation: Diphosphate substrates can be susceptible to hydrolysis. Ensure they have been stored correctly and are not expired.
-
Substrate Concentration: The substrate concentrations may be too far below the Michaelis constant (Km), resulting in a very low reaction rate.[2] Conversely, very high concentrations of the allylic substrate can sometimes lead to the formation of shorter-chain products.[1]
-
-
Presence of Inhibitors: The reaction may be inhibited by contaminants in your reagents or by known inhibitors of this class of enzymes.
A logical workflow for troubleshooting low enzyme activity is presented below.
Question: I am observing a high background signal in my radioactive TLC assay. What could be the cause?
Answer:
High background in a radioactive thin-layer chromatography (TLC) assay can obscure your results. Here are common causes and their solutions:
Possible Causes and Solutions:
-
Incomplete Reaction Quenching/Extraction: If the reaction is not properly stopped and the unincorporated radiolabeled substrate (e.g., [¹⁴C]IPP) is not efficiently removed, it will lead to a high background.
-
Quenching: Ensure your quenching step (e.g., addition of a saturated NaCl solution) is effective.
-
Extraction: The extraction of the polyprenyl diphosphate product into an organic solvent like n-butanol must be thorough. Perform multiple extractions if necessary.
-
-
Contamination of Reagents or Labware: Radioactive contamination can lead to a consistently high background.
-
Decontamination: Thoroughly clean all glassware and equipment. Use dedicated supplies for radioactive work.
-
-
Issues with TLC: Problems with the TLC procedure itself can result in a high background or smearing of the radioactive signal.
-
Spotting: Ensure the spotted sample is concentrated and the spot size is small to prevent smearing.
-
Solvent System: The TLC solvent system may not be optimal for separating your product from the unincorporated substrate. You may need to adjust the polarity of the solvent system. For reverse-phase TLC analysis of polyprenyl alcohols (after dephosphorylation), a methanol (B129727)/water mixture is often used.[1]
-
TLC Plate Quality: Use high-quality TLC plates and ensure they are activated (e.g., by heating) if required.
-
Question: My substrates (FPP or IPP) seem to be precipitating in the assay buffer. How can I resolve this?
Answer:
Substrate precipitation can be a significant issue, particularly with the hydrophobic allylic diphosphate substrates like FPP.
Possible Causes and Solutions:
-
Low Solubility: Long-chain allylic diphosphates have limited solubility in aqueous buffers.
-
Detergent: The presence of a detergent like Triton X-100 in the assay buffer is often essential to maintain the solubility of these substrates.[1] You may need to optimize the detergent concentration.
-
Solvent: While not ideal for all enzymes, adding a small percentage of an organic solvent like methanol or ethanol (B145695) to the assay buffer can sometimes improve substrate solubility. However, this must be tested to ensure it does not inhibit your enzyme.
-
-
Buffer Composition: Certain buffer components can cause precipitation.
-
Divalent Cations: High concentrations of divalent cations like Mg²⁺ can sometimes lead to the precipitation of diphosphate-containing molecules. Ensure you are using the optimal, not excessive, concentration.
-
pH: The pH of the buffer can affect the charge and solubility of your substrates. Verify that the pH is correct.
-
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical this compound-related enzymatic assay?
A1: A standard assay mixture usually contains:
-
A buffer to maintain a stable pH (e.g., MOPS or HEPES).[1]
-
A divalent cation, typically MgCl₂.[1]
-
A detergent, such as Triton X-100, to solubilize the enzyme and substrates.[1]
-
A reducing agent like dithiothreitol (B142953) (DTT) to maintain the enzyme in a reduced state.[1]
-
The allylic diphosphate substrate (e.g., FPP, GGPP).
-
The radiolabeled substrate, [¹⁴C]IPP or [³H]IPP.
-
The enzyme preparation (purified or cell lysate).
Q2: How are the products of the enzymatic reaction typically analyzed?
A2: The most common method involves the use of a radiolabeled IPP substrate. After the reaction, the polyprenyl diphosphate product is extracted and can be analyzed in a few ways:
-
Liquid Scintillation Counting: An aliquot of the organic extract containing the radiolabeled product is mixed with a scintillation cocktail, and the radioactivity is measured.[1] This gives a measure of total product formation.
-
Thin-Layer Chromatography (TLC): To determine the chain length of the product, the radiolabeled polyprenyl diphosphates are often first dephosphorylated to their corresponding alcohols using an acid phosphatase. The resulting polyprenols are then separated by reverse-phase TLC and visualized by autoradiography.[1]
Q3: What is the subunit composition of eukaryotic cis-prenyltransferases?
A3: Unlike their homodimeric bacterial counterparts, many eukaryotic cis-prenyltransferases, including the human enzyme, are heterodimers. The human enzyme consists of a catalytic subunit, dehydrodolichyl diphosphate synthase (DHDDS), and a regulatory subunit, NgBR (Nogo-B receptor).[4][5] Both subunits are required for full enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of Decaprenyl Diphosphate Synthase from Mycobacterium tuberculosis (Rv2361c)
| Allylic Substrate | Km (μM) |
| Geranyl diphosphate (GPP) | 490 |
| Neryl diphosphate (NPP) | 29 |
| ω,E,E-Farnesyl diphosphate (FPP) | 84 |
| ω,E,Z-Farnesyl diphosphate (Z,E-FPP) | 290 |
| ω,E,E,E-Geranylgeranyl diphosphate (GGPP) | 40 |
| Isopentenyl diphosphate (IPP) | 89 |
Data sourced from Bäcker et al. (2002).[1]
Experimental Protocols
Detailed Protocol for a Standard Decaprenyl Diphosphate Synthase Assay
This protocol is adapted from the method used for the characterization of Mycobacterium tuberculosis decaprenyl diphosphate synthase.[1]
-
Reagent Preparation:
-
Assay Buffer (2X): 100 mM MOPS (pH 7.9), 5 mM DTT, 20 mM sodium orthovanadate, 2 mM MgCl₂, 0.6% Triton X-100.
-
Substrate Mix: Prepare a solution containing the allylic diphosphate at 200 μM and [¹⁴C]IPP at 60 μM in water.
-
Enzyme Dilution: Dilute the purified enzyme in a buffer containing 50 mM MOPS (pH 7.9) and 0.1% Triton X-100 to the desired concentration.
-
Quenching Solution: Water saturated with NaCl.
-
Extraction Solvent: n-butanol saturated with water.
-
-
Reaction Setup (for a 50 μL final volume):
-
In a microcentrifuge tube, add 25 μL of 2X Assay Buffer.
-
Add 15 μL of the Substrate Mix.
-
Add water to bring the volume to 45 μL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 μL of the diluted enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be within the linear range of product formation with respect to time and enzyme concentration.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 1 mL of the Quenching Solution.
-
Add 500 μL of the Extraction Solvent (n-butanol).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed for 2 minutes to separate the phases.
-
-
Product Analysis:
-
For Total Activity: Carefully remove a 200 μL aliquot of the upper n-butanol phase, add it to a scintillation vial with 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For Product Chain Length Analysis:
-
Transfer the n-butanol phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable buffer for acid phosphatase treatment.
-
Add acid phosphatase and incubate to dephosphorylate the products to alcohols.
-
Extract the polyprenols with hexane (B92381).
-
Analyze the hexane extract by reverse-phase TLC, developing with a solvent system like methanol/water (8:2).
-
Visualize the radiolabeled products by autoradiography.
-
-
The experimental workflow is illustrated in the diagram below.
Signaling Pathways
This compound (B3143045), in its phosphorylated form (dolichol phosphate), is a crucial lipid carrier in the N-linked glycosylation of proteins in the endoplasmic reticulum. The synthesis of the dolichol precursor is initiated by a cis-prenyltransferase.
The diagram below outlines the initial steps of dolichol synthesis and its role in the N-linked glycosylation pathway.
References
- 1. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Structural elucidation of the cis-prenyltransferase NgBR/DHDDS complex reveals insights in regulation of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
optimization of extraction parameters for decaprenol from natural sources
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for the extraction of decaprenol (B3143045) from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction and purification of this compound.
Question: My this compound yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low this compound yield can result from several factors throughout the extraction process.[1] A systematic approach to troubleshooting is recommended:
-
Incomplete Extraction: The solvent may not have sufficiently penetrated the source material.[1]
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction.[1] Optimize the solid-to-liquid ratio to ensure an adequate volume of solvent is used.[1] Consider increasing the extraction time or employing methods like agitation or sonication to improve efficiency.[1]
-
-
Improper Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound, which is a non-polar molecule.[1]
-
Solution: Common and effective solvents include petroleum ether, hexane (B92381), and ethyl acetate.[1] Sometimes, a mixture of solvents (e.g., hexane:acetone) can enhance extraction efficiency.[1] It is advisable to conduct small-scale pilot extractions with different solvents to identify the most effective one for your specific source material.[1]
-
-
Degradation During Extraction: this compound is susceptible to degradation from high temperatures, light, and oxygen.[1]
-
Solution: Conduct extractions at moderate temperatures; for example, optimal yields from some plant sources have been obtained around 71.4°C.[1] Use amber glassware or cover extraction vessels to minimize light exposure.[1] Purging the vessel with an inert gas like nitrogen can reduce oxidative degradation.[1]
-
Question: The final extract is dark and has a tar-like consistency. What went wrong?
Answer: This issue typically arises from degradation or the presence of impurities.
-
High Temperatures: Excessive heat during extraction or solvent evaporation can cause thermal degradation and polymerization of compounds.[1]
-
Prevention: Use a water bath to maintain a moderate and consistent extraction temperature. When removing the solvent with a rotary evaporator, ensure the water bath temperature is kept low (e.g., below 40°C).[1]
-
-
Contamination: The presence of impurities from the source material, solvents, or glassware can contribute to discoloration.[1]
-
Prevention: Use high-purity solvents and ensure all glassware is thoroughly cleaned to avoid introducing contaminants.[1]
-
Question: My HPLC analysis shows multiple unexpected peaks. How do I interpret this?
Answer: The presence of unexpected peaks in an HPLC chromatogram can be due to several factors:
-
Degradation Products: If this compound has degraded, these products will appear as separate peaks.[1] Oxidative cleavage of the double bonds is a common degradation pathway.[1]
-
Troubleshooting: Compare the chromatogram of a freshly prepared extract with one that has been stored or subjected to harsh conditions (e.g., high heat) to see if unknown peaks increase.[1]
-
-
Isomers: The extraction process itself can sometimes lead to the formation of isomers, which may have different retention times on the HPLC column.[1]
-
Troubleshooting: Use an appropriate HPLC column and mobile phase designed for lipid analysis to achieve better separation. Comparing your chromatogram to a certified reference standard can help with peak identification.[1]
-
-
Contaminants: Impurities from solvents or the sample matrix can also result in extra peaks.[1]
-
Troubleshooting: Run a blank injection of your solvent to check for any solvent-related peaks.[1]
-
Question: An emulsion has formed during liquid-liquid extraction, and the layers will not separate. How can I resolve this?
Answer: Emulsion formation is a common problem, often caused by surfactant-like compounds in the sample.[2] It is generally easier to prevent an emulsion than to break it once formed.[2]
-
Prevention: Gently swirl the separatory funnel instead of vigorously shaking it. This reduces agitation while maintaining the surface area contact between the two phases for extraction to occur.[2]
-
Breaking an Emulsion:
-
Allow the separatory funnel to stand undisturbed for some time.[3]
-
Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous layer, which can force separation.[2][3]
-
Gently stir the emulsion with a glass rod.[3]
-
Add a few drops of ethanol (B145695) to disrupt the emulsion.[3]
-
Data Presentation: Extraction Parameter Optimization
The efficiency of this compound extraction is influenced by several key parameters. Optimizing these factors is crucial for maximizing yield and purity.[4]
Table 1: Key Parameters Influencing this compound Extraction Efficiency
| Parameter | General Effect on Extraction | Recommendations & Considerations |
| Solvent Choice | The solvent's polarity is critical. This compound is non-polar, requiring non-polar solvents for effective dissolution.[1] | Use solvents like hexane, petroleum ether, or ethyl acetate.[1] Consider solvent mixtures (e.g., hexane:acetone) for potentially improved yields.[1] The choice of solvent can significantly impact the extraction of other compounds and overall purity.[5] |
| Temperature | Increasing temperature generally enhances solubility and diffusion rates, improving extraction efficiency.[4] However, excessively high temperatures can lead to the degradation of this compound.[1][6] | Maintain a moderate temperature (e.g., 40-70°C).[1] The optimal temperature depends on the specific source material and solvent used.[7] High temperatures can also lead to the degradation of other phytochemicals.[6] |
| Extraction Time | Longer extraction times can lead to higher yields, but there is a point of diminishing returns. Prolonged exposure to heat and solvent can also increase the risk of degradation.[1] | Optimum time should be determined experimentally. For some processes, equilibrium can be reached within 80-100 minutes.[8] |
| Solid-to-Solvent Ratio | A lower ratio (more solvent per gram of material) can increase the concentration gradient and improve extraction, but excessive solvent use is inefficient.[1][9] | An optimal ratio balances extraction efficiency with solvent consumption. Typical starting points range from 1:10 to 1:50 (g/mL).[10] |
| Particle Size | Smaller particle size (i.e., finely ground material) increases the surface area available for solvent contact, leading to more efficient extraction.[1][5] | The raw material should be ground into a fine powder before extraction.[1] |
| Agitation/Mixing | Stirring or shaking during extraction facilitates better mixing between the solvent and the material, improving mass transfer rates.[4] | Continuous agitation or methods like sonication can significantly enhance extraction efficiency.[1] |
Experimental Protocols & Methodologies
Protocol 1: General Solid-Liquid Extraction of this compound from Plant Material
This protocol outlines a general procedure for extracting this compound from a dried, solid natural source such as plant leaves.
-
Sample Preparation:
-
Dry the plant material (e.g., Ginkgo biloba leaves) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.[1]
-
-
Extraction:
-
Place a known quantity of the powdered material into an extraction vessel.
-
Add an appropriate non-polar solvent (e.g., hexane or an ethanol/water mixture) at a predetermined solid-to-solvent ratio (e.g., 1:20 g/mL).[1][11]
-
Heat the mixture to a moderate temperature (e.g., 60°C) and stir continuously for a set duration (e.g., 2 hours).[4] Using a reflux setup is recommended to prevent solvent loss.
-
-
Filtration and Concentration:
-
After extraction, cool the mixture and separate the solid residue from the liquid extract by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the liquid fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).[1]
-
-
Purification (Optional):
Protocol 2: Extraction of this compound from Rhodobacter sphaeroides
This protocol is adapted for microbial sources.
-
Cell Culture and Harvest:
-
Culture Rhodobacter sphaeroides in an appropriate liquid medium under controlled conditions (e.g., 30°C, 200 RPM shaking) until the desired cell density is reached.[13]
-
Harvest the cells by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[13]
-
Wash the cell pellet with a suitable buffer or saline solution and re-centrifuge. The cell pellet can be lyophilized (freeze-dried) for storage or immediate use.[14]
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a solvent mixture. A common method involves using an HCl-assisted extraction to break the cell walls effectively.[15] Alternatively, mechanical methods like grinding or sonication can be used.[15]
-
Add a non-polar solvent like acetone (B3395972) or an ethanol/hexane mixture to extract the intracellular lipids, including this compound.[15]
-
Incubate the mixture under optimized conditions (e.g., 30°C for 40 minutes with a solvent-to-solid ratio of 40 mL/g).[15]
-
-
Separation and Concentration:
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the extracted this compound.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 3: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard confirmatory test for the precise identification and quantification of this compound.[16]
-
Sample Preparation: Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., methanol (B129727)/hexane).
-
HPLC System: Use a system equipped with a C18 reverse-phase column and a UV/Vis or PDA detector.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and hexane, is often effective.[17]
-
Analysis: Inject the sample and run the analysis. Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Quantification: Create a calibration curve using known concentrations of the this compound standard to quantify the amount in the sample extract.
Visualizations
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
Caption: A troubleshooting workflow for addressing low this compound yield.
Caption: Key parameters that influence this compound extraction efficiency.
Caption: A standard experimental workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. What factors affect extraction efficiency? [proseaworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Parameters Influencing the Antioxidant Activity and Concentration of Carotenoids Extracted from Pumpkin Peel Using a Central Composite Design [mdpi.com]
- 8. Optimization of extraction parameters on the isolation of phenolic compounds from sour cherry (Prunus cerasus L.) pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2002083158A1 - Method for preparing an extract of ginkgo biloba leaves highly enriched in active principles - Google Patents [patents.google.com]
- 12. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and preparation of Rhodobacter sphaeroides reaction centers for photocurrent measurements and atomic force microscopy characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. medwinpublisher.org [medwinpublisher.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Separating Decaprenol Isomers Using Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of decaprenol (B3143045) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatography technique for separating this compound isomers?
A1: Supercritical Fluid Chromatography (SFC) is often the most effective technique, offering significantly higher resolution for polyprenol isomers compared to traditional reversed-phase High-Performance Liquid Chromatography (HPLC).[1] SFC can provide up to two times higher resolution, enabling baseline separation of structurally similar isomers.[1]
Q2: Can Gas Chromatography (GC) be used for this compound isomer analysis?
A2: Yes, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a viable technique for the analysis of this compound isomers. However, due to the high boiling point of this compound, derivatization may be necessary to increase volatility. Temperature programming is crucial for the successful elution and separation of these large molecules.
Q3: When should I consider using chiral chromatography for this compound separation?
A3: Chiral chromatography is necessary when you need to separate enantiomers or diastereomers of this compound. This compound contains multiple chiral centers, leading to the possibility of various stereoisomers. Chiral stationary phases (CSPs) are used in both HPLC and SFC to achieve this type of separation. The selection of the appropriate chiral column is critical and often requires screening different column chemistries.
Q4: How can I improve the peak shape for my this compound analysis?
A4: Improving peak shape often involves optimizing the mobile phase, injection solvent, and column conditions. For basic compounds that may exhibit peak tailing due to interactions with residual silanols on the stationary phase, adding a basic modifier to the mobile phase can help.[2][3] Ensuring the sample is dissolved in a solvent compatible with the mobile phase is also crucial to prevent peak distortion.[4]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound Isomers
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - HPLC/SFC: For geometric (Z/E) isomers, a C18 or phenyl-based column can be effective. If separating stereoisomers, a chiral stationary phase is required. Consider screening different chiral columns (e.g., polysaccharide-based).- GC: A high-temperature, low-polarity column (e.g., DB-5ms) is a good starting point. For better separation of isomers, a more polar column may be necessary. |
| Suboptimal Mobile Phase Composition | - HPLC: Adjust the organic modifier (e.g., methanol (B129727), acetonitrile) ratio. Changing the type of organic modifier can also alter selectivity. For Z/E isomers, sometimes the addition of silver ions to the mobile phase (argentation chromatography) can significantly improve separation.[5][6]- SFC: Optimize the co-solvent (modifier) percentage and type (e.g., methanol, ethanol). The addition of additives can also influence selectivity.[2][7][8] |
| Incorrect Temperature | - GC: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting isomers.[9]- HPLC/SFC: Vary the column temperature. Both increasing and decreasing the temperature can affect selectivity and should be evaluated. |
| Inadequate Flow Rate | - HPLC/SFC/GC: A lower flow rate generally increases the number of theoretical plates and can improve resolution, though it will also increase the analysis time. |
Issue 2: Peak Tailing in this compound Analysis
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - HPLC/SFC: this compound has a hydroxyl group that can interact with active sites (residual silanols) on silica-based columns, causing tailing. Use a well-end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase in small amounts. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Mismatched Injection Solvent | - Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Void | - Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections or batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | - Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using gradient elution or after changing mobile phases. |
| Mobile Phase Instability or Inconsistency | - Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is well-mixed. For SFC, ensure consistent CO2 density by controlling pressure and temperature. |
| Fluctuations in Temperature | - Use a column oven to maintain a stable temperature. |
| Pump Issues | - Check for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
Table 1: Representative Chromatographic Conditions and Performance for this compound Isomer Separation
| Parameter | HPLC | SFC | GC-MS |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., Amylose-based), 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile/Isopropanol (B130326) | CO2 / Methanol with additive | Helium |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 40 °C | 60°C (hold 2 min) to 300°C at 10°C/min |
| Detection | UV at 210 nm | UV at 210 nm | Mass Spectrometry (Scan mode) |
| Representative Resolution (Rs) between Z/E isomers | 1.2 - 1.8 | > 2.0 | 1.5 - 2.2 |
Note: These are representative values. Actual results will vary depending on the specific isomers, sample matrix, and exact experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Z/E this compound Isomer Separation
-
Sample Preparation: Dissolve the this compound sample in isopropanol to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile/Isopropanol (80:20, v/v)
-
-
Gradient Program:
-
0-5 min: 90% B
-
5-25 min: 90% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Protocol 2: SFC Method for Chiral Separation of this compound Isomers
-
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
SFC System: An SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (e.g., amylose (B160209) tris(3,5-dimethylphenylcarbamate)) (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Supercritical CO2
-
Modifier: Methanol with 0.1% diethylamine
-
-
Isocratic Conditions: 85% CO2, 15% Modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
Protocol 3: GC-MS Method for this compound Isomer Analysis
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the this compound sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: A GC system coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode, at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Ramp to 300 °C at 5 °C/min, hold for 10 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 290 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-800.
-
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aocs.org [aocs.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing oxidation of decaprenol during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of decaprenol (B3143045) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a long-chain isoprenoid alcohol with multiple unsaturated double bonds. This chemical structure makes it highly susceptible to oxidation, a process that can be initiated or accelerated by exposure to oxygen, light, and high temperatures. Oxidation can alter the molecular structure of this compound, leading to a loss of its biological activity and the formation of impurities that may interfere with experimental results.
Q2: What are the primary factors that cause this compound oxidation?
The main factors contributing to the oxidative degradation of this compound are:
-
Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.
-
Light: UV and even ambient light can provide the energy to initiate oxidative chain reactions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.
Q3: How can I visually detect if my this compound sample has degraded?
While visual inspection is not a definitive method, signs of degradation in a this compound solution may include a change in color (e.g., yellowing) or the appearance of turbidity or precipitation. However, significant oxidation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q4: What are the likely oxidation products of this compound?
The oxidation of the polyisoprenoid chain can lead to a variety of degradation products, including epoxides, aldehydes, and ketones. These alterations to the chemical structure can compromise the intended function of the this compound in experimental systems.
Q5: How should I prepare and store my this compound stock solutions to minimize oxidation?
To minimize oxidation, prepare stock solutions in a high-purity, deoxygenated organic solvent such as ethanol (B145695) or isopropanol (B130326). It is recommended to work under an inert atmosphere (e.g., nitrogen or argon). Aliquot the stock solution into single-use volumes in amber glass vials with Teflon-lined caps (B75204) to avoid repeated freeze-thaw cycles and light exposure. For long-term storage, -20°C or lower is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between different batches of this compound. | Degradation of older batches during storage. | 1. Verify and document the storage conditions for all batches.2. Perform a purity analysis on each batch using the HPLC protocol provided below.3. For critical experiments, always use a fresh, quality-controlled batch of this compound. |
| Loss of biological activity in a prepared this compound solution over a short period. | Oxidation of this compound in the experimental buffer or solvent. | 1. Prepare fresh solutions immediately before each experiment.2. Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.3. Consider adding a compatible antioxidant, such as Butylated Hydroxytoluene (BHT), to your stock solution if it does not interfere with your experimental setup. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/GC-MS). | Presence of oxidation products. | 1. Review your storage and handling procedures to identify potential exposure to oxygen, light, or high temperatures.2. Attempt to identify the degradation products using mass spectrometry.3. If significant degradation is confirmed, acquire a new, pure sample of this compound and store it under optimal conditions. |
| Precipitation observed in a stored this compound stock solution. | Poor solubility at low temperatures or degradation leading to less soluble products. | 1. Ensure the chosen solvent is appropriate for this compound and the storage temperature.2. Before use, allow the vial to warm to room temperature and gently vortex to attempt redissolution. If precipitation persists, the solution may be degraded and should be discarded. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or below | -20°C or below (avoid freeze-thaw cycles) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) overlay |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Container | Tightly sealed glass container | Tightly sealed amber glass vial with Teflon-lined cap |
| Solvent | N/A | High-purity, deoxygenated organic solvent (e.g., ethanol, isopropanol) |
Table 2: Compatibility of Antioxidants with this compound Solutions
| Antioxidant | Typical Concentration | Compatibility Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Commonly used for stabilizing organic solutions of lipids. Ensure it does not interfere with downstream applications. |
| α-Tocopherol (Vitamin E) | 0.01 - 0.1% | A natural antioxidant that is lipid-soluble. Its own stability should be considered. |
Experimental Protocols
Protocol for Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quality control of this compound. The specific parameters may need to be optimized for your particular instrument and sample.
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
HPLC-grade isopropanol
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of isopropanol and methanol (e.g., in a 90:10 v/v ratio). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isopropanol:Methanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
The presence of additional peaks, particularly those eluting earlier than the main this compound peak, may indicate the presence of more polar oxidation products.
-
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Relationship between storage and stability.
addressing low yields in the phosphorylation of decaprenol
Welcome to the technical support center for the phosphorylation of decaprenol (B3143045). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for obtaining high yields of decaprenyl phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for phosphorylating this compound?
A1: There are two primary approaches for the phosphorylation of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine (B92270).[1][2] Other methods include the use of polyphosphoric acid or activating the this compound first, followed by reaction with a phosphate donor.[3][4]
-
Enzymatic Synthesis: This method utilizes kinases that can phosphorylate long-chain polyprenols. A notable enzyme is the diacylglycerol kinase (DGK) from Streptococcus mutans, which uses ATP as a phosphate donor.[5][6] In mycobacteria, the biosynthesis of decaprenyl phosphate is a multi-step process involving enzymes like decaprenyl diphosphate (B83284) synthase.[7][8]
Q2: I am getting a very low yield in my chemical phosphorylation of this compound using POCl₃. What are the likely causes?
A2: Low yields in this reaction are a common issue and can stem from several factors:
-
Moisture: The presence of water in your reaction is a major culprit. POCl₃ reacts vigorously with water, which will consume your reagent and lead to the formation of inorganic phosphates, reducing the efficiency of this compound phosphorylation. It is crucial to use anhydrous solvents and reagents.
-
Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of this compound to POCl₃ can lead to incomplete reaction or the formation of side products. The optimal ratio often requires an excess of POCl₃.[9]
-
Reaction Temperature: The temperature of the reaction is critical. The initial reaction with POCl₃ is typically carried out at low temperatures (e.g., below 10°C) to control the reactivity and minimize side reactions.[9] Letting the temperature rise uncontrollably can lead to degradation of the starting material or product.
-
Incomplete Hydrolysis: The initial product of the reaction between this compound and POCl₃ is a dichlorophosphate (B8581778) intermediate, which needs to be hydrolyzed to yield the desired monophosphate. Incomplete or improper hydrolysis can result in a mixture of products and a low yield of the final product.
-
Side Reactions: Besides reacting with water, POCl₃ can potentially lead to the formation of pyrophosphates or other undesired by-products.[2]
-
Purity of Starting Material: The purity of the this compound starting material is important. Impurities can interfere with the reaction.
Q3: How can I monitor the progress of my this compound phosphorylation reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[10][11] You can spot the starting material (this compound), the reaction mixture, and a co-spot on a TLC plate. As the reaction proceeds, you should observe the disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to decaprenyl phosphate.[10] The product, being a phosphate, will have a much lower Rf value than the starting alcohol. Specific visualization agents can be used to identify the spots.[11][12][13]
Q4: What are the best methods for purifying decaprenyl phosphate?
A4: Purification of the highly polar decaprenyl phosphate from the non-polar starting material and other reaction by-products can be challenging. Common methods include:
-
Silica (B1680970) Gel Chromatography: This is a standard method for purifying the product. A polar solvent system is required to elute the highly polar decaprenyl phosphate.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a C18 column, can be used for both analysis and purification of decaprenyl phosphate.[14][15] A mobile phase consisting of a gradient of an organic solvent mixture (e.g., isopropanol:methanol) and water is often employed.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect molar ratio of reagents. | Optimize the molar ratio of this compound to POCl₃. A 1:5 to 1:10 ratio of this compound to POCl₃ has been reported to be effective.[9] | |
| Inefficient hydrolysis of the dichlorophosphate intermediate. | Ensure complete hydrolysis of the intermediate. This is often done by adding water or an aqueous base solution after the initial reaction. The hydrolysis duration and temperature might need optimization. A 20-hour hydrolysis at room temperature has been reported.[9] | |
| Low reaction temperature. | While the initial reaction should be at a low temperature, allowing the reaction to proceed at a slightly higher temperature for a specific duration might be necessary for completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.[16][17][18][19] | |
| Presence of Multiple Spots on TLC | Formation of side products (e.g., pyrophosphates, chlorinated by-products). | Adjust the reaction conditions, such as temperature and the rate of addition of POCl₃. The use of a base like pyridine helps to scavenge the HCl produced and can minimize side reactions.[1][20] |
| Degradation of this compound or decaprenyl phosphate. | Avoid excessively high temperatures and prolonged reaction times. Ensure the workup procedure is not too harsh (e.g., strong acidic or basic conditions for extended periods). | |
| Difficulty in Purifying the Product | Co-elution of product with impurities during chromatography. | Optimize the chromatography conditions. For silica gel chromatography, try different solvent systems. For HPLC, adjust the gradient profile or try a different column.[14][15] |
| Product is too polar to elute from the silica column. | Use a more polar eluent system. In some cases, adding a small amount of a modifying agent like triethylamine (B128534) or acetic acid to the eluent can improve the peak shape and recovery of highly polar compounds. |
Quantitative Data Summary
The following table summarizes reported yields for different this compound phosphorylation methods.
| Method | Phosphorylating Agent | Yield (%) | Reference |
| Chemical Synthesis | POCl₃ | >65 | [9] |
| Enzymatic Synthesis | S. mutans diacylglycerol kinase (DGK) with ATP | Not specified for this compound, but effective for other polyprenols | [5][6] |
Experimental Protocols
Protocol 1: Chemical Phosphorylation of this compound using POCl₃
This protocol is a general guideline based on literature procedures for the phosphorylation of long-chain alcohols.[9] Optimization may be required for specific experimental setups.
Materials:
-
This compound
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethylammonium bicarbonate (TEAB) buffer
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound in anhydrous solvent and anhydrous pyridine in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ in the same anhydrous solvent dropwise to the stirred this compound solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, let the reaction stir at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the reaction mixture back to 0°C.
-
Slowly add water or an aqueous base to hydrolyze the intermediate dichlorophosphate. This step should be performed cautiously as it is exothermic.
-
Stir the mixture for several hours or overnight at room temperature to ensure complete hydrolysis.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture).
-
Wash the combined organic layers with a mild acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform).
Protocol 2: Enzymatic Phosphorylation of this compound (Conceptual)
This protocol is based on the use of S. mutans diacylglycerol kinase (DGK) for the phosphorylation of polyprenols.[5][6]
Materials:
-
This compound
-
Cell envelope fraction containing overexpressed S. mutans DGK
-
ATP (adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl with MgCl₂)
-
Detergent (e.g., Triton X-100 or octyl glucoside)
Procedure:
-
Prepare a reaction mixture containing the buffer, MgCl₂, and detergent.
-
Add the this compound substrate to the reaction mixture. It may need to be solubilized in a small amount of a suitable solvent or detergent first.
-
Initiate the reaction by adding ATP and the cell envelope fraction containing the DGK enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
Stop the reaction by adding a quenching solution (e.g., a chloroform/methanol mixture).
-
Extract the lipid-soluble products.
-
Purify the decaprenyl phosphate from the reaction mixture using chromatographic methods as described for the chemical synthesis.
Visualizations
Chemical Phosphorylation Workflow
Caption: Workflow for the chemical synthesis of decaprenyl phosphate.
Enzymatic Phosphorylation Workflow
Caption: Enzymatic synthesis of decaprenyl phosphate using DGK.
Mycobacterial Decaprenyl Phosphate Biosynthesis Pathway
Caption: Biosynthesis of decaprenyl phosphate in mycobacteria.
References
- 1. Enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol by a cell-free system of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process - Google Patents [patents.google.com]
- 5. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and biological activity of polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Interrogation of the Temperature Perturbation in the Insulin Signaling Pathway for Optogenetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation and dephosphorylation modulation of an inverse temperature transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PERIOD Phosphoclusters Control Temperature Compensation of the Drosophila Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Temperature-Sensitive Substrate and Product Binding Underlie Temperature-Compensated Phosphorylation in the Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Decoprenol Synthesis
Welcome to the technical support center for decaprenol (B3143045) synthesis scale-up. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the scale-up of this compound production.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound synthesis experiments.
Issue 1: Low Yield of this compound in Microbial Fermentation
Possible Causes and Solutions:
-
Suboptimal Fermentation Conditions: The temperature, pH, aeration, and nutrient composition of your fermentation media are critical for optimal microbial growth and product formation.[1][2] A slight deviation can significantly impact yield.
-
Troubleshooting Steps:
-
Review and Optimize Media Composition: Systematically evaluate different carbon and nitrogen sources to enhance microbial growth and this compound production.[3]
-
Fine-Tune Physical Parameters: Optimize temperature, pH, and dissolved oxygen levels.[2] Consider a design of experiments (DoE) approach, such as response surface methodology (RSM), to efficiently test multiple parameter combinations.[3]
-
Fed-Batch Fermentation: For high-density cultures, a fed-batch strategy can improve yields by providing a continuous supply of nutrients and avoiding the accumulation of toxic byproducts.[3][4]
-
-
-
Precursor Limitation: The biosynthesis of this compound, an isoprenoid, is dependent on the availability of precursor molecules from central carbon metabolism.[5]
-
Troubleshooting Steps:
-
Metabolic Engineering: Overexpress key enzymes in the upstream metabolic pathway (e.g., the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway) to increase the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for isoprenoids.[5][6][7]
-
Redirect Carbon Flux: Engineer the host organism to channel more carbon towards the desired biosynthetic pathway and away from competing metabolic routes.[8]
-
-
-
Bottlenecks in the Biosynthetic Pathway: A specific enzymatic step in the this compound synthesis pathway might be rate-limiting.[9][10]
-
Troubleshooting Steps:
-
Identify the Bottleneck: Analyze the accumulation of intermediates in your engineered strain. High levels of a particular intermediate suggest a bottleneck in the subsequent enzymatic step.[10]
-
Overexpress Rate-Limiting Enzymes: Increase the expression of the enzyme identified as the bottleneck.[11] For this compound, this could be the lycopene (B16060) elongase (CrtEb) which extends the C40 carotenoid backbone.[1]
-
-
Issue 2: Difficulty in Purifying Scaled-Up this compound
Possible Causes and Solutions:
-
Inefficient Purification Method for Large Volumes: Standard laboratory purification techniques may not be suitable for large-scale production.[12][13]
-
Troubleshooting Steps:
-
Employ Large-Scale Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for peptide and lipophilic compound purification and can be scaled up.[12][13] Polystyrene-based columns can also be effective for large-scale purification of lipophilic molecules.[14]
-
Multi-Step Purification Strategy: Combine different chromatographic techniques for a more robust purification process. A common strategy involves an initial "capture" step to remove the bulk of impurities, followed by a "polishing" step to achieve high purity.[13]
-
-
-
Formation of Isomers and Side-Products in Chemical Synthesis: The chemical synthesis of long-chain polyprenols like this compound can be challenging, often leading to the formation of undesired isomers.[15][16]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, solvents, and reaction times to minimize the formation of side-products.[1]
-
Monitor Reactions with HPLC: Use high-performance liquid chromatography (HPLC) to monitor the progress of each synthetic step, allowing for the control of isomer and by-product formation.[15][16]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for scaling up this compound synthesis?
There are two main approaches for this compound synthesis: chemical synthesis and biosynthesis using engineered microorganisms.[1] For large-scale production, biosynthesis is often preferred due to its potential for cost-effectiveness and sustainability. Key strategies for scaling up biosynthetic production include:
-
Metabolic Engineering: Modifying the host organism (e.g., E. coli or S. cerevisiae) to enhance the metabolic flux towards this compound.[17][18] This involves overexpressing key enzymes and redirecting precursor supply.[5][6][8]
-
Fermentation Optimization: Fine-tuning the cultivation conditions to maximize microbial growth and product yield.[2][3][19] This includes optimizing the medium composition and physical parameters like temperature and pH.
-
Process Optimization: Developing efficient downstream processing and purification methods suitable for large-scale production.[12][13]
Q2: Which microorganisms are commonly used for this compound biosynthesis?
Genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are frequently used as host organisms for the heterologous expression of the necessary biosynthetic genes.[1]
Q3: What are the key enzymes in the biosynthetic pathway of this compound?
The biosynthesis of C50 carotenoids like this compound starts from the C40 precursor, lycopene. The key enzyme responsible for the chain elongation is lycopene elongase (CrtEb) , which adds two C5 isoprene (B109036) units from dimethylallyl pyrophosphate (DMAPP) to the lycopene backbone.[1] The overall pathway relies on the enzymes of the general carotenoid biosynthesis pathway that produce geranylgeranyl diphosphate (B83284) (GGPP) and subsequently lycopene.[1]
Q4: What analytical techniques are used to quantify this compound during scale-up?
High-performance liquid chromatography (HPLC) is a primary analytical technique for the identification and quantification of this compound and other polyprenols.[15][16][20] It allows for the separation and quantification of the desired product from a complex mixture of cellular components and potential by-products.
Data Presentation
Table 1: Comparison of Isoprenol Production in Engineered E. coli
| Strain/Condition | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Batch Culture (Minimal Medium) | 3.7 | 0.14 | N/A | [4] |
| Fed-Batch Fermentation | 10.8 | 0.105 | 0.157 | [4] |
| Expression-Optimized BI02 Strain (Fed-Batch) | 0.3904 | N/A | N/A | [8] |
Note: Isoprenol is a related C5 isoprenoid, and this data illustrates the impact of fermentation strategy and strain optimization on product titers.
Experimental Protocols
Protocol 1: General Procedure for Fed-Batch Fermentation of Engineered E. coli for Isoprenoid Production
This is a generalized protocol based on common practices for microbial fermentation and should be optimized for your specific strain and target product.
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into a suitable seed culture medium. Grow overnight at the optimal temperature with shaking.
-
Bioreactor Inoculation: Transfer the seed culture to a bioreactor containing the initial batch medium.
-
Batch Phase: Allow the culture to grow in batch mode until a key nutrient (typically the carbon source) is nearly depleted. Monitor cell density (OD600), pH, and dissolved oxygen.
-
Fed-Batch Phase: Initiate the feeding of a concentrated nutrient solution. The feeding rate can be controlled to maintain a low substrate concentration, which can prevent the formation of inhibitory byproducts and maximize biomass and product formation.
-
Induction: If your expression system is inducible, add the inducer at the appropriate cell density or time point to initiate the expression of the this compound biosynthesis pathway genes.
-
Process Monitoring: Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen throughout the fermentation. Take samples periodically to measure cell density, substrate consumption, and this compound concentration.
-
Harvesting: Once the desired product titer is reached or the culture enters a stationary phase, harvest the cells for downstream processing.
Protocol 2: Chemical Synthesis of Polyprenols by Chain Lengthening
This protocol is a simplified overview of a method for extending the chain of polyprenols and avoids some of the more hazardous and technically difficult steps of older methods.[15][16][21]
-
Bromination: Dissolve the starting prenol (e.g., geranylgeraniol) in an appropriate solvent like diethyl ether. Add a brominating agent (e.g., PBr3) and stir at room temperature.
-
Acetylene Addition: In a separate reaction, prepare sodium acetylide. The key improvement in modern methods is the use of dimethoxyethane (DME) as a solvent at room temperature, which is less hazardous than liquid ammonia.[15][16] Add the prenyl bromide from the previous step to the sodium acetylide solution.
-
Hydrogenation: The resulting alkyne is then partially hydrogenated to an alkene using a catalyst like Lindlar's catalyst.
-
Purification: The elongated polyprenol is then purified, often using column chromatography. HPLC should be used to monitor the purity at each step.[15][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fermentation Process Parameters Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 3. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 4. Optimization of the IPP-bypass mevalonate pathway and fed-batch fermentation for the production of isoprenol in Escherichia coli (Journal Article) | OSTI.GOV [osti.gov]
- 5. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. emsl.pnnl.gov [emsl.pnnl.gov]
- 8. bbe.or.kr [bbe.or.kr]
- 9. Identification of crucial bottlenecks in engineered polyketide biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. polypeptide.com [polypeptide.com]
- 14. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. Metabolic engineering strategies toward production of biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
dealing with by-product formation in polyprenol synthesis
Technical Support Center: Polyprenol Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for dealing with byproduct formation during polyprenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of all-E polyprenols?
The most prevalent byproducts are geometric isomers, specifically the unintended formation of Z-isomers during a synthesis targeting the all-E (or all-trans) configuration.[1] Allylic rearrangement during certain reaction steps is a primary contributor to this isomerization.[1]
Q2: Which specific reaction step is most prone to causing Z/E isomerization?
The bromination of allylic prenyl alcohols is a critical step that frequently leads to the formation of undesired Z-isomers.[1] Even when using bromination methods considered mild and selective, such as those involving PBr₃, the formation of Z-isomers can be significant and difficult to eliminate.[1][2] This isomerization lowers the overall yield of the desired all-E product and complicates the purification process.[1]
Q3: How can I monitor and control the formation of these isomeric byproducts during the synthesis?
Continuous monitoring of the reaction is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for tracking all steps of the synthesis and purification.[1][2][3][4] By analyzing aliquots of the reaction mixture, you can control the formation of undesired isomers and other byproducts, for instance, by optimizing reaction times.[1][4] For example, shortening the bromination reaction time with PBr₃ to 30 minutes at room temperature can be sufficient for complete substrate conversion while potentially minimizing isomerization.[1]
Q4: Are there alternative synthesis strategies that can reduce byproduct formation?
Yes. Modern methods aim to replace harsh reaction conditions that can promote side reactions. One improved method avoids the use of metallic sodium in toxic liquid ammonia (B1221849) at low temperatures.[2][4] Instead, it utilizes sodium acetylide in dimethoxyethane (DME) at room temperature, which completes the acetylene (B1199291) addition step within an hour and offers better control over the reaction.[1][2][3][4]
Troubleshooting Guide
Problem: My final product shows significant contamination with Z-isomers after synthesis.
This is a common issue stemming from the synthesis process itself, particularly the bromination step. The primary solution lies in a robust purification strategy.
-
Recommended Solution: A multi-step column chromatography approach is highly effective for separating Z/E isomers.
-
Initial Cleanup: Perform a preliminary purification of the crude product using a standard Alumina N column.[1][2]
-
Isomer Separation: The critical second step involves chromatography on Alumina N that has been impregnated with silver nitrate (B79036) (AgNO₃).[1][2] The silver ions interact differently with the Z and E double bonds, allowing for their separation.
-
The diagram below illustrates the general workflow for identifying and purifying polyprenol products.
References
- 1. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
improving the efficiency of decaprenol incorporation into liposomes
Welcome to the technical support center for improving the efficiency of decaprenol (B3143045) incorporation into liposomes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for incorporating the lipophilic molecule this compound into liposomes?
A1: The most common and effective method for incorporating a highly lipophilic molecule like this compound into liposomes is the thin-film hydration technique . In this method, this compound is co-dissolved with the lipids (e.g., phospholipids (B1166683) and cholesterol) in an organic solvent.[1][2] The solvent is then evaporated to form a thin lipid-drug film, which is subsequently hydrated with an aqueous buffer to form liposomes with this compound entrapped within the lipid bilayer.[1][2]
Q2: How does the choice of lipid composition affect this compound incorporation?
A2: Lipid composition is a critical factor. The length and saturation of the phospholipid acyl chains influence the rigidity and permeability of the bilayer.[3] For a long-chain molecule like this compound, phospholipids with longer acyl chains (e.g., DSPC) may provide a more suitable environment for stable incorporation.[4] Cholesterol is also a key component, as it modulates membrane fluidity and can enhance the stability of the liposomes.[5][6][7][8][9] An optimal phospholipid-to-cholesterol ratio, often around 70:30, can improve stability and encapsulation.[6][7]
Q3: What is the significance of the drug-to-lipid ratio for this compound encapsulation?
A3: The drug-to-lipid (D/L) ratio is a critical parameter in optimizing liposomal formulations.[10][11] For highly lipophilic compounds like this compound, a lower D/L ratio often leads to higher encapsulation efficiency.[12] This is because at higher ratios, the lipid bilayer can become saturated with the drug, leading to the expulsion of excess this compound.[12]
Q4: What are the key parameters to characterize this compound-loaded liposomes?
A4: The essential characterization parameters for this compound-loaded liposomes include:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Also measured by DLS to assess surface charge and colloidal stability.
-
Morphology: Visualized using microscopy techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Encapsulation Efficiency (EE%): Typically quantified using High-Performance Liquid Chromatography (HPLC) to separate and measure the amount of encapsulated this compound versus the total amount used.[13][14]
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency of this compound
| Possible Cause | Suggested Solution |
| Drug-to-Lipid Ratio is too high | Decrease the initial amount of this compound relative to the total lipid concentration. Start with a low D/L ratio (e.g., 0.01 w/w) and gradually increase it to find the optimal loading capacity.[12] |
| Inappropriate Lipid Composition | Optimize the phospholipid and cholesterol ratio. A common starting point is a 70:30 molar ratio of phospholipid to cholesterol, which often enhances stability.[6][7] Consider using phospholipids with longer acyl chains (e.g., DSPC) that may better accommodate the long this compound molecule.[4] |
| Poor Film Formation | Ensure the lipids and this compound are completely dissolved in the organic solvent before evaporation. Evaporate the solvent slowly and rotate the flask to ensure a thin, uniform film is formed. |
| Inadequate Hydration | Hydrate (B1144303) the lipid film with the aqueous buffer at a temperature above the phase transition temperature (Tc) of the lipids.[1] Ensure gentle agitation during hydration to allow for proper swelling and vesicle formation. |
Problem 2: High Polydispersity Index (PDI) / Heterogeneous Liposome (B1194612) Size
| Possible Cause | Suggested Solution |
| Incomplete Hydration | Increase the hydration time and ensure the temperature is consistently above the Tc of the lipids. Gentle agitation can aid in forming more uniform vesicles. |
| Lack of Post-Formation Processing | After hydration, subject the liposome suspension to size reduction techniques. Sonication can be used to produce small unilamellar vesicles (SUVs), while extrusion through polycarbonate membranes of a defined pore size is recommended for producing unilamellar vesicles (LUVs) with a more uniform size distribution.[15] |
| Aggregation of Liposomes | Check the zeta potential of the liposomes. A zeta potential close to zero suggests instability and a tendency to aggregate. Consider adding a charged lipid (e.g., DPPG) to the formulation to increase surface charge and electrostatic repulsion between vesicles. |
Problem 3: Instability of this compound-Loaded Liposomes During Storage
| Possible Cause | Suggested Solution |
| Suboptimal Lipid Composition | The inclusion of cholesterol is crucial for stabilizing the lipid bilayer and reducing the leakage of encapsulated molecules.[5][9] A phospholipid to cholesterol molar ratio of 70:30 is often a good starting point for enhanced stability.[6][7] |
| Oxidation of Lipids or this compound | Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider adding a lipophilic antioxidant to the formulation. |
| Inappropriate Storage Temperature | Store liposomes at a temperature above their Tc to maintain membrane fluidity, or well below their freezing point if lyophilized. For aqueous suspensions, storage at 4°C is common, but stability should be assessed at different temperatures. |
| Hydrolysis of Phospholipids | Adjust the pH of the aqueous buffer to a range where phospholipid hydrolysis is minimized (typically around pH 6.5-7.5). |
Quantitative Data Summary
Please note that the following data is generalized for lipophilic drugs and should be used as a starting point for the optimization of this compound-loaded liposomes, as specific data for this compound is limited.
Table 1: Influence of Drug-to-Lipid Ratio on Encapsulation Efficiency of a Model Lipophilic Drug (Curcumin) [12]
| Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| 0.1 | 11.41 |
| 0.03 | 45.2 |
| 0.01 | 82.4 |
Table 2: Effect of Phospholipid:Cholesterol Ratio on Liposome Stability [5][6][7][8]
| Phospholipid:Cholesterol Molar Ratio | Stability Observation |
| 100:0 | Lower stability, prone to aggregation. |
| 80:20 | Improved stability and reduced particle size. |
| 70:30 | Often considered optimal for stability and controlled release. |
| 60:40 | Stable, but may have slightly larger particle sizes. |
| 50:50 | Generally stable. |
Experimental Protocols
Detailed Methodology: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve DPPC, cholesterol (e.g., at a 70:30 molar ratio), and this compound (e.g., at a drug-to-lipid ratio of 0.05 w/w) in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture to ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the Tc of DPPC (~41°C), for example, 45-50°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid-drug film will form on the inner wall of the flask.[1]
-
Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.
-
For complete solvent removal, place the flask under a high vacuum for at least 2 hours or overnight.[1]
-
-
Hydration:
-
Pre-heat the PBS (pH 7.4) to the same temperature as the water bath (45-50°C).
-
Add the pre-heated PBS to the flask containing the thin film. The volume will depend on the desired final lipid concentration.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to hydrate the film. This will result in the formation of multilamellar vesicles (MLVs).[2]
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Maintain the temperature of the extruder and the liposome suspension above the Tc of the lipids.
-
Load the MLV suspension into a syringe and pass it through the extruder into a second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
-
Purification and Storage:
-
To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Store the final liposome suspension at 4°C for short-term use or consider lyophilization for long-term storage.
-
Visualizations
Caption: Workflow for preparing and characterizing this compound-loaded liposomes.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6193998B1 - Method for producing liposomes with increased percent of compound encapsulated - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Influence of cholesterol on liposome stability and on in vitro drug release. | Sigma-Aldrich [sigmaaldrich.com]
- 9. jptcp.com [jptcp.com]
- 10. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 11. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Decaprenol Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decaprenol (B3143045). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered when detecting low concentrations of this long-chain polyprenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of this compound?
A1: The main difficulties in detecting low levels of this compound stem from its physicochemical properties and the complexity of the matrices in which it is typically found. Key challenges include:
-
High Lipophilicity: this compound is a very non-polar molecule, which can lead to poor solubility in common reversed-phase liquid chromatography mobile phases and strong binding to non-polar components of the sample matrix, making extraction and separation difficult.
-
Low Physiological Concentrations: this compound is often present at trace levels in biological tissues, requiring highly sensitive analytical instrumentation for detection and quantification.
-
Matrix Effects: Complex biological samples contain numerous endogenous substances (e.g., lipids, proteins) that can interfere with this compound's ionization in the mass spectrometer source, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]
-
Analyte Stability: As a poly-unsaturated molecule, this compound is susceptible to oxidation.[4] Degradation can occur during sample collection, storage, extraction, and analysis, leading to lower than expected yields.[4]
-
Lack of a Strong Chromophore: this compound does not possess a strong UV-absorbing chromophore, which can make detection by HPLC-UV challenging, especially at low concentrations.
Q2: Which analytical technique is most suitable for quantifying low concentrations of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound at low concentrations.[5][6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for reliable detection even in complex matrices.[7][8] Multiple Reaction Monitoring (MRM) is a common scan mode used in LC-MS/MS to enhance sensitivity and reduce noise.[5]
Q3: How can I improve the extraction efficiency of this compound from biological tissues?
A3: To enhance this compound extraction, a systematic approach is necessary:
-
Solvent Selection: Due to its non-polar nature, solvents like hexane (B92381), petroleum ether, or a mixture of chloroform (B151607) and methanol (B129727) are effective for extracting this compound.[4][5]
-
Homogenization: Thoroughly homogenize the tissue to ensure complete disruption of cells and release of this compound.
-
Saponification: For tissues with high lipid content, a saponification step (alkaline hydrolysis) can be employed to break down triglycerides into fatty acids and glycerol, which can then be more easily separated from the non-saponifiable this compound.
-
Solid-Phase Extraction (SPE): SPE is a valuable clean-up step to remove interfering substances.[5] A non-polar sorbent (like C18) can be used to retain this compound while more polar contaminants are washed away.
Q4: My this compound samples seem to be degrading. What are the best storage and handling conditions?
A4: To minimize degradation, the following practices are recommended:
-
Low Temperature Storage: Store samples and extracts at -80°C for long-term stability.[9]
-
Protection from Light: Use amber vials or cover containers with aluminum foil to prevent photo-oxidation.[4]
-
Inert Atmosphere: Minimize exposure to oxygen.[4] Purging storage and extraction vessels with an inert gas like nitrogen or argon can be beneficial.[4]
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent oxidative degradation.[4]
-
Limited Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can accelerate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of low concentrations of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Signal/Peak in LC-MS | 1. Inefficient Extraction: The extraction protocol may not be suitable for the sample matrix. 2. Analyte Degradation: this compound may have degraded during sample preparation or storage. 3. Ion Suppression: Co-eluting matrix components are interfering with ionization.[2] 4. Instrument Sensitivity: The concentration of this compound is below the instrument's limit of detection. | 1. Optimize Extraction: Experiment with different non-polar solvents or solvent mixtures.[4] Consider adding a saponification step for fatty tissues. Implement a solid-phase extraction (SPE) clean-up.[5] 2. Ensure Stability: Review storage and handling procedures. Store samples at -80°C, protect from light, and consider adding an antioxidant to solvents.[4] 3. Mitigate Matrix Effects: Improve sample clean-up to remove interfering lipids and other molecules.[3] Adjust the chromatography to separate this compound from the interfering compounds. 4. Increase Sensitivity: Concentrate the sample before injection. Ensure the mass spectrometer is properly tuned and calibrated. |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | 1. Column Overload: Injecting too much sample or a sample dissolved in a strong solvent. 2. Column Contamination: Buildup of non-eluting compounds on the column. 3. Inappropriate Mobile Phase: The mobile phase is not optimal for the separation of the highly lipophilic this compound. | 1. Adjust Injection: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase. 2. Clean/Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 3. Optimize Mobile Phase: For reversed-phase chromatography, a high percentage of organic solvent will be needed. Consider using a C30 column designed for lipophilic compounds. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the System: Flush the entire LC system with appropriate cleaning solutions. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation or improper mixing. 3. Column Temperature Fluctuations: Inconsistent column temperature. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a Column Oven: Maintain a constant and stable column temperature using a column oven. |
Quantitative Data Summary
The limits of detection (LOD) and quantification (LOQ) for this compound are highly dependent on the analytical method, instrumentation, and sample matrix. The following table provides illustrative LOD and LOQ values for polyprenols using different techniques. Actual values should be determined during method validation.
| Analyte Class | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Polyphenols | HPLC-DAD | Standard Solutions | 0.08 - 0.5 µg/mL | 0.24 - 1.5 µg/mL | [10][11] |
| Carvedilol (as a lipophilic drug example) | HPLC-MS/MS | Human Plasma | - | 0.1 ng/mL | [12] |
| Alkylresorcinols (lipophilic biomarkers) | LC-MS/MS | Instrument | 25 - 75 pg | 75 - 250 pg | [13] |
| Catecholamines | LC-MS/MS | Human Plasma | - | 0.3 - 4.5 pg/mL | [14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Liver Tissue
This protocol is adapted from standard lipid extraction procedures and is suitable for the extraction of this compound from liver tissue.[15][16]
Materials:
-
Frozen liver tissue
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Butylated hydroxytoluene (BHT)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add the tissue to a glass homogenizer with 2 mL of ice-cold 0.9% NaCl.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 8 mL of a 2:1 (v/v) chloroform:methanol solution containing 50 µg/mL of BHT.
-
Vortex vigorously for 2 minutes.
-
Agitate for 20 minutes at room temperature, protected from light.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids, including this compound, using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., hexane or mobile phase) for LC-MS/MS analysis.
Protocol 2: Analysis of this compound by LC-MS/MS
This is a general protocol for the analysis of this compound using LC-MS/MS. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions:
-
Column: A C18 or C30 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly non-polar this compound. A typical gradient might be:
-
0-2 min: 80% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 80% B for equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for polyprenols.
-
Ion Source: APCI may be more suitable for non-polar compounds like this compound, but ESI can also be optimized.
-
MRM Transitions: These need to be determined by infusing a this compound standard. The precursor ion will likely be the [M+H]+ or [M+NH4]+ adduct. Product ions will be generated by fragmentation of the isoprenoid chain.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
Visualizations
Decaprenyl Diphosphate (B83284) Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway leading to decaprenyl diphosphate, the precursor to this compound, in Mycobacterium tuberculosis.[4][17][18] This pathway highlights the sequential addition of isopentenyl diphosphate (IPP) units to farnesyl diphosphate (FPP).
Caption: Biosynthesis of Decaprenyl Diphosphate.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the extraction and analysis of this compound from a biological sample.
Caption: this compound Analysis Workflow.
Troubleshooting Logic for Low this compound Signal
This diagram provides a logical approach to troubleshooting low or no signal for this compound in an LC-MS/MS analysis.
Caption: Troubleshooting Low Signal Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. molevol.hhu.de [molevol.hhu.de]
- 3. Enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol by a cell-free system of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying patterns to uncover the importance of biological pathways on known drug repurposing scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. rsc.org [rsc.org]
- 9. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemisgroup.us [chemisgroup.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and analysis of liver lipids [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quality Control Measures for Decaprenol Purity
Welcome to the Technical Support Center for decaprenol (B3143045) quality control. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to ensuring the purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing this compound purity?
A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] HPLC is widely used for quantitative analysis to determine the percentage of this compound and to separate it from its impurities.[4][5] NMR, particularly quantitative ¹H NMR (qNMR), is a powerful tool for structural elucidation and can provide an absolute purity value.[4][6][7][8][9] Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying impurities by providing molecular weight information.[1][10]
Q2: What are the most common impurities found in this compound samples?
A2: The most common impurities in synthetically produced this compound are geometric isomers, specifically the Z-isomers, which can form during the synthesis process.[4][6] Other potential impurities can include starting materials, by-products from side reactions, and degradation products.[10][11] Degradation can occur due to factors like oxidation, hydrolysis, photolysis, or thermal stress.[5][10][12]
Q3: How can I purify crude this compound to remove impurities?
A3: A common and effective method for purifying this compound, particularly for separating geometric isomers, is a two-step column chromatography process. The first step involves purification on an Alumina (B75360) N column to remove major impurities. This is followed by chromatography on a silver nitrate (B79036) (AgNO₃)-impregnated Alumina N or silica (B1680970) gel column, which is highly effective at separating Z/E isomers.[4][6][13][14]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and its isomers | Incorrect mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water. Small changes can significantly impact resolution. |
| Column degradation. | Replace the HPLC column. Columns can degrade over time, leading to loss of resolution. | |
| Inappropriate column chemistry. | Ensure you are using a suitable column. A C18 column is commonly used for polyprenol analysis.[4][5] | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of acid (e.g., formic acid), to reduce silanol (B1196071) interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume in the HPLC system. | Check and tighten all fittings between the injector, column, and detector to minimize dead volume.[2] | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Filter all solvents before use and flush the detector cell with a strong solvent like isopropanol.[15] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump to remove any trapped air bubbles.[15] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[15] | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and stable. If preparing the mobile phase online, check the pump's proportioning valves.[16] |
| Leaks in the system. | Inspect the HPLC system for any leaks, as this can cause pressure and flow rate fluctuations.[17][18] |
This compound Purification Troubleshooting (Column Chromatography)
This guide provides solutions for common problems during the chromatographic purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of Z/E isomers on AgNO₃ column | Inactive silver nitrate. | Prepare a fresh AgNO₃-impregnated stationary phase. Silver nitrate can degrade over time, especially when exposed to light. |
| Incorrect solvent system. | Optimize the eluting solvent system. The polarity of the solvent is critical for achieving good separation. A gradient of diethyl ether in hexane (B92381) is often used.[4][6] | |
| Overloaded column. | Reduce the amount of crude this compound loaded onto the column. Overloading leads to broad bands and poor separation. | |
| Low recovery of this compound | Adsorption to the stationary phase. | If this compound is strongly adsorbed, a more polar solvent may be needed for elution. However, this may compromise purity. |
| Decomposition on the column. | This compound can be sensitive to acidic conditions. Ensure the stationary phase is neutral. Some sources suggest that silver nitrate chromatography can sometimes generate byproducts.[13] | |
| Compound elutes too quickly or too slowly | Inappropriate solvent polarity. | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline for the purity analysis of this compound. Optimization may be required for your specific instrumentation and sample.
Instrumentation:
-
HPLC system with a UV-VIS or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., Nucleosil 100 C18, 250 x 4 mm, 5 µm)[4][5]
Reagents:
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
This compound standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol/hexane (e.g., 340/20, v/v).[5] Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in hexane to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in hexane to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the solvent blank to establish a baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Processing:
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the area of the this compound peak and any impurity peaks in the sample chromatogram.
-
Determine the purity of the sample by calculating the percentage of the this compound peak area relative to the total peak area. For more accurate quantification, use the calibration curve.
-
Purification of this compound by Column Chromatography
This protocol describes a two-step column chromatography procedure for the purification of crude this compound.
Materials:
-
Glass chromatography column
-
Silver nitrate (AgNO₃)
-
Silica gel (for TLC)
-
Solvents: Diethyl ether (Et₂O), Hexane (all anhydrous and high purity)
-
Crude this compound sample
-
TLC plates and developing chamber
-
UV lamp
Procedure:
Step 1: Alumina N Chromatography
-
Column Packing: Prepare a slurry of Alumina N (Grade III) in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a solution of 15% diethyl ether in hexane.[4][6]
-
Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the mixture of this compound Z/E isomers. Evaporate the solvent under reduced pressure.
Step 2: Silver Nitrate Impregnated Alumina N Chromatography
-
Preparation of AgNO₃-Alumina: Prepare a 5% (w/w) solution of silver nitrate in water. In a separate container, weigh the Alumina N (Grade V). Add the silver nitrate solution to the alumina and mix thoroughly. Activate the AgNO₃-impregnated alumina by heating it in an oven. Note: Perform this step in the dark as silver nitrate is light-sensitive.
-
Column Packing: Pack a column with the prepared AgNO₃-impregnated alumina using hexane.
-
Sample Loading: Dissolve the partially purified this compound from Step 1 in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of 15-50% diethyl ether in hexane. The all-E (all-trans) isomer of this compound will elute with 20-50% diethyl ether in hexane.[4][6]
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the fractions containing pure all-E-decaprenol and evaporate the solvent.
Visualizations
Caption: Workflow for this compound purification and purity analysis.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. jicrcr.com [jicrcr.com]
- 2. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. degradation product formed: Topics by Science.gov [science.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Synthesis and analysis of the all-(S) side chain of phosphomycoketides: a test of NMR predictions for saturated oligoisoprenoid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Decaprenol as a Potential Antibacterial Agent: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising candidates are naturally derived isoprenoids, such as decaprenol (B3143045). This guide provides a comparative analysis of the potential mechanism of action of this compound as an antibacterial agent. Due to a notable lack of direct research on the antibacterial properties of this compound, this guide draws inferences from the well-established role of its phosphorylated derivative, decaprenyl phosphate (B84403), in mycobacterial cell wall biosynthesis. Furthermore, we present comparative data from related long-chain polyprenols and other lipophilic antibacterial compounds to offer a broader context for its potential efficacy.
Postulated Mechanism of Action: Interference with Cell Wall Synthesis
The primary hypothesized mechanism of antibacterial action for this compound is the disruption of bacterial cell wall synthesis. This is extrapolated from the critical role of its phosphorylated form, decaprenyl monophosphate, which acts as a lipid carrier for glycan monomers from the cytoplasm to the periplasm for the assembly of cell wall polymers.
In mycobacteria, decaprenyl phosphate is an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are major components of their complex cell wall.[1][2][3][4] The pathway involves the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a reaction catalyzed by the enzyme DprE1.[5][6] DPA then serves as the arabinose donor for the synthesis of the arabinan (B1173331) domains of both arabinogalactan and lipoarabinomannan.[5]
Inhibition of the enzyme DprE1 by compounds such as benzothiazinones and dinitrobenzamides has been shown to be lethal to mycobacteria, highlighting the vulnerability of this pathway.[7][8] It is plausible that this compound, if it can penetrate the bacterial cell and be phosphorylated, could act as a competitive inhibitor or disrupt the normal flux of this critical pathway, leading to a weakened cell wall and eventual cell lysis.
dot
Caption: Inferred mechanism of this compound interfering with peptidoglycan synthesis.
Comparative Antibacterial Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound is not available in the reviewed literature, the following table provides MIC values for solanesol (B192409) (a nonaprenol), and other long-chain alcohols against common bacterial strains to serve as a point of comparison.
| Compound | Organism | MIC (µg/mL) | Reference |
| Solanesol | Escherichia coli | Significant inhibitory effects | [9] |
| Pseudomonas aeruginosa | Significant inhibitory effects | [9] | |
| Staphylococcus aureus | Significant inhibitory effects | [9] | |
| Mycobacterium phlei | Significant inhibitory effects | [9] | |
| Bacillus circulans | Poor inhibitory effects | [9] | |
| Bacillus subtilis | Poor inhibitory effects | [9] | |
| 1-Decanol | Staphylococcus aureus | 32 | [10][11] |
| 1-Undecanol | Staphylococcus aureus | 16 | [10][11] |
| 1-Dodecanol | Staphylococcus aureus | 8 | [10][11] |
| 1-Tridecanol | Staphylococcus aureus | 4 | [10][11] |
Experimental Protocols
To rigorously assess the antibacterial mechanism of a lipophilic compound like this compound, a combination of assays targeting different cellular processes is required.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This initial assay determines the lowest concentration of the agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Determination of MBC: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[12]
Cell Membrane Integrity Assay
This assay assesses whether the antibacterial agent disrupts the bacterial cell membrane, leading to leakage of intracellular contents.
Protocol: Propidium (B1200493) Iodide Staining
-
Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Treatment: Resuspend the bacterial cells in the buffer and treat them with this compound at its MIC and supra-MIC concentrations for a defined period.
-
Staining: Add propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates damage to the cell membrane.
dot
Caption: Workflow for assessing bacterial membrane integrity.
Cell Wall Synthesis Inhibition Assay
This assay determines if the agent interferes with the synthesis of the bacterial cell wall.
Protocol: Whole-Cell Assay for Peptidoglycan Biosynthesis
-
Preparation of Osmotically Stabilized Cells: Grow bacteria (e.g., E. coli) in a medium containing an osmotic stabilizer. Subject the cells to freeze-thawing to make them permeable to substrates.
-
Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, a radiolabeled peptidoglycan precursor (e.g., [14C]UDP-GlcNAc), other necessary substrates, and this compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for peptidoglycan synthesis.
-
Detection of Peptidoglycan: Stop the reaction and precipitate the newly synthesized, radiolabeled peptidoglycan. Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: A decrease in the incorporation of the radiolabel in the presence of this compound indicates inhibition of cell wall synthesis.[13]
Conclusion and Future Directions
While direct evidence for the antibacterial mechanism of this compound is currently lacking, the essential role of its phosphorylated derivative in mycobacterial cell wall synthesis provides a compelling hypothesis for its potential mode of action. The lipophilic nature of this compound also suggests that it could disrupt bacterial membranes, a common mechanism for long-chain alcohols.
Future research should focus on:
-
Determining the MICs of this compound against a broad spectrum of pathogenic bacteria.
-
Conducting detailed mechanistic studies , including membrane integrity and cell wall synthesis assays, to elucidate its precise mode of action.
-
Investigating the potential for synergy with existing antibiotics.
A thorough understanding of this compound's antibacterial properties will be crucial for its development as a potential therapeutic agent in the fight against infectious diseases.
References
- 1. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Decaprenol in Bacterial Isoprenoid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isoprenoids is a fundamental pathway in bacteria, essential for the construction of the cell wall and the synthesis of various molecules vital for survival. Central to this process are polyprenyl phosphates, which act as lipid carriers to transport glycan precursors across the cell membrane. While undecaprenyl phosphate (B84403) (C55-P) is widely recognized as the primary lipid carrier in most bacteria, other polyprenols, such as decaprenol (B3143045) (C50), play a crucial role in specific bacterial lineages. This guide provides an objective comparison of the role of this compound with other alternatives, supported by experimental data, to elucidate its significance in bacterial isoprenoid biosynthesis.
This compound vs. Unthis compound (B103720): A Functional Comparison
While both this compound and unthis compound function as lipid carriers for cell wall precursors, their prevalence and specific roles can differ among bacterial species. Unthis compound is the most common and is often considered the universal glycan lipid carrier in bacteria, participating in the biosynthesis of peptidoglycan, O-antigen, and teichoic acids.[1][2] However, decaprenyl phosphate has been identified as a key carrier molecule in certain bacteria, most notably in Mycobacterium tuberculosis.[3][4] In this pathogenic bacterium, decaprenyl phosphate is essential for the synthesis of the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan, both critical components of its unique cell wall.[3][4]
The variation in polyprenol chain length is not limited to this compound and unthis compound. Studies have identified other homologs, such as nonaprenyl phosphate (C45-P), in some bacteria like Paracoccus denitrificans.[1] This suggests that while the fundamental mechanism of using a polyprenyl phosphate carrier is conserved, the specific length of the lipid tail can be adapted in different bacterial species.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and unthis compound in bacterial systems.
Table 1: Kinetic Parameters of Decaprenyl Diphosphate (B83284) Synthase (Rv2361c) from Mycobacterium tuberculosis
| Substrate | Km (µM) |
| Isopentenyl diphosphate | 89 |
| Geranyl diphosphate | 490 |
| Neryl diphosphate | 29 |
| ω,E,E-Farnesyl diphosphate | 84 |
| ω,E,Z-Farnesyl diphosphate | 290 |
| ω,E,E,E-Geranylgeranyl diphosphate | 40 |
Data from Kaur et al. (2004). The catalytic efficiency was found to be greatest with ω,E,Z-farnesyl diphosphate as the allylic acceptor.[4]
Table 2: Pool Levels of Undecaprenyl Phosphate and its Derivatives in Bacteria
| Bacterium | Compound | Pool Level (nmol/g of cell dry weight) |
| Escherichia coli | Undecaprenyl phosphate | ~75 |
| Undecaprenyl pyrophosphate | ~270 | |
| Staphylococcus aureus | Undecaprenyl phosphate | ~50 |
| Undecaprenyl pyrophosphate | ~150 | |
| Unthis compound | Detected |
Data from El Ghachi et al. (2009).[5]
Experimental Protocols
Analysis of Bacterial Polyprenols by HPLC-MS/MS
This protocol outlines a general method for the extraction and analysis of polyprenols from bacterial cells, adapted from methodologies described in the literature.[6][7]
Materials:
-
Bacterial cell culture
-
Chloroform (B151607)/methanol (1:2, v/v)
-
0.9% NaCl solution
-
Silica (B1680970) gel for column chromatography
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a known volume of water.
-
Add chloroform/methanol (1:2, v/v) to the cell suspension to lyse the cells and extract the lipids.
-
Vortex the mixture vigorously and incubate at room temperature.
-
Add chloroform and 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
-
Purification of Polyprenols:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Redissolve the lipid residue in a small volume of hexane.
-
Apply the sample to a silica gel column pre-equilibrated with hexane.
-
Wash the column with hexane to remove neutral lipids.
-
Elute the polyprenols with a gradient of isopropanol in hexane.
-
-
HPLC-MS/MS Analysis:
-
Inject the purified polyprenol fraction into the HPLC-MS/MS system.
-
Separate the different polyprenol homologs on a C18 reverse-phase column using a suitable gradient of solvents (e.g., methanol/hexane).
-
Detect and identify the polyprenols using the mass spectrometer in positive ion mode, monitoring for their characteristic molecular ions.
-
Quantify the different polyprenols by comparing their peak areas to those of known standards.
-
Enzymatic Assay for Decaprenyl Diphosphate Synthase
This protocol is based on the characterization of the Rv2361c enzyme from M. tuberculosis.[3][4]
Materials:
-
Purified decaprenyl diphosphate synthase (e.g., recombinant Rv2361c)
-
[14C]-Isopentenyl diphosphate (IPP)
-
Allylic diphosphate substrates (e.g., farnesyl diphosphate, geranylgeranyl diphosphate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl2 and a detergent (e.g., Triton X-100)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, MgCl2, detergent, allylic diphosphate substrate, and purified enzyme.
-
Initiate the reaction by adding [14C]-IPP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., saturated NaCl).
-
Extract the lipid products with an organic solvent (e.g., water-saturated 1-butanol).
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [14C]-IPP incorporated into the polyprenyl diphosphate product.
-
Visualizing the Pathways and Workflows
Caption: Bacterial isoprenoid biosynthesis pathways.
Caption: Experimental workflow for polyprenol analysis.
References
- 1. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Biological Efficacy of Decaprenol Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipid isomers is critical for targeted therapeutic design. This guide provides a comparative analysis of the biological efficacy of different decaprenol (B3143045) isomers, focusing on their pivotal role in bacterial cell wall synthesis. Experimental data and detailed methodologies are presented to illuminate the structure-activity relationships that govern their function.
This compound, a 50-carbon isoprenoid alcohol, exists in various isomeric forms, distinguished by the cis (Z) or trans (E) configuration of their isoprene (B109036) units. In its phosphorylated form, decaprenyl phosphate (B84403), it serves as an essential lipid carrier for glycan biosynthesis in various organisms. Notably, in Mycobacterium tuberculosis, the causative agent of tuberculosis, specific isomers of decaprenyl phosphate are indispensable for the construction of its complex cell wall, a key factor in the bacterium's virulence and survival.
The Central Role of cis-Decaprenol Isomers in Mycobacterial Cell Wall Synthesis
A substantial body of evidence highlights the preference for cis or Z-isomers of this compound in the biological pathways of Mycobacterium tuberculosis. The mycobacterial cell wall is a formidable barrier composed of a mycolyl-arabinogalactan-peptidoglycan complex and other crucial components like lipoarabinomannan. The biosynthesis of these structures relies on the transport of sugar residues across the cell membrane, a process facilitated by decaprenyl phosphate.
Research has identified that the biologically active form of decaprenyl phosphate in mycobacteria possesses a specific stereochemistry, predominantly the (ω,mono-E,octa-Z) configuration.[1][2] This indicates that eight of the ten isoprene units are in the cis configuration.
The enzymatic machinery of M. tuberculosis is finely tuned to synthesize and utilize this specific isomer. A key enzyme, decaprenyl diphosphate (B83284) synthase (encoded by the Rv2361c gene), is responsible for the elongation of the isoprenoid chain. Studies have shown that this enzyme preferentially utilizes an allylic diphosphate primer with an α-isoprene unit in the Z configuration, leading to the synthesis of the predominantly cis-decaprenyl diphosphate.[3][4]
Comparative Efficacy in Enzymatic Assays
While direct, quantitative comparisons of the efficacy of a wide range of this compound isomers in biological assays are not extensively documented in the literature, the substrate specificity of the enzymes involved provides strong indirect evidence for the superior biological activity of cis-isomers in the context of mycobacterial cell wall synthesis.
The following table summarizes the key findings regarding the isomeric preference in the decaprenyl phosphate pathway in M. tuberculosis.
| Biological Process | Key Enzyme | Preferred Isomer Configuration | Supporting Evidence |
| Decaprenyl Diphosphate Synthesis | Decaprenyl Diphosphate Synthase (Rv2361c) | Predominantly cis (Z) | Preferential utilization of a Z-configured allylic diphosphate primer.[3][4] |
| Arabinogalactan & Lipoarabinomannan Synthesis | Glycosyltransferases | (ω,mono-E,octa-Z)-decaprenyl phosphate | Structural elucidation of lipid-linked intermediates.[1][5][6] |
Experimental Protocols
Enzymatic Assay for Decaprenyl Diphosphate Synthase (Rv2361c)
A detailed methodology for assaying the activity of the recombinant decaprenyl diphosphate synthase from M. tuberculosis has been described.[3] The protocol involves the following key steps:
-
Enzyme Purification: The Rv2361c enzyme is expressed with a histidine tag in E. coli and purified using affinity chromatography.
-
Substrate Preparation: Radiolabeled [1-¹⁴C]isopentenyl diphosphate (IPP) is used as one of the substrates. Various allylic diphosphate primers with different stereochemistries (e.g., geranyl diphosphate, farnesyl diphosphate isomers) are used to assess substrate preference.
-
Reaction Conditions: The assay is typically performed in a buffer containing Tris-HCl (pH 7.5-8.5), MgCl₂, dithiothreitol, and a detergent like Triton X-100 to solubilize the lipid substrates.
-
Product Extraction and Analysis: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped, and the radiolabeled polyprenyl diphosphate products are extracted. The products are then dephosphorylated to the corresponding alcohols and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the amount of product formed.
Signaling Pathways and Logical Relationships
The biosynthesis of decaprenyl phosphate is a critical upstream step for the subsequent glycosylation reactions that build the mycobacterial cell wall. The following diagrams illustrate the biosynthetic pathway and the logical flow of the experimental workflow to assess enzyme activity.
References
- 1. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Decaprenol vs. Other Polyprenols as Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decaprenol (B3143045) and other polyprenols as substrates for various enzymes, supported by available experimental data. The information is intended to assist researchers in understanding the substrate specificity of enzymes involved in polyprenol metabolism and in designing experiments for drug development and other biomedical applications.
Introduction to Polyprenols and Their Enzymatic Utilization
Polyprenols are long-chain isoprenoid alcohols that play crucial roles in various biological processes. In their phosphorylated form, they act as lipid carriers for the biosynthesis of complex carbohydrates, such as peptidoglycan in bacteria and glycoproteins in eukaryotes. The chain length, stereochemistry, and saturation of the α-isoprene unit of polyprenols can significantly influence their recognition and utilization by enzymes. This compound (a C50 polyprenol), unthis compound (B103720) (C55), and solanesol (B192409) (a C45 all-trans polyprenol) are among the most studied of these molecules. Understanding how different enzymes discriminate between these various polyprenols is essential for elucidating their precise biological functions and for developing targeted therapeutic interventions.
Comparative Analysis of Enzyme Substrate Specificity
The substrate specificity of enzymes that utilize polyprenols is determined by factors such as the length of the isoprenoid chain, the saturation of the alpha-isoprene unit, and the stereochemistry of the double bonds.
Chain Length Specificity
The number of isoprene (B109036) units in a polyprenol molecule is a critical determinant for its interaction with enzymes.
| Enzyme Class | Specific Enzyme (Organism) | Preferred Chain Length(s) | Observations |
| Phosphoglycosyl-transferases | WecA (Thermatoga maritima) | C35, C55 | Reduced activity with polyprenols longer than C55[1]. |
| Dolichyl-phosphate β-glucosyltransferase E (Trichomonas vaginalis) | Longer chains | Catalytic reaction is faster with longer carbon chains[2]. | |
| Kinases | Dolichol Kinase (Rat Liver) | C16, C19 > C11 | For a given class of prenol, longer chains (C16, C19) showed higher activity than the shorter C11 isoprenolog. |
Impact of α-Isoprene Unit Saturation
The saturation of the α-isoprene unit distinguishes dolichols (saturated) from polyprenols (unsaturated), which is a key recognition factor for many enzymes.
| Enzyme Class | Specific Enzyme (Organism) | Preference | Fold Change in Activity |
| Kinases | Dolichol Kinase (Rat Liver) | Saturated (Dolichol) > Unsaturated (Polyprenol) | ~2.5-fold more active with dolichol. |
| Phosphoglycosyl-transferases | UDP-GlcNAc:undecaprenyl phosphate (B84403) N-acetylglucosaminyl 1-P transferase (E. coli) | Unsaturated (Polyprenol) | Unable to utilize dolichyl phosphate as a substrate.[3] |
Stereochemistry of the α-Isoprene Unit
The cis/trans configuration of the double bond in the α-isoprene unit also influences substrate recognition.
| Enzyme Class | Specific Enzyme (Organism) | Preferred Stereochemistry | Observation |
| Kinases | Dolichol Kinase (Rat Liver) | α-cis > α-trans | More active against the naturally occurring α-cis-polyprenol-16. |
While undecaprenyl-phosphate (C55-P) is the most common lipid carrier in bacteria, some species, particularly within the Mycobacterium genus, utilize decaprenyl-phosphate (C50-P)[2]. The available literature, however, lacks direct comparative kinetic studies (Km, Vmax, kcat) for enzymes that can utilize both this compound and other polyprenols as substrates. Such data would be invaluable for a more precise understanding of enzyme selectivity.
Metabolic Pathway Involvement
Polyprenyl phosphates are essential lipid carriers in the biosynthesis of bacterial cell walls. The general pathway involves the assembly of peptidoglycan precursors on the polyprenyl phosphate anchor on the cytoplasmic side of the membrane, followed by translocation across the membrane and subsequent incorporation into the growing cell wall.
Experimental Protocols
Comparative Kinetic Analysis of a Polyprenol Kinase with Different Polyprenol Substrates
This protocol outlines a method to compare the kinetic parameters of a polyprenol kinase using this compound, unthis compound, and solanesol as substrates.
1. Materials and Reagents:
-
Purified polyprenol kinase
-
Polyprenol substrates: this compound, Unthis compound, Solanesol (of high purity)
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detergent (e.g., Triton X-100 or CHAPS)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well microplates (white, for luminescence)
-
Plate reader with luminescence detection capabilities
2. Experimental Workflow:
3. Procedure:
-
Substrate Preparation: Prepare stock solutions of this compound, unthis compound, and solanesol in an appropriate organic solvent (e.g., ethanol). Create a series of dilutions in kinase buffer containing a fixed concentration of detergent to ensure substrate solubility.
-
Kinase Reaction:
-
To each well of a 96-well plate, add a specific concentration of a polyprenol substrate.
-
Prepare a master mix containing the kinase, ATP, and other buffer components.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at the optimal temperature for the enzyme for various time points to ensure initial velocity measurements.
-
-
ADP Detection:
-
Stop the kinase reaction according to the ADP-Glo™ kit instructions.
-
Add the ADP-Glo™ Reagent to deplete the unused ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Convert the luminescence readings to the amount of ADP produced using a standard curve.
-
Calculate the initial reaction velocities for each polyprenol concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each polyprenol.
-
4. Data Interpretation:
By comparing the Km and Vmax (or kcat if the enzyme concentration is known) values for this compound, unthis compound, and solanesol, you can quantitatively assess the substrate preference of the polyprenol kinase. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat indicates a faster turnover rate. The specificity constant (kcat/Km) can be used as an overall measure of the enzyme's catalytic efficiency for each substrate.
Conclusion
The enzymatic utilization of polyprenols is a highly specific process influenced by the structural characteristics of the lipid substrate. While current research provides a foundational understanding of the preferences of certain enzyme classes for polyprenol chain length and α-isoprene saturation, there remains a need for more direct, quantitative comparisons of this compound with other polyprenols like unthis compound and solanesol. The experimental framework provided in this guide offers a starting point for researchers to conduct such comparative studies, which will be instrumental in advancing our knowledge of polyprenol-dependent biological pathways and in the development of novel therapeutics targeting these processes.
References
- 1. Bacterial phosphoglycosyl transferases: initiators of glycan biosynthesis at the membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Glycolipid Glycosyltransferase with Broad Substrate Specificity from the Marine Bacterium “Candidatus Pelagibacter sp.” Strain HTCC7211 - PMC [pmc.ncbi.nlm.nih.gov]
No Comparative Transcriptomic Data Currently Available for Plant Response to 2Z-Decaprenol
A comprehensive search of publicly available scientific literature and research databases has revealed no studies on the comparative transcriptomics of plant response to 2Z-decaprenol. Therefore, the creation of a detailed comparison guide with supporting experimental data, protocols, and signaling pathways is not possible at this time.
For researchers, scientists, and drug development professionals interested in this specific area, this indicates a novel field of study with the potential for significant new discoveries. While the direct impact of 2Z-decaprenol on plant gene expression at a transcriptomic level has not been documented, related fields of study may offer foundational insights.
General Methodologies in Plant Transcriptomics
In the absence of specific data for 2Z-decaprenol, this section provides a generalized overview of the experimental protocols and data analysis workflows commonly employed in plant comparative transcriptomics. These methodologies would be applicable to a future study on the effects of 2Z-decaprenol.
Experimental Protocols
A typical comparative transcriptomics study in plants involves the following key steps:
-
Plant Growth and Treatment: Plants of a selected species are grown under controlled environmental conditions (e.g., specific light, temperature, and humidity). A treatment group is exposed to the compound of interest (in this hypothetical case, 2Z-decaprenol) at a defined concentration and for a specific duration, while a control group is not.
-
Tissue Sampling: At predetermined time points after treatment, specific tissues (e.g., leaves, roots) are harvested from both control and treated plants. Samples are immediately frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction and Quality Control: Total RNA is extracted from the collected tissue samples. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis to ensure it is suitable for downstream applications.
-
Library Preparation and Sequencing: High-quality RNA is used to construct cDNA libraries. These libraries are then sequenced using next-generation sequencing (NGS) platforms, such as Illumina, to generate millions of short-read sequences.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then mapped to a reference genome or assembled de novo if a reference is unavailable. Gene expression levels are quantified, and statistical analyses are performed to identify differentially expressed genes (DEGs) between the control and treated groups.
-
Functional Annotation and Pathway Analysis: The identified DEGs are annotated to determine their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected by the treatment.
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for a plant comparative transcriptomics experiment.
Caption: A generalized workflow for a plant comparative transcriptomics study.
Potential Signaling Pathways of Interest
While no specific signaling pathways have been linked to 2Z-decaprenol in plants, research on other isoprenoids suggests that the following pathways could be relevant areas for future investigation:
-
Abscisic Acid (ABA) Signaling: ABA is a key hormone in plant stress responses, and its biosynthesis involves isoprenoid precursors.
-
Gibberellin (GA) Signaling: GAs are also derived from the isoprenoid pathway and are crucial for plant growth and development.
-
Brassinosteroid (BR) Signaling: BRs are steroidal hormones that regulate a wide range of physiological processes.
-
Jasmonate (JA) and Salicylate (SA) Signaling: These pathways are central to plant defense responses against pathogens and herbivores.
The diagram below depicts a simplified, hypothetical signaling cascade that could be investigated in response to a novel compound.
Caption: A hypothetical plant signaling pathway activated by an external stimulus.
Assessing the Specificity of Decaprenol-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decaprenol (B3143045), a long-chain polyprenol, plays a crucial role in various biological processes, most notably as a precursor in the biosynthesis of ubiquinone (Coenzyme Q10), an essential component of the electron transport chain. The specific recognition of this compound and its phosphorylated derivatives by proteins is fundamental to these pathways. This guide provides a comparative analysis of the binding specificity of this compound-binding proteins, offering insights into their function and highlighting experimental approaches for their characterization.
Data Presentation: Comparative Binding Affinities
The specificity of a protein for its ligand is a critical determinant of its biological function. While comprehensive dissociation constant (Kd) data for this compound-binding proteins is limited in the literature, Michaelis constants (Km), which reflect substrate affinity for enzymes, provide valuable insights. The following table summarizes available data for key enzymes involved in polyprenol metabolism.
| Protein/Enzyme | Ligand | Method | Affinity (Km/Kd) | Organism | Reference |
| This compound-Binding Proteins | |||||
| UbiA (p-hydroxybenzoate decaprenyltransferase) | Decaprenyl diphosphate (B83284) | Inferred from activity assays | Higher affinity for longer chain isoprenyl diphosphates | Escherichia coli | [1] |
| Decaprenyl diphosphate synthase (Rv2361c) | ω,E,Z-Farnesyl diphosphate | Enzyme kinetics | 29 µM (Km) | Mycobacterium tuberculosis | [2] |
| Decaprenyl diphosphate synthase (Rv2361c) | ω,E,E,E-Geranylgeranyl diphosphate | Enzyme kinetics | 40 µM (Km) | Mycobacterium tuberculosis | [2] |
| Decaprenyl diphosphate synthase (Rv2361c) | ω,E,E-Farnesyl diphosphate | Enzyme kinetics | 84 µM (Km) | Mycobacterium tuberculosis | [2] |
| Decaprenyl diphosphate synthase (Rv2361c) | Geranyl diphosphate | Enzyme kinetics | 490 µM (Km) | Mycobacterium tuberculosis | [2] |
| Other Polyprenol-Binding Proteins (for comparison) | |||||
| cis-Prenyltransferase | trans,cis-Farnesyl pyrophosphate | Enzyme kinetics | 5 µM (Km) | Rat (Liver microsomes) | [3] |
| cis-Prenyltransferase | trans,trans-Farnesyl pyrophosphate | Enzyme kinetics | 24 µM (Km) | Rat (Liver microsomes) | [3] |
| cis-Prenyltransferase | trans,trans,cis-Geranylgeranyl pyrophosphate | Enzyme kinetics | 36 µM (Km) | Rat (Liver microsomes) | [3] |
| Dolichol-phosphate mannose synthase | Dolichyl phosphate | Inferred from activity assays | High specificity | Eukaryotes | [4][5] |
Experimental Protocols
Accurate assessment of binding specificity relies on robust experimental techniques. The following are detailed methodologies for two powerful approaches: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) for this compound-Protein Interactions
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify the this compound-binding protein of interest to >95% homogeneity.
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and dialyze the protein against this buffer extensively.
-
Prepare this compound or its phosphorylated derivatives. Due to their hydrophobicity, they may need to be solubilized with a mild detergent (e.g., n-Dodecyl β-D-maltoside) or incorporated into liposomes. The same concentration of detergent or liposome (B1194612) preparation should be present in the protein solution to minimize heat of dilution effects.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) of the this compound solution into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Correct for heats of dilution by performing a control titration of the this compound solution into the buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Surface Plasmon Resonance (SPR) for this compound-Protein Interactions
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity constants.
Methodology:
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., a hydrophobic HPA chip or a liposome-capturing L1 chip).
-
For an HPA chip, directly immobilize this compound by flowing a solution of this compound in a suitable organic solvent (e.g., isopropanol) over the chip surface.
-
For an L1 chip, first create liposomes containing this compound and then capture them on the chip surface.
-
-
SPR Experiment:
-
Equilibrate the sensor chip with running buffer (e.g., filtered and degassed PBS).
-
Inject a series of concentrations of the purified this compound-binding protein over the sensor surface (analyte).
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor chip surface between protein injections using a suitable regeneration solution (e.g., a brief pulse of NaOH or high salt buffer).
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Globally fit the corrected sensorgrams for all protein concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of decaprenyl diphosphate in ubiquinone biosynthesis and the general workflows for ITC and SPR experiments.
Caption: Ubiquinone (CoQ10) biosynthesis pathway.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Caption: Surface Plasmon Resonance (SPR) workflow.
References
- 1. Bringing bioactive compounds into membranes: the UbiA superfamily of intramembrane aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of cis-prenyltransferase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein C-Mannosylation Is Enzyme-catalysed and Uses Dolichyl-Phosphate-Mannose as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolichyl-phosphate beta-D-mannosyltransferase - Wikipedia [en.wikipedia.org]
Comparative Guide to Decaprenol Analogs and Their Inhibitory Effects on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. One promising target is the bacterial cell wall synthesis pathway, a crucial process for bacterial survival that is absent in humans. Within this pathway, the synthesis of undecaprenyl pyrophosphate, a vital lipid carrier for peptidoglycan precursors, is catalyzed by the enzyme Undecaprenyl Pyrophosphate Synthase (UppS). Decaprenol (B3143045), a C50 isoprenoid alcohol, is structurally related to the substrates of this pathway. This guide provides a comparative analysis of various compounds that act as functional or structural analogs of this compound by inhibiting key enzymes in this pathway, thereby impeding bacterial growth.
Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS) and Related Enzymes
Several classes of small molecules have been identified as potent inhibitors of UppS and other related enzymes in the bacterial cell wall synthesis pathway. These compounds, while not all direct structural analogs of this compound, interfere with the production or function of the essential polyprenyl phosphate (B84403) lipid carriers.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against UppS and their antibacterial efficacy, as measured by the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC), respectively.
| Compound Class | Specific Analog(s) | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Reference |
| Fungal Metabolites | Viridicatumtoxin | UppS | 4 | Staphylococcus aureus | [1] |
| Spirohexaline | UppS | 9 | Staphylococcus aureus | [1] | |
| Anthranilic Acid Derivatives | Compound 2 | UppS | 25 | Escherichia coli | [2] |
| Lipophilic Bisphosphonates | BPH-629 | UppS | ~0.3 | Escherichia coli | [3] |
| Thiazolidine Derivatives | Compound 1 | UppS | ~2.6 | Staphylococcus aureus | [3] |
| Triphenylmethanes | Clomiphene | UppS | - | Escherichia coli | [4] |
| Benzamides | MAC-0547630 | UppS | - | Bacillus subtilis, Staphylococcus aureus | [5] |
| JPD447 | UppS | - | Bacillus subtilis, Staphylococcus aureus | [5] |
| Compound Class | Specific Analog(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Fungal Metabolites | Viridicatumtoxin, Spirohexaline | Gram-positive bacteria (including MRSA) | Not specified | [1] |
| Anthranilic Acid Derivatives | Compound 2 | E. coli BW25113 ΔtolC | 0.5 | [2] |
| Thiazolidine Derivatives | Compound 1 | Bacillus subtilis | ~3 | [3] |
| Triphenylmethanes | Clomiphene | MRSA | Potentiates β-lactam activity | [4] |
| Benzamides | MAC-0547630, JPD447 | MRSA | Potentiates β-lactam activity | [5] |
| Polycyclic Polyprenylated Acylphloroglucinols | PPAP23, PPAP53 | S. aureus USA300 | 0.5 - 1 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[7][8] For lipophilic compounds, modifications such as the use of solvents like DMSO or non-ionic detergents (e.g., Tween-20 or Triton X-100) at low, non-inhibitory concentrations may be necessary to ensure proper dissolution.[9]
Materials:
-
Test compound (e.g., this compound analog)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional)
-
Solvent for lipophilic compounds (e.g., DMSO), if required
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known concentration.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (no compound).
-
Well 12 serves as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[7]
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
-
The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.
-
Results can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for these this compound functional analogs is the disruption of the bacterial cell wall synthesis pathway. Specifically, they target the enzyme Undecaprenyl Pyrophosphate Synthase (UppS), which is responsible for producing the C55 lipid carrier, undecaprenyl pyrophosphate. Inhibition of UppS halts the production of peptidoglycan precursors, leading to a weakened cell wall and ultimately, bacterial cell death.
References
- 1. Design and structure-activity relationships of potent and selective inhibitors of undecaprenyl pyrophosphate synthase (UPPS): tetramic, tetronic acids and dihydropyridin-2-ones. - OAK Open Access Archive [oak.novartis.com]
- 2. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biosynthesis of Decaprenol and Undecaprenol Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the synthesis pathways for two essential lipid carriers in bacteria: decaprenol (B3143045) phosphate (B84403) and unthis compound (B103720) phosphate. Understanding the nuances of these biosynthetic routes is critical for the development of novel antimicrobial agents that target bacterial cell wall formation. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the involved pathways and workflows.
Introduction
Polyprenyl phosphates are vital lipid carriers that transport glycan precursors across the hydrophobic cell membrane for the assembly of various cell wall components. In many bacteria, unthis compound phosphate (C55-P) serves as the universal carrier for peptidoglycan, O-antigen, and teichoic acid synthesis. In contrast, organisms like Mycobacterium tuberculosis utilize this compound phosphate (C50-P) for the biosynthesis of essential cell wall components such as the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. The enzymes involved in the synthesis of these lipid carriers represent promising targets for new antibacterial drugs.
Side-by-Side Comparison of Synthesis Pathways
The synthesis of both this compound phosphate and unthis compound phosphate involves two main stages: the elongation of a polyprenyl diphosphate (B83284) chain by a cis-prenyltransferase and the subsequent dephosphorylation to the active monophosphate form.
| Feature | This compound Phosphate Synthesis (e.g., Mycobacterium tuberculosis) | Unthis compound Phosphate Synthesis (e.g., Escherichia coli) |
| Final Product | Decaprenyl phosphate (C50-P) | Undecaprenyl phosphate (C55-P) |
| Precursor Molecule | Decaprenyl diphosphate (C50-PP) | Undecaprenyl diphosphate (C55-PP) |
| cis-Prenyltransferase(s) | Sequential action of ω,E,Z-farnesyl diphosphate synthase (Rv1086) and decaprenyl diphosphate synthase (Rv2361c)[1][2] | Undecaprenyl pyrophosphate synthase (UppS)[3] |
| Allylic Primer | ω,E,Z-farnesyl diphosphate (preferred for Rv2361c)[1] | Farnesyl pyrophosphate (FPP)[3] |
| Isoprenyl Donor | Isopentenyl pyrophosphate (IPP) | Isopentenyl pyrophosphate (IPP) |
| Dephosphorylation Enzyme(s) | Putative polyprenyl phosphate phosphatase(s) (specific enzymes not fully characterized) | Multiple phosphatases: BacA, PgpB, YbjG, LpxT[3] |
| Alternative Pathway | Not well-documented | In Gram-positive bacteria, phosphorylation of unthis compound by unthis compound kinase.[4] |
Quantitative Data on Key Enzymes
The efficiency of these biosynthetic pathways is determined by the kinetic parameters of the involved enzymes.
Table 1: Kinetic Parameters of cis-Prenyltransferases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Rv2361c (Decaprenyl diphosphate synthase) | M. tuberculosis | ω,E,Z-Farnesyl diphosphate | 290 | 0.44 | 1.5 x 103 |
| Isopentenyl pyrophosphate | 89 | - | - | ||
| UppS (Undecaprenyl pyrophosphate synthase) | E. coli | Farnesyl pyrophosphate | 0.3 | 2.1 | 7.0 x 106 |
| Isopentenyl pyrophosphate | - | - | - |
Data for Rv2361c from Kaur et al. (2004)[1]. Data for E. coli UppS from Guo et al. (2004).
Table 2: In Vivo Concentrations of Undecaprenyl Phosphate and its Derivatives
| Organism | Undecaprenyl Phosphate (nmol/g dry weight) | Undecaprenyl Pyrophosphate (nmol/g dry weight) | Unthis compound (nmol/g dry weight) |
| E. coli | ~75 | ~270 | Not detected |
| S. aureus | ~50 | ~150 | Detected |
Data from Barreteau et al. (2009).
Synthesis Pathways and Experimental Workflows
This compound Phosphate Synthesis Pathway
The synthesis of decaprenyl diphosphate in M. tuberculosis is a two-step process involving two distinct cis-prenyltransferases. The final dephosphorylation step to decaprenyl phosphate is catalyzed by a yet-to-be-fully-characterized phosphatase.
Unthis compound Phosphate Synthesis Pathway
In E. coli, undecaprenyl pyrophosphate is synthesized by a single cis-prenyltransferase, UppS. The subsequent dephosphorylation is carried out by a set of redundant phosphatases.
Experimental Workflow: cis-Prenyltransferase Activity Assay
A common method to measure the activity of enzymes like Rv2361c and UppS involves a radiolabeling assay.
References
- 1. Decaprenyl diphosphate synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Insights into the catalytic mechanism of PPM Ser/Thr phosphatases from the atomic resolution structures of a mycobacterial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Illuminating the Location of a Key Bacterial Lipid: A Comparative Guide to Confirming the Subcellular Localization of Decaprenol
For researchers, scientists, and drug development professionals, understanding the precise location of essential molecules within a bacterial cell is paramount for developing targeted therapies. Decaprenol (B3143045), a long-chain polyprenol lipid, is a critical carrier molecule in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibiotics. However, its specific subcellular localization remains a topic of investigation. This guide provides a comparative overview of experimental approaches that can be employed to confirm the subcellular localization of this compound in bacterial cells, presenting methodologies, data interpretation, and a critical evaluation of each technique.
While direct experimental evidence for the specific subcellular localization of this compound is limited in current literature, established methods for studying other bacterial lipids can be adapted for this purpose. This guide will compare three powerful techniques: Biochemical Fractionation, Fluorescent Labeling and Microscopy, and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS).
Comparative Analysis of Methodologies
The choice of methodology for determining the subcellular localization of this compound will depend on the specific research question, the available resources, and the desired level of resolution. The following table provides a comparative summary of the three techniques discussed in this guide.
| Feature | Biochemical Fractionation | Fluorescent Labeling & Microscopy | Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) |
| Principle | Separation of cellular components based on physical properties (e.g., density). | Visualization of molecules tagged with a fluorescent probe. | High-resolution mass spectrometry imaging of isotopically labeled molecules. |
| Resolution | Low (provides information on bulk fractions, e.g., inner vs. outer membrane). | High (can approach the diffraction limit of light, ~200-300 nm). | Very High (can achieve resolution down to ~50 nm). |
| Data Type | Quantitative (e.g., nmol of this compound per mg of membrane protein). | Qualitative/Semi-quantitative (visualization of localization patterns, fluorescence intensity). | Quantitative (isotopic ratios provide a direct measure of labeled molecule abundance). |
| Sample State | Requires cell lysis and fractionation. | Can be performed on live or fixed cells. | Requires fixed and sectioned samples. |
| Key Advantage | Relatively simple and provides quantitative data on bulk distribution. | Enables visualization in living cells, providing dynamic information. | Provides high-resolution quantitative mapping without the need for a bulky fluorescent tag. |
| Key Disadvantage | Prone to cross-contamination between fractions; lacks spatial resolution within a membrane. | Requires synthesis of a fluorescent analog, which may alter the molecule's behavior. | Requires specialized and expensive equipment; sample preparation is complex. |
Experimental Approaches and Protocols
Below are detailed overviews and generalized protocols for each of the discussed techniques.
Biochemical Fractionation
Biochemical fractionation is a classical and robust method to determine if this compound is primarily located in the inner or outer membrane of Gram-negative bacteria. The technique relies on the differential density of these two membranes.
Experimental Protocol:
-
Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells by centrifugation.
-
Spheroplast Formation: Resuspend the cell pellet in a buffer containing sucrose (B13894), Tris-HCl, and EDTA. Treat with lysozyme (B549824) to digest the peptidoglycan layer, forming spheroplasts.
-
Cell Lysis: Lyse the spheroplasts using a gentle method such as osmotic shock or a French press.
-
Membrane Isolation: Centrifuge the lysate at high speed to pellet the total membrane fraction.
-
Sucrose Density Gradient Ultracentrifugation: Resuspend the membrane pellet and layer it on top of a discontinuous or continuous sucrose gradient. Centrifuge at high speed for a sufficient time to allow the inner and outer membranes to separate based on their density.
-
Fraction Collection: Carefully collect the separated membrane fractions. The inner membrane will be found in the lower density fractions, while the outer membrane will be in the higher density fractions.
-
Lipid Extraction and Analysis: Extract the lipids from each fraction using an organic solvent mixture (e.g., chloroform:methanol). Analyze the lipid extracts for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Fluorescent Labeling and Microscopy
This technique involves the use of a fluorescently labeled analog of this compound to visualize its location within the bacterial cell using fluorescence microscopy. While the synthesis of a fluorescent this compound analog is a prerequisite, this method offers the significant advantage of potentially imaging the lipid in living cells.
Experimental Protocol:
-
Synthesis of a Fluorescent this compound Analog: Synthesize a this compound analog that is conjugated to a fluorescent dye (e.g., a BODIPY or rhodamine derivative). The synthesis would likely involve modifying the terminal isoprene (B109036) unit or the phosphate (B84403) group.
-
Labeling of Bacterial Cells: Incubate the bacterial cells with the fluorescent this compound analog. The analog may be incorporated into the cell membrane through metabolic pathways or by direct insertion.
-
Washing and Fixation (Optional): Wash the cells to remove any unincorporated fluorescent analog. For fixed-cell imaging, treat the cells with a suitable fixative (e.g., paraformaldehyde).
-
Microscopy: Mount the labeled cells on a microscope slide and visualize them using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Confocal or super-resolution microscopy can provide higher-resolution images.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization pattern of the fluorescent signal.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)
NanoSIMS is a cutting-edge technique that allows for the imaging of the elemental and isotopic composition of a sample surface with very high spatial resolution. By feeding bacteria with isotopically labeled precursors of this compound, the location of the newly synthesized, labeled this compound can be mapped.
Experimental Protocol:
-
Isotopic Labeling: Culture the bacteria in a medium containing a stable isotope-labeled precursor for this compound biosynthesis. For example, ¹³C-labeled glucose or a specific labeled isoprenoid precursor could be used.
-
Sample Preparation: Harvest the cells and fix them with a chemical fixative (e.g., glutaraldehyde (B144438) and paraformaldehyde). Dehydrate the samples through an ethanol (B145695) series and embed them in a resin.
-
Ultrathin Sectioning: Cut ultrathin sections (around 70-100 nm) of the embedded cells and mount them on a suitable substrate for NanoSIMS analysis.
-
NanoSIMS Analysis: Introduce the sample into the NanoSIMS instrument. A primary ion beam is rastered across the sample surface, generating secondary ions that are analyzed by a mass spectrometer. By mapping the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C), regions enriched in the labeled this compound can be identified.
-
Data Analysis: Process the NanoSIMS data to generate isotopic ratio maps, which reveal the subcellular distribution of the labeled this compound. These maps can be correlated with images of the cell's ultrastructure obtained by other means, such as transmission electron microscopy.
Visualizing the this compound Biosynthesis Pathway
Understanding the biosynthesis of this compound is crucial for designing labeling strategies and interpreting localization data. The synthesis of decaprenyl diphosphate (B83284), the precursor to this compound, is a multi-step enzymatic process. The enzymes responsible for this pathway are generally considered to be cytoplasmic or peripherally associated with the inner membrane.
Safety Operating Guide
Personal protective equipment for handling Decaprenol
Essential Safety and Handling Guide for Decaprenol
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given the conflicting information available in safety data sheets, with some indicating no significant hazards and others classifying related compounds as highly toxic and flammable, a conservative approach to safety is strongly advised. The following procedures are based on the more stringent safety protocols to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, the following personal protective equipment should be worn at all times.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as some sources indicate potential toxicity and irritation upon dermal absorption. |
| Lab coat. | Provides a barrier against accidental spills. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols, especially as some related compounds are considered fatal if inhaled. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling a solid form, conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation risks.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all work surfaces.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition as some related compounds are flammable solids.
-
Store separately from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Waste Characterization:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.
Disposal Procedure:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow for Safe this compound Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a research environment.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
